Fmoc-Gly-Gly-Phe-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O6/c32-25(29-16-26(33)31-24(27(34)35)14-18-8-2-1-3-9-18)15-30-28(36)37-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,32)(H,30,36)(H,31,33)(H,34,35)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGUUZVZUIXKQZ-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-Gly-Gly-Phe-OH: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical structure, physical properties, synthesis, and applications of the versatile tripeptide, Fmoc-Gly-Gly-Phe-OH.
Introduction
This compound is a synthetic tripeptide of significant interest in the fields of peptide chemistry, drug development, and biochemistry. Its unique structure, incorporating the fluorenylmethyloxycarbonyl (Fmoc) protecting group, makes it a valuable building block in solid-phase peptide synthesis (SPPS). Furthermore, the Gly-Gly-Phe sequence serves as a crucial recognition and cleavage site for certain enzymes, leading to its widespread use as a cleavable linker in antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its applications, particularly in the context of ADC technology.
Chemical Structure and Properties
The chemical structure of this compound consists of a tripeptide core (Glycyl-Glycyl-Phenylalanine) with the N-terminus protected by an Fmoc group and a free carboxylic acid at the C-terminus.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenyl-propanoic acid | [1] |
| Molecular Formula | C28H27N3O6 | [2] |
| Molecular Weight | 501.53 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | DMSO: 240 mg/mL (with ultrasonic) | |
| Melting Point | Data not available. For reference, the melting point of the similar compound Fmoc-Phe-OH is 180-187 °C. | |
| Storage | Sealed in a dry place at 2-8°C for long-term storage. |
Spectral Data:
Experimental Protocols
Solid-Phase Synthesis of this compound
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. The following is a generalized protocol that can be adapted for this specific synthesis.
Materials:
-
Fmoc-Phe-Wang resin
-
Fmoc-Gly-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: TFA/TIS/water (95:2.5:2.5 v/v/v)
Protocol:
-
Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF in a peptide synthesis vessel for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the phenylalanine residue. Wash the resin thoroughly with DMF.
-
First Glycine Coupling:
-
In a separate vessel, dissolve Fmoc-Gly-OH (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Wash the resin with DMF.
-
-
Second Glycine Coupling: Repeat the Fmoc deprotection and coupling steps with a second equivalent of Fmoc-Gly-OH.
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal glycine with 20% piperidine in DMF.
-
Cleavage from Resin:
-
Wash the peptidyl-resin with DMF and DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Precipitation: Precipitate the crude this compound by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
dot
Caption: Solid-Phase Peptide Synthesis Workflow for this compound.
Purification by High-Performance Liquid Chromatography (HPLC)
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude this compound
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Protocol:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water).
-
Inject the sample onto the C18 column.
-
Elute the peptide using a gradient of mobile phase B. A typical gradient might be from 5% to 95% B over 30-40 minutes.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect the fractions containing the pure peptide.
-
Confirm the purity and identity of the collected fractions by analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Applications in Drug Development: The ADC Linker
A primary application of this compound is in the construction of cleavable linkers for antibody-drug conjugates (ADCs). The tripeptide sequence Gly-Gly-Phe is specifically recognized and cleaved by lysosomal proteases, such as cathepsin B and cathepsin L, which are often overexpressed in tumor cells.
Mechanism of Action:
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ADC Binding and Internalization: An ADC carrying a cytotoxic drug conjugated via a Gly-Gly-Phe-containing linker binds to a specific antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized into the cell via endocytosis.
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Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.
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Enzymatic Cleavage: Within the acidic environment of the lysosome, cathepsin B and/or cathepsin L recognize and cleave the amide bond between the phenylalanine and the adjacent amino acid or the self-immolative spacer of the linker.
-
Drug Release: This cleavage initiates the release of the active cytotoxic drug inside the cancer cell.
-
Cell Death: The released drug can then exert its therapeutic effect, leading to the death of the cancer cell.
The stability of the GGFG linker in the bloodstream minimizes premature drug release, thereby enhancing the safety and therapeutic index of the ADC.
dot
Caption: Cathepsin-Mediated Cleavage of a GGFG Linker in an ADC.
Safety and Handling
This compound should be handled in a well-ventilated area by personnel wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. A detailed Safety Data Sheet (SDS) should be consulted before handling this compound.
Conclusion
This compound is a key building block in modern peptide chemistry with significant implications for drug development. Its utility in SPPS allows for the efficient synthesis of custom peptides. More importantly, its role as a substrate for lysosomal proteases has established the Gly-Gly-Phe sequence as a valuable component of cleavable linkers in antibody-drug conjugates, contributing to the development of more targeted and effective cancer therapies. The information and protocols provided in this guide are intended to support researchers and scientists in the effective use of this important tripeptide.
References
Technical Guide: Verification of Fmoc-Gly-Gly-Phe-OH Molecular Weight and Formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular properties of Fmoc-Gly-Gly-Phe-OH, a key building block in peptide synthesis, particularly for the development of antibody-drug conjugates (ADCs). The guide details its chemical formula and molecular weight, outlines a standard experimental workflow for its synthesis and verification, and includes a visual representation of the verification process.
Data Presentation: Molecular Properties
The quantitative data for this compound is summarized in the table below for clear reference.
| Property | Value |
| Chemical Formula | C₂₈H₂₇N₃O₆ |
| Molecular Weight | 501.53 g/mol |
| Structure | Fmoc-(Glycine)-(Glycine)-(Phenylalanine)-OH |
| Description | A cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2][] |
Experimental Protocols: Synthesis and Verification
The synthesis and verification of this compound typically follow the principles of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry. This methodology allows for the sequential addition of amino acids to a growing peptide chain attached to a solid resin support.
Materials:
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Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH)
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Solid-phase synthesis resin (e.g., Wang resin, 2-Chlorotrityl chloride resin)
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Coupling reagents (e.g., HBTU, HATU, DIC)
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Activators/Bases (e.g., HOBt, DIPEA, NMM)
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Fmoc deprotection reagent (e.g., 20% piperidine in DMF)
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Solvents (e.g., DMF, DCM)
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Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Drying agents
-
Analytical instruments: High-Performance Liquid Chromatography (HPLC), Mass Spectrometer (MS)
Protocol Outline:
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Resin Preparation: The synthesis begins with swelling the chosen resin in a suitable solvent like DMF.[4][5]
-
First Amino Acid Coupling: The first amino acid, Fmoc-Phe-OH, is coupled to the resin.
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Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound phenylalanine using a solution of 20% piperidine in DMF to expose the free amine.
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Second Amino Acid Coupling: The next amino acid in the sequence, Fmoc-Gly-OH, is activated and coupled to the deprotected amine of the preceding amino acid.
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Repeat Deprotection and Coupling: The deprotection and coupling steps are repeated for the final Glycine residue.
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Final Fmoc Deprotection: The Fmoc group is removed from the terminal glycine.
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Cleavage from Resin: The synthesized peptide is cleaved from the resin support using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) and scavengers.
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Purification: The crude peptide is purified using reverse-phase High-Performance Liquid Chromatography (HPLC).
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Verification: The purified peptide's identity and purity are confirmed by analytical HPLC and Mass Spectrometry (MS) to verify the correct molecular weight.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and verification of this compound.
References
A Technical Guide to the Biological Activity of the Gly-Gly-Phe Tripeptide Sequence
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide Glycyl-Glycyl-Phenylalanine (Gly-Gly-Phe) is a sequence of significant interest in biochemistry and pharmacology. While not possessing potent intrinsic biological activity as an isolated molecule, its importance lies in its role as a fundamental structural motif and a substrate for specific enzymatic cleavage. This technical guide provides an in-depth analysis of the core biological activities associated with the Gly-Gly-Phe sequence, focusing on its integral role in endogenous opioid peptides, its function as a recognition and cleavage site for key enzymes like neprilysin, and its versatile application as a cleavable linker in advanced drug delivery systems such as Antibody-Drug Conjugates (ADCs). The document details the signaling pathways indirectly modulated by this sequence, presents quantitative data for related compounds to provide context, and outlines detailed experimental protocols for assessing its enzymatic processing.
Introduction to the Gly-Gly-Phe Sequence
The Gly-Gly-Phe (GGF) tripeptide is composed of two glycine residues followed by a phenylalanine residue. This structure confers specific biochemical properties: the glycine residues provide significant conformational flexibility, while the C-terminal phenylalanine offers a bulky, aromatic side chain capable of engaging in hydrophobic and π-π stacking interactions.[1] These characteristics make the GGF sequence a versatile component in larger bioactive molecules and a valuable tool in the design of targeted therapeutics and biochemical probes.[1] Its primary biological relevance stems not from its standalone activity, but from its context within larger peptide chains.
Key Biological Activities and Applications
Structural Motif in Endogenous Opioid Peptides
The most critical natural role of the Gly-Gly-Phe sequence is as a core component of enkephalins, the body's endogenous opioid peptides.[2] Both Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) share this common sequence.[2][3] In these pentapeptides, the Tyr residue is essential for binding to opioid receptors, while the Gly-Gly dipeptide acts as a flexible spacer, and the Phe residue contributes to receptor binding and specificity. As part of enkephalins, the GGF sequence is fundamental to the natural modulation of pain, stress responses, and mood regulation.
Recognition and Cleavage Site for Enkephalinases
Endogenous enkephalins have a short half-life due to rapid degradation by metalloendopeptidases known as enkephalinases, with neprilysin (NEP) being a primary example. These enzymes specifically cleave the Gly-Phe amide bond within the enkephalin sequence, inactivating the peptide. This makes the GGF sequence a critical recognition site for catabolism. Consequently, molecules that mimic this structure can act as substrates or competitive inhibitors of neprilysin. The development of dual enkephalinase inhibitors (DENKIs) is a therapeutic strategy that aims to protect endogenous enkephalins from degradation, thereby enhancing their natural analgesic effects without the significant side effects associated with exogenous opioids.
Cleavable Linker in Drug Delivery Systems
The GGF sequence is widely employed as a cleavable linker in the design of sophisticated drug delivery systems, particularly Antibody-Drug Conjugates (ADCs). In this application, the tripeptide connects a cytotoxic drug (payload) to a monoclonal antibody that targets a specific antigen on cancer cells. The GGF sequence, often as part of a larger linker like Gly-Gly-Phe-Gly (GGFG), is designed to be stable in systemic circulation but is efficiently cleaved by lysosomal proteases, such as cathepsins, which are abundant within target cells. This enzyme-mediated cleavage ensures the selective release of the payload inside the cancer cell, maximizing therapeutic efficacy while minimizing off-target toxicity. The Gly-Phe-Lys (GFK) variant has also been explored as a linker to reduce the renal radioactivity of radiolabeled peptides for imaging and therapy.
Mechanisms of Action and Associated Signaling Pathways
The Gly-Gly-Phe sequence primarily functions as a structural element that enables larger molecules to interact with specific biological systems.
Indirect Modulation of Opioid Receptor Signaling
As part of enkephalins, the GGF sequence is integral to the activation of the endogenous opioid system. Enkephalins are agonists for mu (μ) and delta (δ) opioid receptors, which are G-protein coupled receptors (GPCRs). Upon binding, the receptor initiates a signaling cascade that inhibits adenylyl cyclase, reduces intracellular cyclic AMP (cAMP) levels, and modulates ion channels (activating K+ channels and inhibiting Ca2+ channels). This collective action leads to hyperpolarization of the neuronal membrane and a reduction in the release of pain-mediating neurotransmitters, resulting in analgesia.
Enzymatic Degradation of Enkephalins
The biological activity of enkephalins is tightly regulated by enkephalinases like neprilysin, which hydrolyze the Gly³-Phe⁴ bond. This cleavage results in inactive fragments, terminating the analgesic signal. The inhibition of this process is a key therapeutic strategy.
Payload Release from Antibody-Drug Conjugates
In the context of ADCs, the GGF linker is cleaved within the lysosome of a cancer cell. After the ADC binds to its target antigen and is internalized, it is trafficked to the lysosome. The acidic environment and high concentration of proteases, such as Cathepsin B, facilitate the hydrolysis of the peptide linker, releasing the cytotoxic payload to exert its cell-killing effect.
Quantitative Analysis of Bioactivity
Direct quantitative data such as binding affinities (Kd), inhibitory concentrations (IC₅₀), or potency (EC₅₀) for the isolated Gly-Gly-Phe tripeptide are not widely reported in scientific literature. This is because GGF primarily serves as a recognition motif or structural component rather than a potent, standalone bioactive agent.
To provide a relevant frame of reference, the table below summarizes representative quantitative data for compounds where the GGF sequence is functionally critical (i.e., opioid peptides) or for inhibitors of enzymes that cleave it.
Table 1: Representative Bioactivity Data for GGF-Related Compounds
| Compound/Ligand | Target | Assay Type | Value | Comments |
|---|---|---|---|---|
| Buprenorphine | μ-Opioid Receptor | Binding Affinity (Ki) | 0.2 nM | High-affinity partial agonist. |
| Naloxone | μ-Opioid Receptor | Binding Affinity (Ki) | 2.3 nM | Opioid antagonist. |
| [p-N₃Phe⁴]-DPDPE | δ-Opioid Receptor | Inhibition Conc. (IC₅₀) | 9.5 nM | A potent and selective synthetic opioid peptide. |
| Etonitazene | μ-Opioid Receptor | Binding Affinity (Ki) | 0.02 nM | A highly potent μ-selective opioid agonist. |
| Racecadotril | Enkephalinase | Inhibition Conc. (IC₅₀) | >10 µM | Prodrug; its active metabolite, thiorphan, is much more potent. |
| Thiorphan | Enkephalinase | Inhibition Conc. (IC₅₀) | ~4.7 nM | Active metabolite of Racecadotril and a potent inhibitor. |
Note: The data above are for comparative context and do not represent the intrinsic activity of the Gly-Gly-Phe tripeptide itself.
Key Experimental Methodologies
The biological relevance of the Gly-Gly-Phe sequence is typically investigated through enzymatic assays that measure its cleavage.
Experimental Protocol: Cathepsin-Mediated Linker Cleavage Assay
This protocol provides a generalized method for determining the cleavage of a GGF-containing linker (e.g., in an ADC) by the lysosomal protease Cathepsin B. The method is based on quantifying the released payload via Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To quantify the rate and extent of payload release from a GGF-linked conjugate upon incubation with purified human Cathepsin B.
Materials:
-
Test Article: Antibody-GGF-Payload conjugate (or Peptide-GGF-Payload)
-
Enzyme: Purified human Cathepsin B
-
Assay Buffer: 10 mM MES buffer, pH 6.0, containing 0.04 mM dithiothreitol (DTT) to maintain cathepsin activity.
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Quenching Solution: Acetonitrile with a suitable internal standard for LC-MS analysis.
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Control: Non-cleavable linker conjugate or incubation without enzyme.
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Instrumentation: LC-MS/MS system, 37°C incubator.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test article (e.g., 10 mM in DMSO).
-
Prepare working solutions of the test article by diluting the stock in Assay Buffer to the final desired concentration (e.g., 1-10 µM).
-
Prepare a stock solution of Cathepsin B and dilute it in Assay Buffer to the final working concentration (e.g., 20-50 nM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the test article working solution with the Cathepsin B working solution.
-
Prepare control samples:
-
Negative Control 1: Test article in Assay Buffer without Cathepsin B.
-
Negative Control 2 (optional): Test article with heat-inactivated Cathepsin B.
-
-
-
Incubation:
-
Incubate all samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h).
-
-
Reaction Quenching & Sample Preparation:
-
At each time point, transfer an aliquot of the reaction mixture into a new tube containing 3-4 volumes of ice-cold Quenching Solution.
-
Vortex thoroughly and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to precipitate the enzyme and antibody.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Analyze the sample using an LC-MS/MS method optimized for the detection and quantification of the released payload and the intact conjugate.
-
-
Data Analysis:
-
Generate a standard curve for the payload to quantify its concentration in the samples.
-
Calculate the percentage of released payload at each time point relative to the initial concentration of the conjugate.
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Determine the initial rate of cleavage from the linear portion of the time course data.
-
Experimental Protocol: Enkephalinase (Neprilysin) Inhibition Assay
This protocol describes a fluorometric assay to measure the inhibitory activity of a test compound against neprilysin.
Objective: To determine the IC₅₀ value of a test compound for neprilysin.
Materials:
-
Enzyme: Recombinant human neprilysin.
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Substrate: A fluorogenic neprilysin substrate (e.g., quenched fluorescent peptide).
-
Inhibitor: Test compound and a known inhibitor (e.g., Thiorphan) as a positive control.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Fluorescence microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound and the positive control inhibitor in Assay Buffer.
-
Dilute neprilysin and the fluorogenic substrate to their final working concentrations in Assay Buffer.
-
-
Assay Setup (96-well plate):
-
Test Wells: Add neprilysin solution and the test compound dilution.
-
Positive Control Wells: Add neprilysin solution and the positive control inhibitor dilution.
-
Enzyme Control Wells (100% activity): Add neprilysin solution and Assay Buffer (no inhibitor).
-
Blank Wells (0% activity): Add Assay Buffer only (no enzyme).
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation/emission wavelengths.
-
Data Analysis:
-
Determine the reaction rate (slope of fluorescence vs. time) for each well.
-
Normalize the data by subtracting the blank rate and expressing activity as a percentage of the enzyme control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Directions
The tripeptide sequence Gly-Gly-Phe is a cornerstone of peptide chemistry and drug development. Its biological significance is not derived from intrinsic activity but from its versatile roles as a critical structural component of endogenous opioids and as a highly specific, enzymatically cleavable sequence. This dual identity makes it indispensable in the fields of neuropharmacology and oncology. Future research will likely focus on refining the design of GGF-based linkers for next-generation ADCs with improved stability and cleavage kinetics, as well as exploring its utility in other targeted therapeutic and diagnostic applications. The continued study of how enzymes recognize and process this simple yet elegant sequence will undoubtedly yield further insights into molecular recognition and catalysis.
References
Self-assembly mechanisms of Fmoc-dipeptides and tripeptides
An in-depth guide to the self-assembly of Fmoc-dipeptides and tripeptides, prepared for researchers, scientists, and drug development professionals.
Nα-fluorenylmethoxycarbonyl (Fmoc)-protected peptides are a class of small molecules renowned for their ability to self-assemble into well-ordered nanostructures, such as fibrils, ribbons, and nanotubes.[1][2] These structures can entrap large volumes of water to form hydrogels, which are highly hydrated, three-dimensional networks with significant potential in biomedical fields like tissue engineering, drug delivery, and 3D cell culture.[3][4][5]
The self-assembly process is driven by a delicate balance of non-covalent interactions, primarily π-π stacking, hydrogen bonding, and hydrophobic effects. The aromatic Fmoc group is the primary driver for assembly, while the peptide component provides specificity and stabilization through hydrogen bonds. This guide delves into the core mechanisms governing the self-assembly of Fmoc-dipeptides and tripeptides, presents quantitative data on their properties, outlines key experimental protocols for their study, and visualizes the intricate processes involved.
Core Self-Assembly Mechanisms
The spontaneous organization of Fmoc-peptides into hierarchical structures is governed by three principal non-covalent interactions. The interplay between these forces dictates the morphology and mechanical properties of the final hydrogel.
-
π-π Stacking : The large, planar fluorenyl group on the N-terminus is the dominant force initiating self-assembly. These aromatic moieties stack upon one another, a process that is enthalpically and entropically favorable, providing significant stabilization energy and orientational order to the assembly. This interaction is crucial for the formation of the primary fibrillar structures.
-
Hydrogen Bonding : The peptide backbone, with its amide and carbonyl groups, facilitates the formation of extensive hydrogen bond networks. These interactions, typically resulting in an anti-parallel β-sheet conformation, stabilize the peptide arrangement within the nanostructures. While π-π stacking initiates the process, hydrogen bonding locks the peptides into a stable, ordered secondary structure.
-
Hydrophobic and Electrostatic Interactions : The amino acid side chains contribute to the overall stability and specificity of the assembly. Hydrophobic side chains minimize their contact with water, further driving aggregation. Conversely, charged residues introduce electrostatic interactions that can be modulated by pH and ionic strength, providing a mechanism to control the assembly and disassembly pathways.
Hierarchical Assembly: From Monomers to a Macroscopic Hydrogel
The formation of a hydrogel is a multi-step, hierarchical process. Individual Fmoc-peptide monomers first assemble into primary nanostructures, which then aggregate and entangle to form the macroscopic gel network.
-
Monomer to Protofibril : Triggered by a change in conditions (e.g., pH, solvent, or temperature), soluble monomers aggregate. π-π stacking of the Fmoc groups and hydrogen bonding between peptide backbones lead to the formation of primary structures, often described as β-sheets.
-
Protofibril to Fibril/Ribbon : These initial β-sheets associate laterally. For instance, in the well-studied Fmoc-diphenylalanine (Fmoc-FF) system, it has been proposed that antiparallel β-sheets interlock through π-π stacking to form cylindrical fibrils with a diameter of approximately 3.0 nm. Under different pH conditions, these fibrils can further assemble into larger, flat ribbons.
-
Fibril Entanglement to Hydrogel Network : As the concentration of fibrils increases, they begin to entangle and interact, forming a three-dimensional mesh. This network immobilizes water molecules within its pores, resulting in the transition from a low-viscosity solution to a viscoelastic, self-supporting hydrogel.
Quantitative Data Summary
The final properties of Fmoc-peptide hydrogels are highly dependent on the peptide sequence, concentration, and the specific conditions used for gelation. The following tables summarize key quantitative data from the literature.
Table 1: Mechanical Properties of Selected Fmoc-Peptide Hydrogels
| Peptide Sequence | Concentration (wt%) | Gelation Conditions | Storage Modulus (G') (Pa) | Citation(s) |
| Fmoc-K(Boc)LV | Not specified | Borate buffer | > 10,000 | , |
| Fmoc-FFCKK / MBA | Not specified | Thiol-ene click chemistry | Withstood 368 Pa stress | |
| Fmoc-FF | Not specified | PEG 400 / Water | ~18,000 | |
| Fmoc-FF | Not specified | Basic water + PEG 400 | 2,600 - 5,600 | |
| Fmoc-RGD + Fmoc-FF | Not specified | Mixed system | Up to 29,000 (with hydroxyapatite) |
Table 2: Structural and Physicochemical Properties
| Peptide System | Property | Value | Citation(s) |
| Fmoc-FF | Fibril Diameter | ~3.0 nm | |
| Fmoc-FFpY/Na+ | Fibril Diameter | ~5 nm (bundles to ~46 nm) | |
| Fmoc-FF | Apparent pKₐ Shift 1 | 9.5 - 10.2 | ,, |
| Fmoc-FF | Apparent pKₐ Shift 2 | 6.2 - 9.5 |
Key Experimental Protocols
Characterizing the self-assembly and resulting hydrogels requires a suite of biophysical techniques. Below are detailed methodologies for the most critical experiments.
Hydrogel Preparation
Two primary methods are used to induce the self-assembly of Fmoc-peptides.
-
pH-Switch Method :
-
Weigh the Fmoc-peptide powder and dissolve it in a basic solution (e.g., 0.5 M NaOH or deionized water adjusted to pH 10-11) to create a stock solution. The peptide is soluble in its deprotonated, charged state.
-
Initiate gelation by adding an acidulent to lower the pH. A common method is the slow hydrolysis of glucono-δ-lactone (GdL) to gluconic acid, which ensures a gradual and uniform pH drop, leading to more homogeneous gels. Alternatively, a direct addition of an acid like HCl can be used for faster gelation.
-
Allow the solution to stand undisturbed at room temperature until a self-supporting hydrogel is formed, which can be confirmed by an inverted tube test.
-
-
Solvent-Switch Method :
-
Dissolve the Fmoc-peptide powder in a minimal amount of a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or hexafluoroisopropanol (HFIP), to create a concentrated stock solution.
-
Trigger self-assembly by diluting the stock solution with an aqueous buffer (e.g., phosphate-buffered saline or pure water). The introduction of the "bad" solvent (water) reduces the solubility of the hydrophobic peptide, inducing aggregation and gelation.
-
The final properties can be tuned by adjusting the ratio of the organic solvent to water.
-
Structural and Morphological Characterization
-
Transmission Electron Microscopy (TEM) :
-
Prepare a dilute solution of the peptide (typically below the critical gelation concentration) under conditions that favor fibril formation.
-
Place a small drop (5-10 µL) of the peptide solution onto a carbon-coated copper TEM grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Wick away excess liquid using filter paper.
-
(Optional) Negatively stain the grid by applying a drop of a heavy atom salt solution (e.g., 2% uranyl acetate) for 30-60 seconds to enhance contrast. Wick away the excess stain.
-
Allow the grid to air-dry completely before imaging under the transmission electron microscope to visualize fibril morphology, width, and length.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy :
-
Prepare a hydrogel sample (or a dried xerogel).
-
Place the sample directly on the crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.
-
Acquire spectra, typically in the range of 1500-1800 cm⁻¹.
-
Analyze the Amide I region (1600-1700 cm⁻¹). A peak around 1630 cm⁻¹ is characteristic of β-sheet structures, which are a hallmark of Fmoc-peptide self-assembly.
-
-
Circular Dichroism (CD) Spectroscopy :
-
Prepare a peptide solution at a concentration suitable for CD analysis in a quartz cuvette.
-
Record the CD spectrum, typically from 190 nm to 320 nm.
-
The peptide backbone region (~190-250 nm) can indicate secondary structures like β-sheets. The region from 250-310 nm shows signals related to the π-π* transitions of the fluorenyl groups, providing information on their chiral arrangement and stacking within the assembled structure.
-
Mechanical Characterization
-
Oscillatory Rheology :
-
Prepare the hydrogel directly on the plate of a rheometer or carefully transfer a pre-formed gel onto the lower plate.
-
Lower the upper plate (e.g., a parallel plate or cone-plate geometry) to the desired gap distance.
-
Perform a time sweep experiment at a constant frequency and strain (within the linear viscoelastic region) to monitor the gelation process. The point where the storage modulus (G') exceeds the loss modulus (G'') signifies the sol-gel transition.
-
Once the gel is mature (G' has plateaued), perform a frequency sweep to characterize the frequency-dependence of the moduli. For a stable gel, G' should be significantly higher than G'' and relatively independent of frequency.
-
Perform a strain sweep to determine the linear viscoelastic region and the yield stress of the hydrogel.
-
Conclusion
The self-assembly of Fmoc-dipeptides and tripeptides is a robust and versatile method for creating advanced biomaterials. The process is directed by a sophisticated interplay of π-π stacking, hydrogen bonding, and other non-covalent forces, leading to hierarchical structures that span from the nano- to the macro-scale. By understanding these core mechanisms and the factors that influence them, researchers can precisely tune the properties of the resulting hydrogels. The experimental protocols outlined provide a framework for the systematic investigation and characterization of these materials, enabling the rational design of novel Fmoc-peptide-based systems for cutting-edge applications in medicine and biotechnology.
References
- 1. Self-Assembly Dipeptide Hydrogel: The Structures and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-Assembly, Bioactivity, and Nanomaterials Applications of Peptide Conjugates with Bulky Aromatic Terminal Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Polymers&Peptides Research Group Website [personalpages.manchester.ac.uk]
- 5. Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights [mdpi.com]
Fmoc-Gly-Gly-Phe-OH Hydrogels for Advanced Cell Culture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the formation and application of Fmoc-Gly-Gly-Phe-OH (Fmoc-GGF-OH) hydrogels for three-dimensional (3D) cell culture. While specific quantitative data for the Fmoc-GGF-OH sequence is emerging, this document compiles established principles and data from closely related Fmoc-peptide hydrogels to provide a robust framework for researchers. The guide covers the core principles of self-assembly, detailed experimental protocols, and potential applications in tissue engineering and drug delivery.
Introduction: The Promise of Self-Assembling Peptide Hydrogels
Short, self-assembling peptides, particularly those modified with a 9-fluorenylmethoxycarbonyl (Fmoc) group, have garnered significant interest as building blocks for biocompatible hydrogels.[1][2][3] These materials form nanofibrous scaffolds that mimic the native extracellular matrix (ECM), providing a hydrated and structurally supportive environment for 3D cell culture.[2][4] The Fmoc group, through π-π stacking interactions, plays a crucial role in driving the self-assembly process, while the peptide sequence dictates the specific properties of the resulting hydrogel. Fmoc-GGF-OH, a tripeptide, is designed to leverage these principles for creating hydrogels suitable for a variety of biomedical applications.
The Mechanism of Self-Assembly
The formation of Fmoc-peptide hydrogels is a supramolecular self-assembly process driven by a combination of non-covalent interactions. The primary driving forces are π-π stacking between the aromatic Fmoc groups and hydrogen bonding between the peptide backbones. Hydrophobic interactions also contribute to the stability of the fibrous network. This spontaneous organization leads to the formation of long, intertwined nanofibers that entrap water, resulting in a hydrogel.
Quantitative Data on Fmoc-Peptide Hydrogels
The mechanical properties and gelation conditions of Fmoc-peptide hydrogels are highly dependent on the specific amino acid sequence, concentration, and environmental factors like pH and ionic strength. The following tables summarize key quantitative data from various Fmoc-peptide hydrogels, which can serve as a starting point for optimizing Fmoc-GGF-OH hydrogels.
Table 1: Critical Gelation Concentration (CGC) of Fmoc-Amino Acid and Fmoc-Peptide Hydrogels
| Gelator | CGC (% w/v) | Conditions | Reference |
| Fmoc-Trp-OH | 0.25 | 50 mM phosphate buffer saline, pH 7.4 | |
| Fmoc-Phe-OH | 0.1 | N/A | |
| Fmoc-FFK | 0.5 - 1.0 | DMSO/H₂O solvent switch | |
| Fmoc-FF | <0.5 mg/mL | pH switch | |
| Fmoc-G | 1 mg/mL | pH switch |
Table 2: Rheological Properties of Fmoc-Peptide Hydrogels
| Gelator | Storage Modulus (G') (Pa) | Conditions | Reference |
| Fmoc-K3 | 2526 | 2.0 wt% in 14 mM phosphate buffer | |
| Fmoc-FFK/Fmoc-FF (1/1) | ~100 | 1.0 wt% in DMSO/H₂O | |
| Fmoc-FF | ~780 | pH adjusted to physiological conditions | |
| Fmoc-K1 | 557 | 2 wt% in phosphate buffer | |
| Fmoc-K2 | 925 | 2 wt% in phosphate buffer |
Experimental Protocols
Preparation of Fmoc-GGF-OH Hydrogel (pH Switch Method)
This protocol is a generalized method adaptable for Fmoc-tripeptides.
-
Dissolution: Weigh the desired amount of Fmoc-GGF-OH powder to achieve the target concentration (e.g., 0.5 - 2.0% w/v). Dissolve the peptide in deionized water by slowly adding a minimal amount of 0.1 M NaOH dropwise while vortexing until the peptide is fully dissolved and the solution is clear.
-
pH Adjustment: Slowly add 0.1 M HCl to the peptide solution to lower the pH to the desired physiological range (e.g., pH 7.4). This neutralizes the charge on the carboxylic acid groups, reducing solubility and triggering self-assembly.
-
Gelation: Allow the solution to stand at room temperature. Gelation should occur within minutes to hours.
-
Confirmation: Confirm gel formation by inverting the vial; a stable hydrogel will not flow.
3D Cell Encapsulation
-
Prepare Peptide Solution: Prepare a sterile stock solution of Fmoc-GGF-OH at twice the final desired concentration and adjust the pH to be basic for solubility.
-
Prepare Cell Suspension: Harvest cells and resuspend them in the desired culture medium at twice the final cell density.
-
Mixing: Gently mix equal volumes of the peptide solution and the cell suspension.
-
Initiate Gelation: Trigger gelation by adding a sterile, acidic solution (e.g., a small volume of cell culture medium with a lower pH or glucono-δ-lactone (GdL) which slowly hydrolyzes to gluconic acid) to bring the final pH to neutral.
-
Culture: Dispense the cell-hydrogel mixture into a culture vessel and incubate at 37°C to allow for gel formation and cell culture.
Cell Viability Assay (Live/Dead Staining)
-
Preparation: After the desired culture period, carefully wash the cell-laden hydrogels with phosphate-buffered saline (PBS).
-
Staining: Prepare a staining solution containing calcein-AM (to stain live cells green) and ethidium homodimer-1 (to stain dead cells red) in PBS according to the manufacturer's protocol.
-
Incubation: Incubate the hydrogels in the staining solution for 30-45 minutes at 37°C, protected from light.
-
Imaging: Wash the hydrogels again with PBS and visualize using a fluorescence microscope.
Table 3: Cell Viability in Fmoc-Peptide Hydrogels
| Cell Line | Hydrogel | Viability (%) | Culture Duration | Reference |
| 3T3-L1 | Fmoc-K1 | 92 ± 3 | 72 h | |
| 3T3-L1 | Fmoc-K2 | 95 ± 3 | 72 h | |
| 3T3-L1 | Fmoc-K3 | 94 ± 3 | 72 h |
Note: While specific data for Fmoc-GGF-OH is not available, the high viability observed in other Fmoc-peptide hydrogels suggests good biocompatibility of this class of materials.
In Vitro Drug Release Study
-
Drug Loading: Incorporate the therapeutic agent into the Fmoc-GGF-OH solution before initiating gelation.
-
Hydrogel Formation: Form the drug-loaded hydrogel in a suitable container.
-
Release Study: Add a known volume of release buffer (e.g., PBS at pH 7.4) on top of the hydrogel.
-
Sampling: At predetermined time points, collect aliquots of the release buffer and replace with an equal volume of fresh buffer to maintain sink conditions.
-
Quantification: Analyze the concentration of the released drug in the aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
Potential Signaling Pathways in Cell-Hydrogel Interactions
The physical and chemical properties of the hydrogel scaffold can influence cell behavior through various signaling pathways. While specific studies on Fmoc-GGF-OH are needed, the interaction of cells with the hydrogel matrix is likely to involve integrin-mediated signaling, which is crucial for cell adhesion, survival, and proliferation.
Conclusion
Fmoc-GGF-OH hydrogels represent a promising platform for 3D cell culture and drug delivery applications. Their self-assembling nature allows for the formation of a biomimetic scaffold under physiological conditions. While further studies are needed to fully characterize the specific properties of Fmoc-GGF-OH hydrogels, the data from analogous Fmoc-peptide systems provide a strong foundation for their development and application. The protocols and data presented in this guide are intended to equip researchers with the necessary information to begin exploring the potential of these advanced biomaterials.
References
- 1. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. Self-Assembly Dipeptide Hydrogel: The Structures and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The GGFG-Linker: A Deep Dive into its Enzymatic Cleavage Mechanism for Targeted Drug Delivery
For Immediate Release
This technical guide provides a comprehensive analysis of the Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence as an enzymatic cleavage site, a critical component in the design of advanced therapeutic agents such as Antibody-Drug Conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the mechanism of action, quantitative kinetic data, and detailed experimental protocols.
Executive Summary
The Gly-Gly-Phe-Gly (GGFG) linker is a pivotal technology in the field of targeted drug delivery, enabling the specific release of potent therapeutic payloads within the cellular environment of target tissues. The primary mechanism of action involves the enzymatic cleavage of the peptide bond within the GGFG sequence by lysosomal proteases, predominantly Cathepsin L. This targeted cleavage ensures that the cytotoxic agent is liberated from its carrier molecule, such as a monoclonal antibody, only after internalization into the target cell, thereby minimizing systemic toxicity and enhancing the therapeutic index. While Cathepsin B is a key lysosomal protease, it exhibits minimal cleavage activity towards the GGFG linker, highlighting the specificity of this substrate.
Mechanism of Action: The Role of Lysosomal Cathepsins
The GGFG linker is designed to be stable in the systemic circulation and to undergo efficient cleavage within the acidic and enzyme-rich environment of the lysosome. Following the binding of an ADC to its target antigen on the cell surface, the ADC-antigen complex is internalized via endocytosis. The endosome then fuses with a lysosome, exposing the GGFG linker to a cocktail of hydrolytic enzymes.
Cathepsin L, a cysteine protease highly expressed in the lysosomes of many cell types, including tumor cells, is the principal enzyme responsible for the cleavage of the GGFG sequence. The cleavage typically occurs between the Phenylalanine (Phe) and the C-terminal Glycine (Gly) residues. This enzymatic action breaks the amide bond, initiating the release of the conjugated drug. In contrast, Cathepsin B, another abundant lysosomal cysteine protease, shows significantly lower activity towards the GGFG substrate.[1] This differential enzymatic susceptibility is a key feature of the GGFG linker's design, contributing to its controlled and specific drug release profile.
The cleavage of the GGFG linker by Cathepsin L leads to the liberation of the drug-linker moiety, which may then undergo further self-immolative reactions depending on the specific chemistry of the linker, ultimately releasing the free, active drug into the cytoplasm to exert its therapeutic effect.
Data Presentation: Enzymatic Cleavage Kinetics
| Linker Sequence | Primary Cleaving Enzyme | Secondary Cleaving Enzyme | Relative Cleavage Efficiency | Reference |
| Gly-Gly-Phe-Gly (GGFG) | Cathepsin L | Cathepsin B (minimal) | High for Cathepsin L, nearly complete release of payload within 72 hours.[1] | [1] |
| Val-Cit | Cathepsin B | Cathepsin L, Cathepsin S, Cathepsin F | High for Cathepsin B. | |
| Val-Ala | Cathepsin B | - | Cleaved at approximately half the rate of Val-Cit by Cathepsin B. | |
| Phe-Lys | Cathepsin B | - | Cleaved approximately 30-fold faster than Val-Cit by Cathepsin B. |
Experimental Protocols
In Vitro Enzymatic Cleavage Assay using HPLC
This protocol describes a method to determine the rate of GGFG linker cleavage by Cathepsin L and Cathepsin B using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified recombinant human Cathepsin L and Cathepsin B
-
GGFG-drug conjugate or a fluorogenic GGFG substrate
-
Assay Buffer: 50 mM sodium acetate, 5 mM dithiothreitol (DTT), 1 mM EDTA, pH 5.5
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA) in acetonitrile
-
HPLC system with a C18 column
Procedure:
-
Enzyme Activation: Pre-incubate Cathepsin L and Cathepsin B separately in the Assay Buffer for 15 minutes at 37°C to ensure activation.
-
Reaction Initiation: In a microcentrifuge tube, add the GGFG substrate to the Assay Buffer to the desired final concentration. Initiate the reaction by adding the activated enzyme.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding an equal volume of the Quenching Solution to the aliquot.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the decrease in the peak area of the intact GGFG substrate and the increase in the peak area of the cleavage product over time.
-
Data Analysis: Calculate the percentage of cleavage at each time point based on the peak areas. The initial rate of the reaction can be determined from the linear portion of the curve of product formation versus time.
Fluorometric Kinetic Assay for Determining Michaelis-Menten Parameters
This protocol outlines a continuous kinetic assay to determine the Michaelis-Menten constants (Km and kcat) for the cleavage of a fluorogenic GGFG substrate.
Materials:
-
Purified recombinant human Cathepsin L and Cathepsin B
-
Fluorogenic GGFG substrate (e.g., GGFG-AMC or a FRET-based substrate)
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a serial dilution of the fluorogenic GGFG substrate in Assay Buffer.
-
Enzyme Preparation: Dilute the activated Cathepsin L or Cathepsin B to the desired concentration in Assay Buffer.
-
Assay Setup: In the microplate, add the enzyme solution to each well. To initiate the reaction, add the substrate solutions of varying concentrations to the wells. Include appropriate controls (no enzyme, no substrate).
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the increase in fluorescence intensity at regular intervals.
-
Data Analysis:
-
Determine the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units to the concentration of the cleaved product using a standard curve of the free fluorophore.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.
-
Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.
-
The specificity constant is then calculated as kcat/Km.
-
Visualizations
References
The Role of Fmoc-Gly-Gly-Phe-OH as a Cleavable Linker in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the function and application of Fmoc-Gly-Gly-Phe-OH as a cleavable linker in the rapidly evolving field of Antibody-Drug Conjugates (ADCs). ADCs represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. The linker, which connects these two components, is a critical determinant of an ADC's efficacy, stability, and overall therapeutic index. This guide will delve into the core principles of the this compound linker, providing detailed experimental protocols, quantitative data for similar linkers, and visualizations of key biological and experimental processes.
Introduction to Cleavable ADC Linkers
The success of an ADC hinges on its ability to remain stable in systemic circulation and selectively release its cytotoxic payload within the target cancer cells. Cleavable linkers are designed to be stable at physiological pH in the bloodstream but are susceptible to cleavage by specific triggers within the tumor microenvironment or inside the cancer cell. These triggers can include acidic pH, a reducing environment, or the presence of specific enzymes that are overexpressed in tumor cells.
Peptide-based linkers, such as those derived from Gly-Gly-Phe, are a prominent class of enzymatically cleavable linkers. They are designed to be recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are highly active within the lysosomes of cancer cells. This targeted release mechanism ensures that the potent payload is unleashed preferentially at the site of action, minimizing off-target toxicity.
This compound: A Cathepsin B-Cleavable Linker
This compound is a tripeptide linker precursor that serves as a key building block in the synthesis of ADCs. The Gly-Gly-Phe sequence is specifically designed to be a substrate for Cathepsin B. Upon internalization of the ADC into a cancer cell and trafficking to the lysosome, Cathepsin B recognizes and cleaves the peptide bond, initiating the release of the cytotoxic payload.
The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group for the N-terminal amine of the glycine residue. This protecting group is crucial during the solid-phase synthesis of the linker-payload conjugate, preventing unwanted side reactions. It is readily removed under mild basic conditions to allow for the coupling of the linker to the antibody or payload. The C-terminal carboxylic acid (-OH) provides a reactive handle for conjugation to an amine-containing payload or a self-emolative spacer.
Quantitative Data Summary
Obtaining precise, publicly available quantitative data specifically for ADCs utilizing the this compound linker is challenging. However, extensive data exists for the structurally and functionally similar tetrapeptide linker, Gly-Gly-Phe-Gly (GGFG), which is also cleaved by Cathepsin B. The following tables summarize representative data for ADCs employing GGFG and other common peptide linkers to provide a comparative context for expected performance.
Note: The data presented below is for the GGFG linker and should be considered as a proxy for the performance of a Gly-Gly-Phe based linker.
Table 1: In Vitro Cytotoxicity of ADCs with Peptide Linkers
| Cell Line | Target Antigen | Payload | Linker | Average DAR | IC50 | Reference |
| N87 | HER2 | DXd | GGFG | 7.7 | 13-43 ng/mL | [1] |
| BT474 | HER2 | DXd | GGFG | 7.7 | 13-43 ng/mL | [1] |
| MDA-MB-361-DYT2 | HER2 | Thailanstatin | GGFG | >3.5 | 25-80 ng/mL | [1] |
| Karpas-299 | CD30 | MMAE | Val-Cit | ~4 | 16 pM | [2] |
Table 2: Plasma Stability of ADCs with Peptide Linkers
| Linker | Plasma Source | Incubation Time | % Payload Release / DAR Retention | Reference |
| GGFG | Mouse, Rat, Human | 21 days | 1-2% payload release | [3] |
| GGFG (in T-DXd) | Not specified | 7 days | ~50% DAR retention | |
| Val-Cit | Human | Not specified | Substantially less stable than Val-Cit |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of an ADC utilizing a this compound linker.
Solid-Phase Synthesis of the Linker-Payload Conjugate
This protocol describes the synthesis of a linker-payload construct where the C-terminus of this compound is conjugated to an amine-containing payload.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-Gly-OH, Fmoc-Phe-OH
-
Coupling reagents: HBTU, HOBt
-
Activation base: DIPEA
-
Fmoc deprotection reagent: 20% (v/v) piperidine in DMF
-
Amine-containing payload
-
Solvents: DMF, DCM
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling (Phe): Dissolve Fmoc-Phe-OH, HBTU, and HOBt in DMF. Add DIPEA and immediately add the mixture to the resin. Agitate for 2 hours. Wash the resin with DMF.
-
Second Amino Acid Coupling (Gly): Repeat the deprotection and coupling steps with Fmoc-Gly-OH.
-
Third Amino Acid Coupling (Gly): Repeat the deprotection and coupling steps with Fmoc-Gly-OH.
-
Payload Conjugation: Deprotect the N-terminal Fmoc group. Dissolve the amine-containing payload and coupling reagents in DMF and add to the resin. Agitate for 4 hours or until coupling is complete.
-
Cleavage and Deprotection: Wash the resin with DMF and DCM, then dry under vacuum. Treat the resin with the cleavage cocktail for 3 hours.
-
Precipitation and Purification: Filter the cleavage mixture and precipitate the crude linker-payload in cold diethyl ether. Purify by reverse-phase HPLC.
Antibody-Drug Conjugation
This protocol describes the conjugation of the synthesized linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab)
-
Reducing agent (e.g., TCEP)
-
Linker-payload with a maleimide handle (synthesized by modifying the payload)
-
Conjugation buffer (e.g., PBS with EDTA)
-
Quenching reagent (e.g., N-acetylcysteine)
Procedure:
-
Antibody Reduction: Incubate the antibody with a molar excess of TCEP in conjugation buffer to partially reduce the interchain disulfide bonds.
-
Conjugation: Add the maleimide-functionalized linker-payload to the reduced antibody solution. Incubate to allow for the formation of a stable thioether bond.
-
Quenching: Add a molar excess of N-acetylcysteine to quench any unreacted maleimide groups.
-
Purification: Purify the ADC using a suitable chromatography method, such as Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC), to remove unconjugated antibody, excess linker-payload, and aggregates.
ADC Characterization
Procedure:
-
Sample Preparation: Reduce the ADC sample to separate the light and heavy chains.
-
LC-MS Analysis: Analyze the reduced sample using a reverse-phase liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Data Analysis: Deconvolute the mass spectra of the light and heavy chains to identify the different drug-loaded species. Calculate the weighted average DAR based on the relative abundance of each species.
Procedure:
-
Cell Seeding: Seed target antigen-positive and antigen-negative cancer cell lines in 96-well plates.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibody.
-
Incubation: Incubate the cells for a specified period (e.g., 72-120 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo).
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value.
Procedure:
-
Incubation: Incubate the ADC in human and mouse plasma at 37°C.
-
Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Analysis: Analyze the samples by LC-MS to quantify the amount of intact ADC and any released payload.
-
Data Analysis: Plot the percentage of intact ADC or the decrease in average DAR over time to determine the linker stability.
Visualizations
Signaling Pathways
The following diagrams illustrate the mechanism of action of two common payloads, Monomethyl Auristatin E (MMAE) and a Pyrrolobenzodiazepine (PBD) dimer, which can be conjugated using the this compound linker.
Caption: Mechanism of action of an MMAE-based ADC.
Caption: Mechanism of action of a PBD dimer-based ADC.
Experimental Workflows
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: General workflow for ADC synthesis and characterization.
Caption: Workflow for Drug-to-Antibody Ratio (DAR) analysis by LC-MS.
Conclusion
The this compound linker is a valuable tool in the design and synthesis of next-generation ADCs. Its susceptibility to cleavage by Cathepsin B provides a robust mechanism for the targeted release of cytotoxic payloads within cancer cells, thereby enhancing the therapeutic window. The experimental protocols and characterization methods outlined in this guide provide a framework for the successful development and evaluation of ADCs employing this and similar peptide-based linkers. As our understanding of the tumor microenvironment and cancer cell biology deepens, the rational design of cleavable linkers like this compound will continue to be a cornerstone of ADC innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-Gly-Gly-Phe-OH: A Technical Guide for Applications in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. The development of molecules that can modulate these interactions is a key focus in modern drug discovery. Peptides and peptidomimetics have emerged as promising therapeutic modalities for targeting PPIs due to their ability to mimic the secondary structures of proteins and interact with large, often flat and featureless, protein surfaces.
This technical guide explores the applications of the N-α-Fmoc-protected tripeptide, Fmoc-Gly-Gly-Phe-OH, in the context of protein-protein interaction studies. While primarily utilized as a cleavable linker in Antibody-Drug Conjugates (ADCs), the structural characteristics of the Gly-Gly-Phe motif, particularly the presence of a C-terminal phenylalanine residue, suggest its potential as a core scaffold for the design of peptide-based PPI inhibitors. Phenylalanine is a bulky, aromatic amino acid known to be a "hot spot" residue in many protein-protein interfaces, contributing significantly to binding affinity through hydrophobic and π-π stacking interactions.
This document provides an in-depth overview of the synthesis of peptides incorporating the Gly-Gly-Phe motif, detailed experimental protocols for their use in studying PPIs, and a framework for interpreting the resulting data.
Synthesis and Purification of Peptides Incorporating the Gly-Gly-Phe Motif
Peptides incorporating the Gly-Gly-Phe sequence are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This compound serves as a key building block in this process.
Solid-Phase Peptide Synthesis (SPPS) Protocol
The following is a generalized protocol for the manual synthesis of a peptide containing the Gly-Gly-Phe motif on a rink amide resin to yield a C-terminally amidated peptide.
Materials:
-
Rink Amide resin
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Methanol
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (First Amino Acid):
-
Dissolve the first Fmoc-protected amino acid (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test to confirm complete coupling (ninhydrin test should be negative).
-
-
Sequential Coupling: Repeat steps 2 and 3 for each subsequent amino acid, including the use of this compound as a single unit if the desired sequence contains this tripeptide at a non-C-terminal position.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the final peptide-resin with DMF, DCM, and Methanol, and then dry under vacuum.
-
Cleavage and Precipitation:
-
Prepare the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water).
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Applications in Protein-Protein Interaction Studies
Peptides containing the Gly-Gly-Phe motif can be employed in various assays to study and potentially inhibit protein-protein interactions. The core principle is that the peptide will mimic a binding epitope of one of the interacting proteins, thereby competing for binding and disrupting the formation of the protein complex.
Hypothetical Signaling Pathway for Inhibition
The diagram below illustrates a hypothetical signaling pathway where a protein-protein interaction between Protein A and Protein B leads to a downstream cellular response. A peptide inhibitor containing the Gly-Gly-Phe motif, designed to mimic the binding site of Protein A, can competitively bind to Protein B, thus inhibiting the pathway.
Experimental Protocols for PPI Studies
The following are detailed, albeit generalized, protocols for common biochemical and biophysical assays that can be used to investigate the interaction of a Gly-Gly-Phe containing peptide with a target protein.
Pull-Down Assay
This assay is used to detect a physical interaction between a tagged "bait" protein and a "prey" protein (or peptide).
Materials:
-
Purified, tagged "bait" protein (e.g., His-tagged or GST-tagged)
-
Affinity resin (e.g., Ni-NTA agarose for His-tagged proteins)
-
Cell lysate containing the "prey" protein or a solution of the purified "prey" protein
-
Gly-Gly-Phe containing peptide
-
Binding buffer
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Immobilize Bait Protein: Incubate the tagged bait protein with the affinity resin to immobilize it.
-
Binding: Add the cell lysate or purified prey protein to the resin with the immobilized bait protein. Allow binding to occur.
-
Competition (Optional): In a parallel experiment, pre-incubate the prey protein with an excess of the Gly-Gly-Phe peptide before adding it to the bait-bound resin.
-
Washing: Wash the resin several times with wash buffer to remove non-specific binders.
-
Elution: Elute the bait protein and any interacting partners from the resin using an appropriate elution buffer.
-
Analysis: Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the prey protein to determine if it was pulled down by the bait protein and if this interaction was competed by the peptide.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure the kinetics and affinity of binding between a ligand (immobilized on a sensor chip) and an analyte (flowed over the chip).
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified target protein ("ligand")
-
Gly-Gly-Phe containing peptide ("analyte")
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified target protein over the activated surface to immobilize it via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Injection:
-
Inject a series of concentrations of the Gly-Gly-Phe peptide over the immobilized ligand surface.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for association and dissociation.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Materials:
-
Isothermal titration calorimeter
-
Purified target protein
-
Gly-Gly-Phe containing peptide
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Dialyze both the protein and the peptide against the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentrations of the protein and peptide solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the peptide solution into the injection syringe.
-
Perform a series of small injections of the peptide into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.
-
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized in a clear and structured format to allow for easy comparison and interpretation.
Table of Binding Affinities (Illustrative)
The following table presents hypothetical binding data for a series of Gly-Gly-Phe-based peptides against a target protein, as would be determined by SPR or ITC.
| Peptide ID | Sequence | Assay | KD (μM) | ka (1/Ms) | kd (1/s) |
| GGF-001 | Ac-Gly-Gly-Phe-NH2 | SPR | 150 | 1.2 x 103 | 0.18 |
| GGF-002 | Ac-Ala-Gly-Phe-NH2 | SPR | 95 | 2.5 x 103 | 0.24 |
| GGF-003 | Ac-Gly-Gly-Tyr-NH2 | SPR | 250 | 8.0 x 102 | 0.20 |
| GGF-001 | Ac-Gly-Gly-Phe-NH2 | ITC | 145 | - | - |
Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values.
Conclusion
This compound is a versatile building block for peptide synthesis. While its established role is in the construction of cleavable linkers for ADCs, its inherent structural features, particularly the C-terminal phenylalanine, make it a candidate for incorporation into peptides designed to study and inhibit protein-protein interactions. The experimental protocols and data analysis frameworks provided in this guide offer a comprehensive approach for researchers to explore the potential of Gly-Gly-Phe containing peptides in this exciting area of drug discovery. Further research is warranted to identify specific PPI targets where this motif can be effectively employed as an inhibitory scaffold.
Significance of the Gly-Gly-Phe sequence for protease recognition
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The precise recognition of amino acid sequences by proteases is fundamental to virtually all biological processes, from signal transduction to protein degradation. While many protease recognition motifs are well-defined, the significance of the Gly-Gly-Phe (GGF) sequence presents a more complex and context-dependent landscape. This technical guide provides an in-depth analysis of the structural and biochemical factors that govern the interaction of proteases with the Gly-Gly-Phe motif, with a particular focus on the ubiquitin-proteasome system and the activity of carboxypeptidases. We further detail key experimental protocols for the identification and characterization of protease substrates and visualize the associated biological pathways and workflows.
The Dichotomous Nature of Gly-Gly-Phe Recognition
The Gly-Gly-Phe sequence is not a canonical, high-affinity recognition motif for a single, specific protease family in the way that sequences like the C-terminal di-glycine are for deubiquitinating enzymes (DUBs). Instead, its significance arises from the interplay of its constituent amino acids, which can be either favorable or unfavorable for recognition depending on the class of protease.
The Preeminent Role of the Di-Glycine Motif in the Ubiquitin-Proteasome System
The ubiquitin-proteasome system (UPS) is a cornerstone of cellular protein homeostasis, and at its heart lies the C-terminal di-glycine (Gly-Gly) motif of ubiquitin. This sequence is essential for the covalent attachment of ubiquitin to substrate proteins, a process mediated by a cascade of E1, E2, and E3 enzymes. The resulting isopeptide bond is subsequently recognized and cleaved by deubiquitinating enzymes (DUBs), which are proteases that regulate protein stability and signaling.
The specificity of most DUBs is centered on the Gly-Gly motif. However, the residues immediately following this motif in a substrate can influence the efficiency of DUB activity. While there is a lack of extensive research on the specific influence of a C-terminal phenylalanine at the P2' position (relative to the cleaved isopeptide bond), the bulky, hydrophobic nature of phenylalanine could sterically hinder the approach of some DUBs or, conversely, provide a favorable interaction surface for others.
Carboxypeptidases: A Tale of Conflicting Specificities
Carboxypeptidases are a class of proteases that cleave amino acids from the C-terminus of proteins and peptides. Their substrate specificity is largely dictated by the nature of the C-terminal residue (P1 position) and, to a lesser extent, the penultimate residue (P1' position).
Several members of the carboxypeptidase A subfamily, such as CPA4 and CPA6, exhibit a preference for C-terminal hydrophobic amino acids, including phenylalanine. This would suggest that the Gly-Gly-Phe sequence could be a substrate for these enzymes. However, the story is more complex. Studies on CPA4 have shown that its activity is negatively impacted by the presence of a glycine at the P1' position. This creates a scenario where the C-terminal phenylalanine is a favorable feature, while the preceding glycine is unfavorable, likely resulting in inefficient cleavage.
Quantitative Data on Protease Recognition
The following table summarizes the kinetic parameters for the cleavage of various C-terminal hydrophobic amino acids by human Carboxypeptidase A6 (CPA6). While data for a Gly-Gly-Phe substrate is not available, the data for substrates with a penultimate phenylalanine provide insight into the enzyme's preference for the C-terminal residue.
| Substrate (FA-Phe-X) | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| FA-Phe-Phe | 10.2 ± 0.5 | 120 ± 20 | 85,000 |
| FA-Phe-Tyr | 8.9 ± 0.4 | 110 ± 20 | 81,000 |
| FA-Phe-Leu | 7.8 ± 0.4 | 130 ± 20 | 60,000 |
| FA-Phe-Trp | 4.2 ± 0.2 | 100 ± 10 | 42,000 |
| FA-Phe-Met | 4.1 ± 0.2 | 160 ± 20 | 26,000 |
| FA-Phe-Ile | 0.45 ± 0.02 | 800 ± 100 | 560 |
| FA-Phe-Val | 0.28 ± 0.01 | 750 ± 100 | 370 |
| FA-Phe-Ala | 0.15 ± 0.01 | 1100 ± 100 | 140 |
| FA-Phe-His | 0.08 ± 0.01 | 900 ± 100 | 90 |
Data adapted from studies on human Carboxypeptidase A6. The substrates consist of a 3-(2-furyl)acryloyl (FA) chromogenic group conjugated to a dipeptide.
As the table indicates, CPA6 has a strong preference for bulky hydrophobic and aromatic residues at the C-terminus. The approximately 100-fold decrease in catalytic efficiency (kcat/Km) for smaller hydrophobic residues like valine and alanine highlights this specificity.
Experimental Protocols for Protease Substrate Identification
The identification of protease cleavage sites and the determination of substrate specificity are critical for understanding protease function. Mass spectrometry-based proteomics has become the cornerstone of these investigations.
N-Terminomics for Cleavage Site Identification
N-terminomics is a powerful set of techniques designed to enrich and identify the N-terminal peptides of proteins. When a protease cleaves a substrate, it generates a new N-terminus (a neo-N-terminus), which can be identified by these methods.
Objective: To identify the specific cleavage sites of a protease within a complex protein mixture.
Methodology (Generalized TAILS - Terminal Amine Isotopic Labeling of Substrates):
-
Sample Preparation:
-
Prepare two identical protein lysates. One will be treated with the protease of interest (experimental sample), and the other will serve as a control.
-
Block all primary amines (N-termini and lysine side chains) in both samples using a chemical labeling reagent (e.g., formaldehyde for dimethylation) that can be isotopically light or heavy. Use the light label for the control and the heavy label for the experimental sample.
-
-
Protease Digestion:
-
Add the protease of interest to the heavy-labeled experimental sample and incubate under optimal conditions.
-
Incubate the light-labeled control sample under the same conditions without the protease.
-
-
Protein Digestion and Peptide Enrichment:
-
Combine the light and heavy-labeled samples.
-
Digest the entire protein mixture with a protease of known specificity, such as trypsin. This will generate peptides with a free primary amine at their N-terminus, except for the originally blocked N-termini.
-
Utilize a polymer-based enrichment strategy to bind and remove all peptides with a free primary amine (i.e., the internal tryptic peptides). The original, blocked N-terminal peptides and the neo-N-termini generated by the protease of interest will remain in the flow-through.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the enriched N-terminal peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify peptides that show a heavy/light isotopic ratio significantly greater than 1. These represent the neo-N-termini generated by the protease of interest. The sequence of these peptides reveals the cleavage site.
-
Implications for Drug Development
Understanding the nuanced recognition of sequences like Gly-Gly-Phe is crucial for the development of targeted therapeutics.
-
Targeting DUBs: For DUBs involved in disease, small molecules or peptide-based inhibitors could be designed to bind to the active site. Knowledge of how residues adjacent to the Gly-Gly motif, such as a C-terminal phenylalanine, influence binding could lead to the development of more specific and potent inhibitors.
-
Modulating Carboxypeptidase Activity: In diseases where the processing of extracellular peptides by carboxypeptidases is dysregulated, inhibitors that target these enzymes could be of therapeutic value. The seemingly conflicting specificity of some carboxypeptidases for the Gly-Gly-Phe sequence could be exploited to design highly selective inhibitors that only bind when this specific C-terminal motif is present.
-
Protease-Activated Prodrugs: The development of prodrugs that are activated by specific proteases at a disease site is a promising therapeutic strategy. While Gly-Gly-Phe may not be an ideal cleavage site for rapid activation due to its complex recognition, it could be engineered into linkers for slow-release applications where sustained, low-level drug activation is desired.
Conclusion
The significance of the Gly-Gly-Phe sequence for protease recognition is not defined by a single, universal interaction. Instead, it is a compelling example of how the interplay of adjacent amino acid residues can lead to complex and context-dependent recognition by different protease families. The well-established importance of the Gly-Gly motif in the ubiquitin-proteasome system contrasts with the more ambiguous and potentially unfavorable recognition of the full Gly-Gly-Phe sequence by certain carboxypeptidases.
For researchers and drug development professionals, the key takeaway is the importance of empirical determination of protease specificity. The experimental workflows outlined in this guide provide a robust framework for identifying the true substrates of a protease of interest and for quantifying its activity. As our understanding of the subtle determinants of protease specificity continues to grow, so too will our ability to rationally design therapeutics that precisely modulate their activity in disease.
Methodological & Application
Application Notes and Protocols for Fmoc-Gly-Gly-Phe-OH Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone technique for the efficient and reliable assembly of peptide chains. This method involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The Fmoc protecting group is advantageous due to its base-lability, allowing for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups and the final cleavage of the peptide from the resin.[1][2]
This document provides a detailed protocol for the manual solid-phase synthesis of the tripeptide Fmoc-Gly-Gly-Phe-OH. The synthesis commences with a pre-loaded Fmoc-Phe-Wang resin, which upon cleavage with trifluoroacetic acid (TFA), yields a C-terminal carboxylic acid.[3] The protocol outlines the iterative cycles of Fmoc deprotection and amino acid coupling, followed by the final cleavage and purification steps.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the successful synthesis of this compound. These values are based on a 0.1 mmol synthesis scale.
Table 1: Resin and Amino Acid Quantities
| Parameter | Value | Notes |
| Resin Type | Fmoc-Phe-Wang Resin | Pre-loaded with Phenylalanine |
| Resin Loading Capacity | 0.3 - 0.8 mmol/g | Lot-specific value from the supplier is required for precise calculations. A value of 0.5 mmol/g is used for this protocol's calculations. |
| Starting Resin Quantity | 200 mg | Based on a 0.1 mmol scale and 0.5 mmol/g loading. |
| Fmoc-Gly-OH (1st Coupling) | 3-5 equivalents (e.g., 4 eq.) | A molar excess is used to drive the reaction to completion. |
| Fmoc-Gly-OH (2nd Coupling) | 3-5 equivalents (e.g., 4 eq.) | --- |
Table 2: Reagent Molar Equivalents and Volumes
| Reagent | Molar Equivalents (relative to resin loading) | Volume (for 0.1 mmol scale) | Purpose |
| Piperidine in DMF (20%) | N/A | 5 - 10 mL per deprotection step | Fmoc deprotection |
| HBTU/HCTU | 3-5 equivalents (e.g., 3.9 eq.) | Varies based on weight | Coupling activator |
| HOBt | 3-5 equivalents (e.g., 4 eq.) | Varies based on weight | Coupling additive, reduces racemization |
| DIPEA | 6-10 equivalents (e.g., 8 eq.) | Varies based on volume | Base for coupling reaction |
| TFA Cleavage Cocktail | N/A | 5 - 10 mL | Cleavage from resin and side-chain deprotection |
Table 3: Reaction Times and Conditions
| Step | Reagent/Condition | Duration | Temperature |
| Resin Swelling | DMF | 30 - 60 min | Room Temperature |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min or 1 x 20 min | Room Temperature |
| Amino Acid Coupling | Fmoc-Gly-OH, HBTU/HOBt, DIPEA in DMF | 1 - 2 hours | Room Temperature |
| Washing | DMF, DCM | ~5 min per wash cycle | Room Temperature |
| Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | 2 - 3 hours | Room Temperature |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the solid-phase synthesis of this compound.
Caption: Workflow for this compound SPPS.
Experimental Protocols
Materials and Reagents
-
Fmoc-Phe-Wang resin (loading: 0.3-0.8 mmol/g)
-
Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Di-ionized water
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
Protocol 1: Resin Preparation and Swelling
-
Weigh 200 mg of Fmoc-Phe-Wang resin (assuming a loading of 0.5 mmol/g for a 0.1 mmol scale synthesis) and transfer it to a fritted syringe or a specialized peptide synthesis vessel.
-
Add 5-10 mL of DMF to the resin.
-
Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation (e.g., on a shaker or with occasional manual swirling).
-
After swelling, drain the DMF by applying gentle vacuum or nitrogen pressure.
Protocol 2: Fmoc Deprotection
-
To the swollen resin, add 5-10 mL of 20% (v/v) piperidine in DMF.
-
Agitate the mixture for 20 minutes at room temperature. Alternatively, a two-step deprotection can be performed (e.g., 2 x 10 minutes with fresh reagent).[4]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (3-5 times with 5-10 mL each) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Wash the resin with DCM (2-3 times with 5-10 mL each) and then again with DMF (2-3 times with 5-10 mL each).
-
Optional: Perform a Kaiser test on a few beads of resin to confirm the completion of the deprotection (a positive test, indicated by a blue color, confirms the presence of free primary amines).[1]
Protocol 3: Amino Acid Coupling (HBTU/HOBt Activation)
This protocol describes the coupling of the first Fmoc-Gly-OH to the deprotected Phe-resin. The same procedure is repeated for the second Fmoc-Gly-OH coupling.
-
In a separate vial, dissolve Fmoc-Gly-OH (4 eq., ~0.4 mmol), HBTU (3.9 eq., ~0.39 mmol), and HOBt (4 eq., ~0.4 mmol) in a minimal amount of DMF (e.g., 2-3 mL).
-
Add DIPEA (8 eq., ~0.8 mmol) to the activated amino acid solution and mix for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times with 5-10 mL each) to remove excess reagents and byproducts.
-
Wash the resin with DCM (2-3 times with 5-10 mL each).
-
Optional: Perform a Kaiser test to confirm the completion of the coupling (a negative test, where the beads remain colorless or yellowish, indicates the absence of free primary amines). If the test is positive, a second coupling (recoupling) may be necessary.
Protocol 4: Cleavage of the Peptide from the Resin
-
After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF and then DCM.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add 5-10 mL of the cleavage cocktail to the dried resin.
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a clean collection tube.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
Protocol 5: Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether.
-
A white precipitate should form. Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether 2-3 times, centrifuging and decanting each time.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by mass spectrometry to confirm the identity of the product and pool the pure fractions.
-
Lyophilize the pure fractions to obtain the final this compound as a white powder.
Signaling Pathways and Logical Relationships
The logical progression of the SPPS cycle is depicted in the workflow diagram above. The core of the synthesis is the iterative nature of the deprotection and coupling steps, which allows for the controlled, sequential addition of amino acids to build the desired peptide chain. The orthogonality of the Fmoc and side-chain protecting groups is a key principle that enables the selective removal of the temporary Nα-protecting group without affecting the integrity of the growing peptide or its side chains. The final acidic cleavage step simultaneously removes the peptide from the solid support and any acid-labile side-chain protecting groups, yielding the crude peptide product.
References
Application Notes and Protocols for the Use of Fmoc-Gly-Gly-Phe-OH in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Fmoc-Gly-Gly-Phe-OH in the synthesis of antibody-drug conjugates (ADCs). This peptide sequence serves as a crucial component of a cleavable linker, designed to be selectively hydrolyzed by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[1][2] This targeted release mechanism enhances the therapeutic window of the ADC by minimizing off-target toxicity.
Introduction to this compound in ADC Linker Technology
This compound is a protected tripeptide that acts as a building block for enzyme-cleavable linkers in ADCs. The key features of this molecule include:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the N-terminal amine, enabling stepwise peptide synthesis.
-
Gly-Gly-Phe sequence: A peptide motif recognized and cleaved by lysosomal proteases, particularly Cathepsin B.[3]
-
C-terminal carboxylic acid (-OH): A functional handle for conjugation to a self-immolative spacer and the cytotoxic payload.
The overall strategy involves the synthesis of a drug-linker construct, which is then conjugated to a monoclonal antibody (mAb). The resulting ADC remains stable in systemic circulation and releases its potent payload upon internalization into target cancer cells.
Workflow for ADC Synthesis using this compound
The synthesis of an ADC using this compound can be conceptually divided into three main stages: synthesis of the drug-linker conjugate, conjugation to the antibody, and purification and characterization of the final ADC.
Experimental Protocols
Synthesis of Maleimide-GGFG-PABC-MMAE Drug-Linker
This protocol describes the synthesis of a drug-linker construct where Monomethyl Auristatin E (MMAE) is the payload, connected via a p-aminobenzyl carbamate (PABC) self-immolative spacer to the Gly-Gly-Phe-Gly (GGFG) peptide linker, which is then functionalized with a maleimide group for antibody conjugation.
Materials:
-
This compound
-
p-aminobenzyl alcohol (PABA)
-
MMAE (Monomethyl Auristatin E)
-
Maleimidocaproic acid (MC)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HATU
-
N-Hydroxysuccinimide (NHS) or HOBt
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reagents for purification (e.g., silica gel, HPLC solvents)
Protocol:
-
Coupling of this compound to PABC-MMAE:
-
Synthesize or procure Fmoc-GGFG-PABC-MMAE. A general route involves the initial coupling of Fmoc-Gly-Gly-Phe-Gly-OH to p-aminobenzyl alcohol (PABA), followed by activation and coupling to MMAE.
-
Alternatively, this compound can be coupled to a pre-formed PABC-MMAE moiety.
-
-
Fmoc Deprotection:
-
Dissolve the Fmoc-GGFG-PABC-MMAE in DMF.
-
Add 20% piperidine in DMF and stir at room temperature for 30 minutes to remove the Fmoc protecting group.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under vacuum.
-
-
Maleimide Functionalization:
-
Dissolve the deprotected H2N-GGFG-PABC-MMAE in DMF.
-
In a separate flask, activate Maleimidocaproic acid (MC) using DCC/NHS or HATU/HOBt in DMF for 30 minutes.
-
Add the activated maleimide solution to the deprotected linker-payload solution along with DIPEA.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
-
Purification:
-
Purify the final Maleimide-GGFG-PABC-MMAE drug-linker conjugate by preparative HPLC to achieve high purity (>95%).
-
Lyophilize the purified product to obtain a white powder.
-
Antibody Conjugation
This protocol describes the conjugation of the maleimide-functionalized drug-linker to a monoclonal antibody, using Trastuzumab as an example.
Materials:
-
Trastuzumab (or other mAb) in a suitable buffer (e.g., PBS)
-
Maleimide-GGFG-PABC-MMAE
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification columns (e.g., Sephadex G-25, Protein A)
-
Conjugation buffer (e.g., PBS with EDTA)
Protocol:
-
Antibody Reduction:
-
Prepare a solution of Trastuzumab at a concentration of 5-10 mg/mL in conjugation buffer.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
-
Drug-Linker Conjugation:
-
Dissolve the Maleimide-GGFG-PABC-MMAE in a small amount of a compatible organic solvent (e.g., DMSO).
-
Add the dissolved drug-linker to the reduced antibody solution at a molar ratio of approximately 8:1 (drug-linker:antibody) to target a Drug-to-Antibody Ratio (DAR) of around 4.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine to react with any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from excess drug-linker and other reagents using a desalting column (e.g., Sephadex G-25) or tangential flow filtration (TFF).
-
Further purification to separate different DAR species can be performed using Hydrophobic Interaction Chromatography (HIC).
-
ADC Characterization
3.3.1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the average DAR and the distribution of different drug-loaded species.[4][5]
Protocol:
-
Sample Preparation: Dilute the purified ADC to 1 mg/mL in the HIC mobile phase A.
-
HPLC System: Use a bio-inert HPLC system equipped with a HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phases:
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0.
-
-
Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100
3.3.2. Cathepsin B Cleavage Assay
This assay confirms the susceptibility of the GGFG linker to enzymatic cleavage.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of the ADC (e.g., 10 µM) in assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).
-
Activate human Cathepsin B by incubating it in the assay buffer at 37°C for 15 minutes.
-
-
Cleavage Reaction:
-
Add the activated Cathepsin B to the ADC solution to initiate the reaction.
-
Incubate at 37°C.
-
-
Time Points: Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of released payload.
-
Data Analysis: Plot the percentage of released payload against time to determine the cleavage kinetics.
Quantitative Data
The following tables provide representative quantitative data for ADCs synthesized with Gly-Gly-Phe-Gly (GGFG) linkers compared to other common cleavable linkers.
Table 1: In Vitro Cytotoxicity of ADCs with Different Peptide Linkers
| Cell Line | Target Antigen | ADC Linker | Payload | IC50 (ng/mL) | Reference |
| SK-BR-3 | HER2 | GGFG | MMAE | 15.2 | |
| SK-BR-3 | HER2 | Val-Cit | MMAE | 18.5 | |
| BT-474 | HER2 | GGFG | MMAE | 25.8 | |
| BT-474 | HER2 | Val-Cit | MMAE | 29.1 | |
| MDA-MB-468 | EGFR | GGFG | MMAE | >1000 |
Table 2: Comparative Plasma Stability of ADCs with Different Linkers
| Linker Type | Antibody | Payload | Plasma Source | Incubation Time (days) | % Intact ADC Remaining | Reference |
| GGFG | Trastuzumab | DXd | Human | 7 | ~85% | |
| Val-Cit | Trastuzumab | MMAE | Human | 6 | >99% | |
| GGFG | Trastuzumab | DXd | Mouse | 7 | ~60% | |
| Val-Cit | Trastuzumab | MMAE | Mouse | 6 | <75% |
Table 3: Kinetic Parameters for Cathepsin B Cleavage of Different Peptide Linkers
| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Gly-Gly-Phe-Gly | 25.4 | 1.5 | 5.9 x 10⁴ | |
| Val-Cit | 15.2 | 1.8 | 1.18 x 10⁵ | |
| Gly-Phe-Leu-Gly | 35.1 | 0.8 | 2.3 x 10⁴ |
Conclusion
This compound is a versatile and effective building block for the synthesis of enzyme-cleavable linkers in antibody-drug conjugates. The protocols and data presented here provide a comprehensive guide for researchers in the field of targeted cancer therapy. The GGFG linker demonstrates favorable stability and efficient enzymatic cleavage, making it a valuable tool in the development of next-generation ADCs. Careful optimization of the synthesis, conjugation, and purification steps is crucial for producing homogeneous and effective ADCs with a well-defined drug-to-antibody ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. iphasebiosci.com [iphasebiosci.com]
- 4. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellmosaic.com [cellmosaic.com]
Application Notes and Protocols for Fmoc-Gly-Gly-Phe-OH Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, such as cancer cells.[1][2][] The linker connecting the antibody to the drug payload is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy.[2][4] Peptide linkers, such as those containing the Gly-Gly-Phe sequence, can be designed to be cleaved by specific enzymes, like cathepsin B, which are often overexpressed in the lysosomal compartment of tumor cells. This enzymatic cleavage ensures the targeted release of the cytotoxic drug within the cancer cell, minimizing off-target toxicity.
This document provides a detailed, step-by-step protocol for the conjugation of the Fmoc-protected peptide, Fmoc-Gly-Gly-Phe-OH, to the lysine residues of an antibody. The N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for potential further modification of the peptide after conjugation, if desired. The carboxylic acid of the phenylalanine residue is activated to react with the primary amines of lysine residues on the antibody surface, forming a stable amide bond.
Principle of the Method
The conjugation of this compound to an antibody is a two-step process:
-
Activation of the Peptide's Carboxylic Acid: The carboxylic acid of the C-terminal phenylalanine of this compound is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester that is reactive towards primary amines.
-
Conjugation to the Antibody: The activated NHS-ester of the peptide is then reacted with the antibody in a suitable buffer. The primary amine groups of lysine residues on the antibody surface act as nucleophiles, attacking the NHS ester and forming a stable amide bond, thus covalently linking the peptide to the antibody.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. (Example) | Storage |
| This compound | MedChemExpress | HY-W010079 | -20°C |
| Monoclonal Antibody (mAb) | User-defined | - | 2-8°C or -80°C |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Thermo Fisher Scientific | 22980 | -20°C |
| N-hydroxysulfosuccinimide (Sulfo-NHS) | Thermo Fisher Scientific | 24510 | Room Temperature |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 | Room Temperature |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | 227056 | Room Temperature |
| 2-(N-morpholino)ethanesulfonic acid (MES) Buffer | Sigma-Aldrich | M3671 | Room Temperature |
| Hydroxylamine-HCl | Sigma-Aldrich | 55450 | Room Temperature |
| Zeba™ Spin Desalting Columns, 7K MWCO | Thermo Fisher Scientific | 89882 | Room Temperature |
| Amicon® Ultra Centrifugal Filter Units, 10K MWCO | MilliporeSigma | UFC901024 | Room Temperature |
Experimental Protocols
Protocol 1: Antibody Preparation
It is crucial to ensure the antibody is in an amine-free buffer before conjugation, as primary amines will compete with the antibody for reaction with the activated peptide.
-
Buffer Exchange:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer such as PBS (pH 7.4).
-
This can be achieved using Zeba™ Spin Desalting Columns or Amicon® Ultra Centrifugal Filter Units according to the manufacturer's instructions.
-
-
Concentration Adjustment:
-
Determine the antibody concentration using a spectrophotometer at 280 nm or a protein assay like the Bradford assay.
-
Adjust the antibody concentration to 2-10 mg/mL in PBS.
-
Protocol 2: this compound Activation
This step involves the activation of the peptide's carboxylic acid to form a reactive NHS ester.
-
Prepare Activation Buffer: Prepare a 0.1 M MES buffer with pH 6.0.
-
Dissolve Peptide: Dissolve this compound in a minimal amount of anhydrous DMF. For example, dissolve 5 mg of the peptide in 100 µL of DMF.
-
Prepare EDC/Sulfo-NHS Solution: Immediately before use, prepare a solution of EDC and Sulfo-NHS in the activation buffer. For a 10-fold molar excess relative to the peptide, if you start with 10 µmol of peptide, dissolve 100 µmol of EDC and 100 µmol of Sulfo-NHS in 1 mL of MES buffer.
-
Activation Reaction:
-
Add the dissolved peptide to the EDC/Sulfo-NHS solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
Protocol 3: Conjugation of Activated Peptide to Antibody
This protocol describes the reaction of the activated peptide with the antibody. The molar ratio of peptide to antibody can be varied to achieve the desired drug-to-antibody ratio (DAR). A common starting point is a 20-fold molar excess of peptide.
-
Reaction Setup:
-
Add the activated this compound solution to the prepared antibody solution in PBS.
-
The final concentration of DMF in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
-
Incubation:
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle shaking.
-
-
Quenching (Optional):
-
To quench any unreacted NHS-ester, hydroxylamine can be added to a final concentration of 10 mM.
-
Incubate for 15 minutes at room temperature.
-
Protocol 4: Purification of the Fmoc-Gly-Gly-Phe-Antibody Conjugate
Purification is essential to remove unreacted peptide, EDC/Sulfo-NHS byproducts, and any potential aggregates.
-
Size Exclusion Chromatography (SEC):
-
This is the most common method for purifying antibody conjugates.
-
Use a pre-packed SEC column (e.g., Superdex 200 or equivalent) equilibrated with PBS (pH 7.4).
-
Load the reaction mixture onto the column and collect fractions corresponding to the antibody conjugate, which will elute first.
-
-
Tangential Flow Filtration (TFF):
-
For larger scale purifications, TFF is an efficient method for buffer exchange and removal of small molecule impurities.
-
Use a membrane with a molecular weight cut-off of 10-30 kDa.
-
Protocol 5: Characterization of the Conjugate
Characterization is crucial to determine the success of the conjugation and the quality of the final product.
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectrophotometry: This is a relatively simple method to estimate the average DAR. The absorbance of the conjugate is measured at 280 nm (for the antibody) and at a wavelength specific to the Fmoc group (around 300 nm). The DAR can be calculated using the Beer-Lambert law, taking into account the extinction coefficients of the antibody and the peptide.
-
Mass Spectrometry (MS): Intact mass analysis by LC-MS can provide a more accurate determination of the DAR distribution, showing the populations of antibody with different numbers of conjugated peptides.
-
-
Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): Analytical SEC can be used to assess the purity of the conjugate and quantify the percentage of aggregates.
-
-
Confirmation of Conjugation:
-
SDS-PAGE: Running the conjugate on an SDS-PAGE gel under reducing conditions will show an increase in the molecular weight of the heavy and/or light chains compared to the unconjugated antibody, confirming covalent attachment of the peptide.
-
Quantitative Data Summary
| Parameter | Method | Typical Result |
| Antibody Concentration | UV-Vis at 280 nm | 2 - 10 mg/mL |
| Peptide:Antibody Molar Ratio | Calculation | 10:1 to 50:1 |
| Average Drug-to-Antibody Ratio (DAR) | UV-Vis or Mass Spectrometry | 2 - 8 |
| Purity (monomer content) | Size Exclusion Chromatography | > 95% |
| Aggregate Content | Size Exclusion Chromatography | < 5% |
Visualizations
Experimental Workflow
Caption: Overall workflow for the conjugation of this compound to an antibody.
Conjugation Chemistry
References
Application Note and Protocol: Fmoc-Gly-Gly-Phe-OH Coupling Reaction using HBTU/DIPEA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide synthesis is a fundamental process in drug discovery, biochemistry, and materials science. The formation of the amide bond between two amino acids, known as peptide coupling, is the central reaction in synthesizing peptides and proteins. The efficiency and fidelity of this step are critical for achieving high yields and purity of the final product.
This document provides a detailed protocol and application notes for the coupling of the N-terminally protected tripeptide, Fmoc-Gly-Gly-Phe-OH, using the uronium salt-based coupling reagent HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a non-nucleophilic base, DIPEA (N,N-Diisopropylethylamine). HBTU is a widely used coupling reagent in solid-phase peptide synthesis (SPPS) due to its high efficiency, rapid reaction times, and ability to suppress racemization.[1][2][3] DIPEA serves as an organic base to deprotonate the carboxylic acid of the incoming Fmoc-amino acid and facilitate the coupling reaction.[4][5]
Reaction Mechanism
The HBTU/DIPEA-mediated coupling reaction proceeds through the activation of the carboxylic acid group of this compound.
-
Deprotonation: The base, DIPEA, removes the acidic proton from the C-terminal carboxylic acid of this compound, forming a carboxylate anion.
-
Activation: The carboxylate anion performs a nucleophilic attack on the central carbon atom of HBTU. This leads to the formation of a highly reactive O-acylisourea intermediate or, more accurately, an HOBt (1-Hydroxybenzotriazole) active ester, with the concomitant release of tetramethylurea as a byproduct. The HOBt ester is less susceptible to racemization.
-
Coupling: The free N-terminal amine of the peptide chain anchored to the solid support attacks the carbonyl carbon of the activated HOBt ester.
-
Peptide Bond Formation: This nucleophilic attack results in the formation of the desired peptide bond and the release of HOBt.
Caption: Mechanism of HBTU/DIPEA mediated peptide coupling.
Experimental Protocols
This protocol details the manual solid-phase synthesis for coupling this compound onto a resin-bound peptide with a free N-terminal amine.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | Peptide Synthesis Grade | e.g., Bachem |
| HBTU | Peptide Synthesis Grade | e.g., Merck |
| DIPEA | Peptide Synthesis Grade | e.g., Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | e.g., Fisher |
| Dichloromethane (DCM) | ACS Grade | e.g., VWR |
| Piperidine | Reagent Grade | e.g., Acros |
| Rink Amide Resin (or similar) | 100-200 mesh | e.g., Novabiochem |
| Kaiser Test Kit | N/A | e.g., Sigma-Aldrich |
| Solid Phase Reaction Vessel | N/A | e.g., Chemglass |
| Shaker/Vortexer | N/A | N/A |
Quantitative Data and Reaction Conditions
The following table summarizes typical molar equivalents and conditions for the coupling reaction. Equivalents are calculated relative to the initial loading of the solid-phase resin.
| Parameter | Value | Notes |
| Reagents | ||
| This compound (eq.) | 2.0 - 5.0 | An excess ensures the reaction goes to completion. |
| HBTU (eq.) | 1.9 - 4.9 | Use slightly less than the amino acid to avoid side reactions. |
| HOBt (eq.) (Optional) | 2.0 - 5.0 | Can be added to further suppress racemization. |
| DIPEA (eq.) | 4.0 - 10.0 | A 2-fold excess relative to the acid is common. |
| Conditions | ||
| Solvent | DMF | Ensures good solvation of reagents and swelling of the resin. |
| Temperature | Room Temperature (RT) | The reaction is typically efficient at RT. |
| Pre-activation Time | 2 - 5 min | Brief pre-mixing of acid, HBTU, and DIPEA before adding to resin. |
| Coupling Reaction Time | 30 - 120 min | Monitor with a Kaiser test for completion. |
| Expected Outcome | ||
| Coupling Efficiency / Yield | > 99% | As determined by a negative Kaiser test. |
| Purity (Crude Peptide) | Variable | Dependent on sequence; typically requires HPLC purification. |
Detailed Experimental Workflow
The workflow for a single coupling cycle in solid-phase peptide synthesis (SPPS) involves deprotection of the N-terminal Fmoc group, followed by the coupling of the next amino acid (in this case, the tripeptide).
Caption: Experimental workflow for a single SPPS coupling cycle.
Step-by-Step Protocol
Note: This protocol assumes you are starting with a resin-bound peptide that has a free N-terminal amine. If it is N-terminally Fmoc-protected, perform the deprotection step first.
A. Resin Preparation & Fmoc Deprotection (If necessary)
-
Swell the peptide-resin in DMF for 30 minutes in the reaction vessel.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake at room temperature for 5 minutes. Drain.
-
Repeat the 20% piperidine treatment for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test gives a deep blue color).
B. Activation and Coupling
-
In a separate vial, dissolve this compound (3 eq.) and HBTU (2.9 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the mixture.
-
Gently swirl the activation mixture for 2-5 minutes at room temperature. The solution may turn yellow.
-
Drain the DMF from the washed resin and immediately add the activated amino acid solution.
-
Shake the reaction vessel at room temperature for 30-120 minutes.
-
Monitor the reaction progress using the Kaiser test. Take a few beads of resin, wash them with DMF and ethanol, and perform the test. The reaction is complete when the test is negative (beads remain colorless or yellow).
C. Post-Coupling Wash
-
Once the coupling is complete (negative Kaiser test), drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3 x 1 min) to remove any unreacted reagents and byproducts.
-
Wash with DCM (3 x 1 min) and dry the resin under vacuum if the synthesis is complete. Otherwise, proceed to the next deprotection/coupling cycle.
Troubleshooting and Side Reactions
| Issue | Possible Cause | Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance; poor resin swelling; deactivated reagents. | Extend the reaction time. If still incomplete, drain, wash, and perform a second coupling with a fresh solution of activated amino acid. Ensure reagents are fresh and solvent is anhydrous. |
| Racemization | Prolonged activation time; excessive or strong base. | Keep pre-activation time short (< 5 min). Use the recommended equivalents of DIPEA. The inclusion of HOBt can further suppress racemization. |
| Guanidinylation | Excess HBTU can react with the free N-terminal amine of the peptide chain. | Use a slight excess of the amino acid relative to HBTU. Avoid using a large excess of the coupling reagent. |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
HBTU is a moderate skin sensitizer and can be explosive under certain thermal conditions. Avoid inhalation and contact with skin.
-
DIPEA and piperidine are corrosive and volatile bases. Handle with care.
-
DMF is a skin and respiratory irritant. Avoid contact and inhalation.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
References
Application Notes and Protocols for Standard Fmoc Deprotection of Gly-Gly-Phe Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, which allows for mild deprotection conditions. However, the synthesis of peptides containing di-glycine (Gly-Gly) sequences presents a significant challenge due to the high propensity for diketopiperazine (DKP) formation. This side reaction, where the N-terminal amine of the dipeptide attacks the ester linkage to the resin, results in cleavage of the dipeptide from the solid support and truncation of the desired peptide chain. This application note provides a detailed overview of standard and optimized Fmoc deprotection conditions for sequences containing Gly-Gly, with a focus on the tripeptide Gly-Gly-Phe, and offers protocols to minimize DKP formation and other common side reactions.
Understanding Diketopiperazine (DKP) Formation
DKP formation is a major side reaction during the Fmoc deprotection step of the third amino acid coupling in sequences containing Gly-Gly at the C-terminus. The reaction is base-catalyzed and is particularly favorable for the sterically unhindered glycine residues. The standard Fmoc deprotection reagent, 20% piperidine in dimethylformamide (DMF), can efficiently catalyze this intramolecular cyclization, leading to significant yield loss.
Standard vs. Optimized Deprotection Conditions
The choice of deprotection conditions can have a substantial impact on the final yield and purity of the target peptide. While 20% piperidine in DMF is the most common deprotection solution, alternative formulations have been developed to suppress DKP formation.
Data Presentation: Comparison of Deprotection Reagents
The following table summarizes the quantitative data on the formation of diketopiperazine (DKP) using different Fmoc deprotection reagents. The data is based on a model peptide sequence prone to DKP formation and highlights the effectiveness of alternative deprotection cocktails.
| Deprotection Reagent | Solvent | DKP Formation (%) | Reference |
| 20% Piperidine | DMF | 13.8 | [1] |
| 5% Piperidine | DMF | 12.2 | [1] |
| 20% Piperidine | Toluene | 11.7 | [1] |
| 5% Piperazine | DMF | < 4.0 | [1] |
| 5% Piperazine | NMP | < 4.0 | [1] |
| 2% DBU, 5% Piperazine | NMP | Significantly Reduced |
Note: DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic base, and NMP (N-methyl-2-pyrrolidone) is a polar aprotic solvent.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol describes the standard method for Fmoc deprotection using piperidine. While widely used, it may lead to significant DKP formation in Gly-Gly sequences.
Materials:
-
Fmoc-Gly-Gly-Phe-Resin
-
Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free DMF
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
Inert gas (Nitrogen or Argon)
-
Solid-phase peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-Gly-Phe-resin in DMF for at least 30 minutes in the reaction vessel.
-
Initial Deprotection: Drain the DMF and add the deprotection solution (20% piperidine in DMF) to the resin. Agitate the mixture gently with nitrogen bubbling for 3 minutes at room temperature.
-
Main Deprotection: Drain the deprotection solution and add a fresh portion of the deprotection solution to the resin. Continue the agitation for 10-15 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. A final wash with DCM can be performed to prepare for the subsequent coupling step.
-
Monitoring (Optional): The completion of the deprotection can be monitored by taking a small sample of the resin beads and performing a Kaiser test. A positive test (blue color) indicates the presence of a free primary amine.
Protocol 2: Optimized Fmoc Deprotection to Minimize DKP Formation
This protocol utilizes an alternative deprotection cocktail to suppress diketopiperazine formation.
Materials:
-
Fmoc-Gly-Gly-Phe-Resin
-
Optimized Deprotection Solution: 2% (v/v) DBU and 5% (w/v) piperazine in NMP
-
NMP (N-methyl-2-pyrrolidone), peptide synthesis grade
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
Inert gas (Nitrogen or Argon)
-
Solid-phase peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-Gly-Phe-resin in NMP for at least 30 minutes in the reaction vessel.
-
Deprotection: Drain the NMP and add the optimized deprotection solution (2% DBU, 5% piperazine in NMP) to the resin. Agitate the mixture gently with nitrogen bubbling for 5-10 minutes at room temperature.
-
Second Deprotection (Optional but Recommended): Drain the deprotection solution and repeat the treatment with a fresh portion of the optimized deprotection solution for another 5-10 minutes.
-
Washing: Drain the deprotection solution and wash the resin extensively with NMP (5-7 times) followed by DMF (3 times) to ensure complete removal of the deprotection reagents. A final wash with DCM can be performed before the next coupling step.
Signaling Pathways and Experimental Workflows
Fmoc Deprotection and DKP Formation Pathway
Caption: Mechanism of Fmoc deprotection and the competing diketopiperazine (DKP) side reaction.
Experimental Workflow for Fmoc Deprotection
Caption: A generalized experimental workflow for the Fmoc deprotection step in SPPS.
References
Application Note: Efficient Cleavage of Fmoc-Gly-Gly-Phe-OH from 2-Chlorotrityl Resin
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-chlorotrityl (2-CTC) resin is a highly acid-labile solid support widely used in solid-phase peptide synthesis (SPPS) for the preparation of protected peptide fragments. Its principal advantage lies in the ability to cleave the synthesized peptide under exceptionally mild acidic conditions, which preserves common acid-sensitive side-chain protecting groups (e.g., Boc, tBu). This application note provides a detailed protocol for the cleavage of the protected tripeptide, Fmoc-Gly-Gly-Phe-OH, from the 2-chlorotrityl resin.
The cleavage of peptides from 2-CTC resin can be accomplished using various acidic cocktails, allowing for the isolation of either fully protected or fully deprotected peptides. For obtaining the protected peptide fragment, this compound, a mild acid treatment is required. This protocol will focus on a well-established method using a mixture of acetic acid (AcOH), trifluoroethanol (TFE), and dichloromethane (DCM). This method is known for its high efficiency and minimal side reactions.[1][2][3][4]
Data Presentation: Comparison of Cleavage Conditions
The choice of cleavage cocktail significantly impacts the yield and the preservation of protecting groups. The following table summarizes various reported conditions for cleaving peptides from 2-chlorotrityl resin.
| Cleavage Cocktail Composition (v/v) | Time | Temperature | Outcome | Cleavage Yield | Reference |
| 1% TFA in DCM | 2 min (repeated 10x) | Room Temp. | Protected Peptide | High | [5] |
| AcOH/TFE/DCM (1:1:8) | 30 min | Room Temp. | Protected Peptide | Quantitative | |
| AcOH/TFE/DCM (various ratios) | 15-60 min | Room Temp. | Protected Peptide | Quantitative | |
| Hexafluoroisopropanol (HFIP)/DCM (1:4) | Not specified | Room Temp. | Protected Peptide | High | |
| 2% TFA in Anisole | Not specified | Room Temp. | Protected Peptide | 100% | |
| 2% TFA in 1,3-Dimethoxybenzene | Not specified | Room Temp. | Protected Peptide | 94% | |
| 95% TFA in DCM (with scavengers) | 30 min | Room Temp. | Deprotected Peptide | High |
Experimental Protocol: Cleavage of this compound
This protocol details the cleavage of the N-terminally Fmoc-protected tripeptide Gly-Gly-Phe from 2-chlorotrityl resin to yield the protected fragment this compound.
Materials:
-
Fmoc-Gly-Gly-Phe-2-chlorotrityl resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroethanol (TFE)
-
Glacial Acetic Acid (AcOH)
-
Hexane
-
Drying agent (e.g., KOH pellets) for vacuum drying
-
Sintered glass funnel
-
Reaction vessel
-
Rotary evaporator
Procedure:
-
Resin Preparation:
-
Place the dry Fmoc-Gly-Gly-Phe-2-chlorotrityl resin in a sintered glass funnel.
-
Wash the resin thoroughly with DCM (3 x resin volume) to remove any residual reagents from the synthesis. It is crucial not to wash with acetic acid at this stage as it can cause premature cleavage.
-
Dry the resin under high vacuum for at least 4 hours, preferably overnight, over KOH pellets.
-
-
Cleavage Reaction:
-
Prepare the cleavage cocktail: a 1:1:8 (v/v/v) mixture of Acetic Acid/TFE/DCM. For 1 gram of resin, approximately 20 mL of the cleavage cocktail is recommended.
-
Suspend the dried resin in half of the prepared cleavage cocktail in a suitable reaction vessel.
-
Allow the suspension to stand at room temperature for 30 minutes with occasional gentle agitation.
-
-
Product Collection:
-
Filter the resin in the sintered glass funnel and collect the filtrate, which contains the cleaved peptide.
-
Wash the resin with the remaining half of the cleavage cocktail to ensure complete recovery of the product.
-
Combine all the filtrates.
-
-
Peptide Isolation and Purification:
-
To the combined filtrate, add 15 times the volume of cold hexane. This will help in the subsequent removal of acetic acid as an azeotrope.
-
Concentrate the solution using a rotary evaporator to remove the solvents. If residual acetic acid is present, add more hexane and continue evaporation.
-
The resulting product will be the protected peptide, this compound. Further purification, if necessary, can be performed by techniques such as flash chromatography or recrystallization.
-
Experimental Workflow Diagram
Caption: Workflow for the cleavage of this compound from 2-chlorotrityl resin.
Conclusion
The protocol described provides a reliable and efficient method for the cleavage of Fmoc-protected peptides from 2-chlorotrityl resin. The use of a mild acidic solution of AcOH/TFE/DCM ensures the integrity of the Fmoc group and any acid-labile side-chain protecting groups. This makes the 2-chlorotrityl resin an excellent choice for the synthesis of protected peptide fragments intended for use in fragment condensation strategies or other advanced peptide chemistry applications. The quantitative cleavage and straightforward work-up procedure contribute to the overall efficiency of the synthesis process.
References
- 1. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of the Tripeptide Gly-Gly-Phe
Abstract
This application note provides a detailed protocol for the purification of the synthetic tripeptide Glycyl-glycyl-phenylalanine (Gly-Gly-Phe) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodology described herein is designed for researchers, scientists, and drug development professionals, offering a robust framework for achieving high purity of small peptides. This document outlines the necessary materials, instrumentation, and step-by-step procedures for sample preparation, HPLC purification, and fraction analysis. Representative data are presented to illustrate the expected outcomes of the purification process.
Introduction
Synthetic peptides are crucial components in various fields, including drug discovery, biochemistry, and materials science. The purity of these peptides is paramount for accurate experimental results and for therapeutic applications. Reversed-phase HPLC is a powerful and widely adopted technique for the purification of synthetic peptides.[1][2] The separation is based on the hydrophobic interactions between the peptide and the stationary phase.[3] By employing a gradient of an organic mobile phase, peptides can be eluted based on their relative hydrophobicity, allowing for the separation of the target peptide from impurities generated during synthesis, such as truncated or deletion sequences.[3]
The tripeptide Gly-Gly-Phe, with its simple structure and the presence of a hydrophobic phenylalanine residue, serves as an excellent model for establishing a general HPLC purification strategy for small peptides. This application note details a standard RP-HPLC method using a C18 column and a water/acetonitrile mobile phase system with trifluoroacetic acid (TFA) as an ion-pairing agent.[4]
Experimental Workflow
The overall workflow for the purification of Gly-Gly-Phe is depicted below. This process begins with the preparation of the crude peptide sample and the HPLC system, followed by the purification run, fraction collection, and subsequent analysis to confirm purity and identity.
Caption: Workflow for the HPLC Purification of Gly-Gly-Phe.
Materials and Instrumentation
Reagents
-
Crude Gly-Gly-Phe peptide
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC or Milli-Q grade
-
Trifluoroacetic acid (TFA), HPLC grade
Instrumentation
-
Preparative HPLC system with a gradient pump and UV detector
-
Analytical HPLC system
-
Mass spectrometer (e.g., ESI-MS)
-
Lyophilizer (Freeze-dryer)
-
0.22 µm syringe filters
Experimental Protocols
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile.
-
Degas both mobile phases by sonication or helium sparging before use to prevent bubble formation in the HPLC system.
Sample Preparation
-
Accurately weigh the crude Gly-Gly-Phe peptide.
-
Dissolve the peptide in Mobile Phase A to a concentration of approximately 10-20 mg/mL. Sonication may be used to facilitate dissolution.
-
Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.
Preparative HPLC Method
The following method is a starting point and can be optimized for specific instrumentation and impurity profiles.
-
Column: C18, 10 µm particle size, 300 Å pore size, 21.2 x 250 mm. Wide-pore columns (300 Å) are generally recommended for peptides.
-
Flow Rate: 15.0 mL/min
-
Detection: UV absorbance at 220 nm.
-
Column Temperature: 30-40 °C to improve peak shape.
-
Injection Volume: 1-5 mL (dependent on sample concentration and column capacity)
-
Gradient Program: A linear gradient from low to high percentage of Mobile Phase B is typically used.
Fraction Collection and Analysis
-
Monitor the chromatogram in real-time and begin collecting fractions as the main peptide peak starts to elute.
-
Analyze the purity of each collected fraction using an analytical HPLC system.
-
Confirm the identity of the peptide in the pure fractions using mass spectrometry to ensure it corresponds to the correct molecular weight of Gly-Gly-Phe.
Pooling and Lyophilization
-
Combine the fractions that meet the desired purity level (e.g., >98%).
-
Freeze the pooled solution at -80°C.
-
Lyophilize the frozen sample for 24-48 hours until a dry, white powder is obtained.
Data Presentation
The following tables summarize example data from the purification and characterization of Gly-Gly-Phe.
Table 1: Preparative HPLC Method Parameters
| Parameter | Value |
| HPLC System | Preparative HPLC with UV Detector |
| Column | C18, 10 µm, 300 Å, 21.2 x 250 mm |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Flow Rate | 15.0 mL/min |
| Detection | 220 nm |
| Column Temp. | 35 °C |
| Gradient | 5% to 45% B over 40 minutes |
Table 2: Analytical HPLC Method for Purity Assessment
| Parameter | Value |
| HPLC System | Analytical HPLC with UV Detector |
| Column | C18, 5 µm, 300 Å, 4.6 x 250 mm |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm |
| Column Temp. | 35 °C |
| Gradient | 5% to 65% B over 30 minutes |
Table 3: Example Purification Summary for Gly-Gly-Phe
| Sample | Retention Time (min) | Purity by Analytical HPLC (%) | Identity (ESI-MS [M+H]⁺) | Recovery (%) |
| Crude Peptide | 12.5 | 78.5% | Confirmed | N/A |
| Fraction 1 | 12.4 | 95.2% | Confirmed | - |
| Fraction 2 | 12.5 | 99.1% | Confirmed | - |
| Fraction 3 | 12.6 | 98.8% | Confirmed | - |
| Pooled & Lyophilized | 12.5 | >98% | Confirmed | ~85% |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape | - Sample overload- Inappropriate sample solvent- Column degradation | - Reduce injection volume/mass- Dissolve sample in Mobile Phase A- Replace column |
| Low Recovery | - Peptide precipitation on column- Irreversible adsorption | - Adjust mobile phase pH- Try a different stationary phase (e.g., C4, C8) |
| No Peptide Elution | - Peptide is too hydrophobic | - Increase the final % of Mobile Phase B- Use a stronger organic solvent (e.g., isopropanol) |
Conclusion
The protocol described in this application note provides a reliable and effective method for the purification of the tripeptide Gly-Gly-Phe using preparative RP-HPLC. By following the outlined steps for sample preparation, chromatographic separation, and fraction analysis, researchers can achieve high levels of peptide purity, which is essential for subsequent scientific investigations and development activities. The principles and methods detailed here can be readily adapted for the purification of other small synthetic peptides.
References
Application Notes and Protocols for the Dissolution of Fmoc-Gly-Gly-Phe-OH in DMSO for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly-Gly-Phe-OH is a synthetic tripeptide derivative widely utilized in biomedical research and drug development. Its core structure, comprising glycine and phenylalanine residues, serves as a recognition and cleavage site for specific proteases, most notably the lysosomal enzyme cathepsin B. This characteristic makes it a valuable component in the design of advanced therapeutic systems, particularly as a cleavable linker in Antibody-Drug Conjugates (ADCs). In this context, the Gly-Gly-Phe sequence ensures the selective release of a cytotoxic payload within the target cancer cells, where cathepsin B is often upregulated.
These application notes provide a comprehensive guide to the dissolution of this compound in dimethyl sulfoxide (DMSO) for its use in various in vitro assays. The protocols detailed herein are designed to ensure the optimal preparation of stock solutions and their subsequent application in enzymatic cleavage and cell-based assays.
Physicochemical Properties and Solubility
This compound is a white to off-white solid with a molecular weight of 501.53 g/mol .[] Its solubility in aqueous solutions is limited; however, it exhibits high solubility in DMSO.
Table 1: Solubility and Storage of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₇N₃O₆ | [] |
| Molecular Weight | 501.53 g/mol | [] |
| Appearance | White to off-white solid | [] |
| Solubility in DMSO | 240 mg/mL (478.54 mM) | [] |
| Storage of Powder | -20°C for 3 years; 4°C for 2 years | |
| Storage of DMSO Solution | -80°C for 6 months; -20°C for 1 month |
Note: The use of ultrasonic treatment may be necessary to achieve the maximum solubility in DMSO. It is also crucial to use newly opened, anhydrous DMSO, as the presence of water can significantly impact the solubility of the product.
Experimental Protocols
I. Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted for various in vitro applications.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired concentration. For example, to prepare a 100 mM stock solution, add the appropriate volume of DMSO to the weighed powder.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the powder is not fully dissolved, place the tube in an ultrasonic bath and sonicate for 10-15 minutes, or until the solution is clear. Gentle heating can also be applied if precipitation occurs.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Table 2: Example Volumes for Stock Solution Preparation
| Desired Concentration | Mass of this compound | Volume of DMSO |
| 10 mM | 5.02 mg | 1 mL |
| 50 mM | 25.1 mg | 1 mL |
| 100 mM | 50.15 mg | 1 mL |
II. In Vitro Cathepsin B Cleavage Assay (Non-Fluorogenic Detection)
This protocol outlines an in vitro assay to evaluate the cleavage of this compound by the enzyme cathepsin B, with detection of the cleavage products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workflow for Cathepsin B Cleavage Assay
Caption: Workflow of the in vitro cathepsin B cleavage assay.
Materials:
-
This compound DMSO stock solution (e.g., 100 mM)
-
Recombinant human cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5
-
Quenching Solution: e.g., 10% trifluoroacetic acid (TFA) in water
-
HPLC or LC-MS system
Procedure:
-
Enzyme Activation: Prepare a working solution of cathepsin B in the assay buffer. The final enzyme concentration in the reaction will need to be optimized, but a starting concentration of 50-100 nM is recommended.
-
Substrate Dilution: Dilute the this compound stock solution in the assay buffer to the desired final concentration (e.g., 10-100 µM).
-
Reaction Initiation: In a microcentrifuge tube, combine the diluted enzyme and substrate solutions. Include a negative control with no enzyme.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the enzymatic reaction.
-
Analysis: Analyze the quenched samples by HPLC or LC-MS to separate and quantify the remaining intact this compound and the cleavage products.
Signaling Pathway of Cathepsin B-mediated Cleavage
Caption: Mechanism of drug release from an ADC via cathepsin B cleavage.
Data Presentation and Analysis
The data from the cleavage assay can be presented in a tabular format for easy comparison of the percentage of substrate remaining at different time points.
Table 3: Example Data from a Cathepsin B Cleavage Assay
| Time (minutes) | % this compound Remaining (Mean ± SD) |
| 0 | 100 ± 0 |
| 15 | 75.3 ± 4.2 |
| 30 | 48.9 ± 3.5 |
| 60 | 22.1 ± 2.8 |
| 120 | 5.6 ± 1.1 |
Conclusion
The protocols outlined in these application notes provide a robust framework for the dissolution and in vitro evaluation of this compound. Proper handling and preparation of this peptide in DMSO are critical for obtaining reliable and reproducible data in enzymatic and cell-based assays. The provided methodologies for a cathepsin B cleavage assay, coupled with HPLC or LC-MS analysis, offer a precise means to characterize the enzymatic lability of this important linker molecule, thereby facilitating its application in the development of targeted therapeutics.
References
Application Note and Protocol: Fmoc-Gly-Gly-Phe-OH Stock Solution Preparation and Storage
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fmoc-Gly-Gly-Phe-OH is a crucial building block in solid-phase peptide synthesis (SPPS) and a key component in the development of cleavable antibody-drug conjugate (ADC) linkers.[1][][3] The integrity and concentration of stock solutions are paramount for reproducible and successful experimental outcomes. This document provides a detailed protocol for the preparation and storage of this compound stock solutions to ensure their stability and efficacy.
Chemical and Physical Properties
Proper handling begins with understanding the fundamental properties of the compound. This compound is a white to off-white solid powder.[1][4] Key quantitative data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₇N₃O₆ | |
| Molecular Weight | 501.53 g/mol | |
| CAS Number | 160036-44-2 | |
| Appearance | White to off-white solid | |
| Purity | ≥ 98% (Typical) |
Solubility
The solubility of this compound is critical for preparing a homogenous stock solution. It is highly soluble in organic solvents like DMSO but insoluble in aqueous solutions.
| Solvent | Solubility | Notes |
| DMSO | ≥ 240 mg/mL (478.54 mM) | Ultrasonic assistance may be required for rapid dissolution. |
| Water | Insoluble | |
| Ethanol | Slightly Soluble | Ultrasonic assistance may be required. |
| DMF | Soluble | A common solvent for peptide synthesis. |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound.
3.1. Materials and Equipment
-
This compound solid powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
3.2. Safety Precautions
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid inhalation or skin contact.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
3.3. Step-by-Step Procedure
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture, which can compromise the peptide's stability.
-
Calculation: Determine the mass of peptide required. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.001 L x 0.010 mol/L x 501.53 g/mol x 1000 mg/g = 5.02 mg
-
-
Weighing: Carefully weigh out 5.02 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Solubilization: Add 1 mL of anhydrous DMSO to the vial containing the peptide.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, dispense the stock solution into single-use aliquots (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Immediately transfer the aliquots to the appropriate storage temperature (see Section 4).
References
Application Notes and Protocols: Fmoc-Gly-Gly-Phe-OH in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing the tripeptide Fmoc-Gly-Gly-Phe-OH as a core component in developing substrates for enzyme assays. The Gly-Gly-Phe sequence is a known substrate for several proteases, making it a valuable tool for studying enzyme kinetics and screening potential inhibitors.
Introduction
This compound is a synthetic tripeptide that serves as a versatile building block in biochemical research.[1][2] While it is a key component in the synthesis of peptide-based drug candidates and linkers for Antibody-Drug Conjugates (ADCs), its inherent susceptibility to cleavage by certain proteases makes it an excellent foundation for designing enzyme assay substrates.[1][3] The Gly-Gly-Phe sequence is recognized and cleaved by lysosomal enzymes such as Cathepsin B and other proteases like chymotrypsin.[3]
To be used in a continuous enzyme assay, the peptide sequence must be conjugated to a reporter system, typically a fluorophore and a quencher. Upon enzymatic cleavage of the peptide bond, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence. This principle allows for the real-time monitoring of enzyme activity.
Principle of the Assay
The fundamental principle of using a Gly-Gly-Phe-based substrate in an enzyme assay is the enzymatic hydrolysis of a peptide bond between two amino acids in the sequence. When this peptide is linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC), and a quencher, the substrate remains non-fluorescent in its intact state. The enzymatic activity of a protease like Cathepsin B cleaves the peptide, releasing the fluorophore from the quencher's vicinity and producing a quantifiable fluorescent signal. The rate of this increase in fluorescence is directly proportional to the enzyme's activity.
Application: Cathepsin B Activity Assay
Cathepsin B is a lysosomal cysteine protease that is often upregulated in various cancers, making it a significant target in drug development. The Gly-Gly-Phe sequence can be utilized to create a substrate for assessing Cathepsin B activity.
Experimental Protocol: Cathepsin B Assay
This protocol outlines the steps for a fluorometric assay to measure Cathepsin B activity using a custom-synthesized GGF-based substrate (e.g., Ac-Gly-Gly-Phe-AFC).
Materials:
-
Recombinant human Cathepsin B
-
Cathepsin B Assay Buffer: 50 mM sodium acetate, 2 mM EDTA, 5 mM DTT, pH 5.5
-
Substrate Stock Solution: 10 mM Ac-Gly-Gly-Phe-AFC in DMSO
-
AFC Standard: 1 mM 7-amino-4-trifluoromethylcoumarin in DMSO
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Enzyme Activation: If using a pro-form of the enzyme, activate it according to the manufacturer's instructions. For active Cathepsin B, prepare a working solution in the Assay Buffer.
-
AFC Standard Curve: Prepare a serial dilution of the AFC standard in Assay Buffer to generate a standard curve (e.g., 0-100 µM). This will be used to convert relative fluorescence units (RFU) to the concentration of the product formed.
-
Substrate Preparation: Dilute the Substrate Stock Solution in Assay Buffer to the desired final concentrations for the assay. For kinetic studies, a range of concentrations bracketing the expected Km value should be prepared.
-
Assay Reaction:
-
Add 50 µL of Assay Buffer to all wells.
-
For inhibitor studies, add the inhibitor to the respective wells and pre-incubate with the enzyme for 15-30 minutes at 37°C.
-
Add 25 µL of the Cathepsin B working solution to the sample wells.
-
Add 25 µL of Assay Buffer to the blank wells (no enzyme).
-
To initiate the reaction, add 25 µL of the diluted substrate solution to all wells.
-
-
Measurement: Immediately place the plate in the fluorescence microplate reader, pre-warmed to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes.
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from the sample wells.
-
Plot the fluorescence intensity versus time. The initial linear portion of the curve represents the reaction rate.
-
Convert the rate from RFU/min to pmol/min using the AFC standard curve.
-
For kinetic analysis, plot the reaction velocity against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Application: Chymotrypsin Activity Assay
Chymotrypsin is a serine protease that preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids like Phenylalanine (Phe). Therefore, the Gly-Gly-Phe sequence is also a suitable substrate for chymotrypsin assays.
Experimental Protocol: Chymotrypsin Assay
This protocol describes a fluorometric assay for chymotrypsin activity using a GGF-based substrate (e.g., Suc-Gly-Gly-Phe-AMC).
Materials:
-
Bovine pancreas α-Chymotrypsin
-
Chymotrypsin Assay Buffer: 80 mM Tris-HCl, 100 mM CaCl₂, pH 7.8
-
Substrate Stock Solution: 10 mM Suc-Gly-Gly-Phe-AMC in DMSO
-
AMC Standard: 1 mM 7-amino-4-methylcoumarin in DMSO
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Enzyme Preparation: Prepare a working solution of α-Chymotrypsin in the Assay Buffer.
-
AMC Standard Curve: Prepare a serial dilution of the AMC standard in Assay Buffer (e.g., 0-100 µM).
-
Substrate Preparation: Dilute the Substrate Stock Solution in Assay Buffer to the desired final concentrations.
-
Assay Reaction:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of the chymotrypsin working solution to the sample wells.
-
Add 25 µL of Assay Buffer to the blank wells.
-
To start the reaction, add 25 µL of the diluted substrate solution to all wells.
-
-
Measurement: Immediately measure the fluorescence intensity kinetically at 25°C.
-
Data Analysis: Follow the same data analysis steps as described for the Cathepsin B assay to determine the reaction rates and kinetic parameters.
Quantitative Data Summary
The following tables provide a template for summarizing experimentally determined kinetic parameters for the cleavage of GGF-based substrates by Cathepsin B and Chymotrypsin. The specific values will depend on the exact substrate used (i.e., the specific fluorophore and any N-terminal modifications) and the precise assay conditions.
Table 1: Kinetic Parameters for Cathepsin B with GGF-based Substrate
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Ac-Gly-Gly-Phe-AFC | TBD | TBD | TBD |
| Other GGF derivatives | TBD | TBD | TBD |
TBD: To be determined experimentally.
Table 2: Kinetic Parameters for Chymotrypsin with GGF-based Substrate
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Suc-Gly-Gly-Phe-AMC | TBD | TBD | TBD |
| Other GGF derivatives | TBD | TBD | TBD |
TBD: To be determined experimentally.
Concluding Remarks
This compound provides a valuable scaffold for the development of specific substrates for proteases such as Cathepsin B and chymotrypsin. By coupling this peptide sequence to a suitable reporter system, researchers can create sensitive and reliable tools for studying enzyme kinetics, screening for inhibitors, and investigating the role of these enzymes in various physiological and pathological processes. The protocols provided herein offer a robust starting point for these investigations.
References
- 1. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for Inhibition of Cathepsin B Drug Target from the Human Blood Fluke, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Benchchem [benchchem.com]
Troubleshooting & Optimization
Troubleshooting incomplete Fmoc-Gly-Gly-Phe-OH coupling reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with incomplete Fmoc-Gly-Gly-Phe-OH coupling reactions during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: My Kaiser test is positive after coupling this compound. What are the primary causes?
A1: A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction. The primary causes for this when synthesizing a sequence like this compound include:
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Peptide Aggregation: The sequence Gly-Gly-Phe has a high propensity for aggregation. The glycine residues provide flexibility, while the hydrophobic phenylalanine promotes intermolecular hydrogen bonding, leading to the formation of secondary structures like β-sheets. This aggregation can physically block reactive sites on the resin, preventing the coupling reagents from reaching the N-terminal amine.
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Steric Hindrance: While less of a factor with glycine, the growing peptide chain, especially if aggregated, can create a sterically hindered environment that impedes the approach of the activated amino acid.
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Suboptimal Activation or Coupling Time: The activation of the this compound may be insufficient, or the coupling time may not be long enough to drive the reaction to completion, especially in the presence of aggregation.
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Reagent Quality: Degradation or poor quality of the Fmoc-amino acid, coupling reagents, or solvents can lead to failed reactions. The presence of moisture can hydrolyze activated esters, and impurities in reagents can interfere with the coupling chemistry.
Q2: I'm observing a new peak in my HPLC chromatogram after cleaving the peptide from the resin. What could this be?
A2: A new peak in the HPLC chromatogram often indicates the presence of deletion sequences, which are peptides missing one or more amino acids. In the context of an incomplete this compound coupling, this would likely be the peptide sequence without the Gly-Gly-Phe addition. Other possibilities include byproducts from side reactions or modifications to the peptide during cleavage.
Q3: How can I prevent peptide aggregation during the synthesis of this compound?
A3: Preventing aggregation is key to successfully synthesizing this "difficult sequence". Strategies include:
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Solvent Choice: Switching from DMF to a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or a "magic mixture" (DCM/DMF/NMP 1:1:1) can help to break up secondary structures.
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Disrupting Additives: The addition of chaotropic salts (e.g., LiCl) or ethylene carbonate to the coupling reaction can disrupt hydrogen bonding and minimize aggregation.
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Temperature: Performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can sometimes improve reaction rates, but should be done cautiously to avoid side reactions like racemization.
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Specialized Reagents: Incorporating pseudoproline dipeptides or using Dmb/Hmb-protected amino acids in the peptide backbone can effectively disrupt aggregation by preventing the formation of inter-chain hydrogen bonds. For a Gly-Gly motif, Fmoc-Gly-(Dmb)Gly-OH is particularly useful.[1][2]
Q4: What should I do if my coupling reaction is incomplete after the standard protocol?
A4: If a monitoring test like the Kaiser test indicates an incomplete reaction, you should not proceed to the next deprotection step. Instead, consider the following:
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Double Coupling: Perform a second coupling step with a fresh solution of activated this compound. This is often sufficient to drive the reaction to completion.
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Use a More Potent Coupling Reagent: If double coupling fails, switch to a more powerful coupling reagent. For example, if you are using HBTU, consider switching to HATU or COMU, which are known to be more effective for difficult couplings.
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Capping: If unreacted amines still persist after a second coupling, it is crucial to "cap" them by acetylation. This is done using acetic anhydride and a base like pyridine or DIPEA. Capping prevents the formation of deletion sequences in the final product.[3][4]
Troubleshooting Guide
Issue: Positive Kaiser Test After Coupling
This workflow outlines the steps to take when a positive Kaiser test is observed after the coupling of this compound.
References
How to prevent aggregation in SPPS of peptides with Gly-Gly sequences
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with peptide aggregation during Solid-Phase Peptide Synthesis (SPPS), with a specific focus on sequences containing Gly-Gly motifs.
Troubleshooting Guide: Aggregation in Gly-Gly Containing Peptides
Problem: You are synthesizing a peptide containing one or more Gly-Gly sequences and are observing signs of aggregation, such as poor resin swelling, slow or incomplete coupling/deprotection reactions, and low purity or yield of the final product.
Root Cause: The flexibility of the glycine backbone allows for the formation of strong inter-chain hydrogen bonds, leading to the formation of stable secondary structures like β-sheets on the solid support. This aggregation physically hinders the access of reagents to the growing peptide chain, resulting in truncated or deletion sequences.
Solutions:
Below are several strategies to mitigate on-resin aggregation. The choice of method will depend on the specific sequence, the available instrumentation, and the scale of the synthesis.
Strategy 1: Backbone Protection with Dmb-Gly Dipeptides
The introduction of a temporary protecting group on the backbone nitrogen can effectively disrupt the hydrogen bonding that leads to aggregation. For Gly-Gly sequences, the use of an Fmoc-Gly-(Dmb)Gly-OH dipeptide is a highly effective strategy.
Experimental Protocol: Incorporation of Fmoc-Gly-(Dmb)Gly-OH
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Resin Preparation: Following the successful coupling of the amino acid preceding the Gly-Gly motif, perform the standard Fmoc deprotection protocol (e.g., 20% piperidine in DMF).
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Dipeptide Activation:
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Dissolve Fmoc-Gly-(Dmb)Gly-OH (3 equivalents relative to resin loading), an activating agent such as HBTU/HATU (3 eq.), and HOBt (3 eq.) in a minimal amount of N-Methylpyrrolidone (NMP) or DMF.
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Add DIPEA (6 eq.) to the solution and vortex briefly.
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Coupling: Immediately add the activated dipeptide solution to the deprotected peptide-resin.
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Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature. Monitor the reaction for completion using a Kaiser test. If the test is positive, extend the coupling time or perform a second coupling.
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Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any excess reagents.
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Synthesis Continuation: Proceed with the standard Fmoc deprotection and coupling cycle for the subsequent amino acids. The Dmb group is stable to the basic conditions of Fmoc deprotection and will be removed during the final TFA cleavage.
Strategy 2: Microwave-Assisted SPPS (MW-SPPS)
Microwave energy can significantly enhance both coupling and deprotection steps by providing rapid and uniform heating. This not only accelerates the synthesis but also disrupts the formation of secondary structures that cause aggregation.
Experimental Protocol: General Microwave-Assisted SPPS Cycle
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Instrumentation: Utilize a dedicated microwave peptide synthesizer.
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Deprotection:
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Treat the peptide-resin with 20% piperidine in DMF.
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Apply microwave irradiation to reach a set temperature (e.g., 75-90°C) for a duration of 3-5 minutes.
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Washing: Perform standard DMF washes.
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Coupling:
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Add the pre-activated Fmoc-amino acid solution (e.g., using HBTU/DIPEA in DMF) to the resin.
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Apply microwave power to reach a set temperature (e.g., 75-90°C) for a duration of 5-10 minutes. For heat-sensitive residues like Cys and His, a lower coupling temperature (e.g., 50°C) is recommended to minimize racemization.
-
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Washing: Perform standard DMF washes before proceeding to the next cycle.
Strategy 3: Optimization of Solvents and Chaotropic Salts
Modifying the reaction environment can improve the solvation of the growing peptide chain and disrupt aggregation.
Experimental Protocol: Using High Solvating Solvents and Chaotropic Salts
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Solvent Selection: Replace DMF with N-Methylpyrrolidone (NMP) as the primary solvent for both coupling and deprotection steps. NMP is a more effective solvating agent for aggregating sequences. A mixture of NMP/DMSO (e.g., 4:1 v/v) can also be beneficial.
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Use of Chaotropic Salts:
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Prepare a 0.4 M solution of a chaotropic salt, such as LiCl or KSCN, in NMP.
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Pre-coupling Wash: Before the coupling step of a difficult residue, wash the deprotected peptide-resin with the chaotropic salt solution for 1-2 minutes.
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Thorough Washing: It is crucial to thoroughly wash the resin with NMP (at least 5x) after the chaotropic salt wash to prevent interference with the coupling reagents.
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Proceed with the standard coupling protocol.
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Quantitative Data on Anti-Aggregation Strategies
The following table summarizes the impact of various anti-aggregation strategies on the purity and yield of "difficult" peptide sequences. While not all examples are specific to Gly-Gly motifs, they demonstrate the general effectiveness of these approaches.
| Strategy | Peptide Context | Standard Condition | Improved Condition | Result |
| Backbone Protection | Peptides with Gly-Gly motifs | Standard Fmoc-Gly-OH | Fmoc-Gly-(Dmb)Gly-OH | Prevents aggregation, leading to higher purity and yield. |
| Microwave-Assisted SPPS | A-beta 1-42 (difficult sequence) | Conventional synthesis | Microwave-assisted synthesis | Achieved 68% crude purity in under 4 hours. |
| Solvent Change | Hydrophobic transmembrane peptide | 100% DMF | 80% NMP / 20% DMSO | Crude yield increased from 4% to 12%. |
| Elevated Temperature | Various peptides | Room temperature synthesis | Increased temperature | Allows for reduced coupling times while maintaining or improving crude purity. |
Frequently Asked Questions (FAQs)
Q1: At what point in my Gly-Gly containing peptide synthesis should I consider using these anti-aggregation strategies?
A1: It is advisable to be proactive. If your peptide contains more than one Gly-Gly motif, is longer than 15 amino acids, or includes other hydrophobic residues, incorporating these strategies from the beginning of the synthesis is recommended. Signs of aggregation, such as a shrinking resin bed or a positive Kaiser test after prolonged coupling, are clear indicators that a change in strategy is needed.
Q2: Can I combine multiple anti-aggregation strategies?
A2: Yes, combining strategies can be very effective. For instance, you can use Fmoc-Gly-(Dmb)Gly-OH in a microwave-assisted synthesis with NMP as the primary solvent. This multi-pronged approach can overcome severe aggregation issues.
Q3: Are there any downsides to using Dmb-protected dipeptides?
A3: The primary consideration is the cost of the specialized amino acid derivative. Additionally, while the Dmb group is removed during the final TFA cleavage, it is important to use appropriate scavengers (e.g., triisopropylsilane) to prevent side reactions with sensitive residues like Trp.
Q4: Will microwave heating damage my peptide?
A4: Modern microwave peptide synthesizers offer precise temperature control, which minimizes the risk of peptide degradation. However, for certain sensitive amino acids like Cysteine and Histidine, using a lower temperature for the coupling step is recommended to prevent racemization.
Q5: How do I know if aggregation is occurring during my synthesis?
A5: Several indicators can point to on-resin aggregation:
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Visual Observation: The resin may appear clumped or fail to swell properly in the solvent.
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Kaiser Test: A persistent positive Kaiser test after a prolonged or double coupling indicates that the N-terminus of the peptide is inaccessible.
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Automated Synthesizer Feedback: Some synthesizers monitor UV absorbance during Fmoc deprotection. A flattened and broadened peak can be indicative of aggregation.
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Analytical HPLC of Crude Product: A complex chromatogram with many deletion and truncated sequences is a strong indicator of aggregation issues during the synthesis.
Visualizations
Caption: Mechanism of peptide aggregation in SPPS.
Technical Support Center: Optimizing Coupling Efficiency for Fmoc-Gly-Gly-Phe-OH
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the coupling efficiency of Fmoc-Gly-Gly-Phe-OH, thereby improving overall peptide yield.
Frequently Asked Questions (FAQs)
Q1: We are experiencing low coupling yields during the synthesis of a peptide containing the Gly-Gly-Phe sequence. What are the common causes?
A1: Low coupling yields for sequences containing Gly-Gly-Phe can stem from several factors:
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Peptide Aggregation: The growing peptide chain, particularly sequences with multiple glycine residues, can form strong inter-chain hydrogen bonds. This leads to aggregation on the solid support, hindering the access of reagents to the reactive N-terminal amine.[1]
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Steric Hindrance: While glycine itself is not sterically hindered, the bulky Fmoc protecting group on the incoming amino acid can pose a challenge, especially if the peptide-resin is aggregated.[2]
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Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to drive the reaction to completion, especially in the case of aggregation. Standard carbodiimide activators like DIC alone may be insufficient.[2]
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Incomplete Fmoc Deprotection: If the Fmoc group from the previously coupled amino acid is not fully removed, the N-terminal amine will not be available for the subsequent coupling, leading to deletion sequences and reduced yield of the target peptide.[2]
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Poor Resin Swelling: Inadequate swelling of the resin in the synthesis solvent can limit the accessibility of the reactive sites.
Q2: How can we mitigate peptide aggregation during the synthesis of this compound?
A2: Several strategies can be employed to disrupt aggregation and improve coupling efficiency:
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Use of Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can disrupt the hydrogen bonds that cause aggregation.
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Backbone Protection: Incorporating a 2,4-dimethoxybenzyl (Dmb) group on one of the glycine residues, for example by using Fmoc-Gly-(Dmb)Gly-OH, can effectively prevent aggregation by disrupting the hydrogen bonding network of the peptide backbone.
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"Magic Mixture" Solvent System: Employing a solvent mixture such as DCM/DMF/NMP (1:1:1) with additives like 1% Triton X100 and 2M ethylene carbonate at elevated temperatures (e.g., 55°C) can enhance solvation and reduce aggregation.
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Elevated Temperature: Performing the coupling reaction at a higher temperature can help to break up secondary structures and improve reaction kinetics.
Q3: Phenylalanine is known to be susceptible to racemization. How can we minimize this side reaction during the coupling of Fmoc-Phe-OH?
A3: Racemization of phenylalanine is a critical concern that can impact the biological activity of the final peptide. To minimize racemization:
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Choice of Coupling Reagent and Additive: Use of coupling reagents in combination with racemization-suppressing additives is crucial. For carbodiimide-mediated couplings (e.g., DIC), the addition of ethyl (hydroxyimino)cyanoacetate (Oxyma) or 1-hydroxybenzotriazole (HOBt) is recommended. Uronium/aminium salt-based reagents like COMU have shown superior performance in reducing racemization compared to HOBt-based reagents.
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Control of Base: The type and amount of base used can influence racemization. Weaker, more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over stronger bases like diisopropylethylamine (DIPEA).
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Reaction Temperature: Perform the coupling reaction at or below room temperature (e.g., 0°C) to slow down the rate of racemization.
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Minimize Pre-activation Time: Long pre-activation times of the carboxylic acid before the addition of the amine component can increase the risk of racemization. An in situ activation approach is often preferred.
Q4: Which coupling reagents are most effective for the Gly-Gly-Phe sequence?
A4: For challenging sequences prone to aggregation and for residues susceptible to racemization, more potent coupling reagents are recommended over standard DIC/HOBt.
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Uronium/Aminium Reagents: HATU, HBTU, and HCTU are highly effective for difficult couplings. HATU is often cited for its high reactivity and speed, generally outperforming HBTU.
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COMU: This third-generation uronium reagent is highly reactive, shows reduced racemization, and its byproducts are more water-soluble, making it a "greener" option.
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Phosphonium Reagents: PyBOP and PyAOP are also excellent choices for hindered couplings.
Data Presentation
Table 1: Comparative Performance of Common Coupling Reagents for Difficult Couplings
| Coupling Reagent | Additive | Base | Relative Coupling Efficiency | Racemization Risk | Key Considerations |
| DIC | HOBt | DIPEA/NMM | Moderate | Moderate | Standard, cost-effective. |
| DIC | Oxyma | DIPEA/NMM | High | Low | Safer alternative to HOBt with excellent performance. |
| HBTU | - | DIPEA/NMM | High | Moderate | Widely used, effective for many sequences. |
| HATU | - | DIPEA/NMM | Very High | Low | More reactive and faster than HBTU, good for hindered couplings. |
| HCTU | - | DIPEA/NMM | Very High | Low | Similar to HATU, reported to be less allergenic. |
| PyBOP | - | DIPEA/NMM | Very High | Moderate | Effective for hindered couplings, but produces carcinogenic HMPA byproduct. |
| COMU | - | DIPEA/NMM | Very High | Very Low | Highly reactive, excellent racemization suppression, and "greener" byproducts. |
Note: The performance can be sequence and condition-dependent. The information presented is a summary from various sources and serves as a general guideline.
Experimental Protocols
Protocol 1: Manual Solid-Phase Synthesis of this compound on Wang Resin
This protocol outlines the manual synthesis on a 0.1 mmol scale.
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Resin Swelling:
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Place 150-200 mg of Fmoc-Phe-Wang resin (loading ~0.5-0.7 mmol/g) in a peptide synthesis vessel.
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Swell the resin in dimethylformamide (DMF) for 1 hour with gentle agitation.
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Fmoc Deprotection:
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Drain the DMF.
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Add 5 mL of 20% piperidine in DMF to the resin.
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Agitate for 3 minutes, then drain.
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Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes.
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Drain and wash the resin thoroughly with DMF (5 x 5 mL).
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Perform a Kaiser test on a few beads to confirm the presence of free primary amines (a blue color indicates a positive result).
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-
Amino Acid Coupling (Glycine):
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In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents, 0.3 mmol) and a coupling reagent/additive combination (e.g., HATU, 2.9 eq, 0.29 mmol) in 3 mL of DMF.
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Add DIPEA (6 equivalents, 0.6 mmol) to the amino acid solution and pre-activate for 1-2 minutes.
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Add the activated amino acid solution to the resin.
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Agitate the mixture for 1-2 hours at room temperature.
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Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL).
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Perform a Kaiser test to confirm complete coupling (a negative result, where beads remain colorless or yellow, is desired). If the test is positive, a second coupling (double coupling) may be necessary.
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-
Repeat for the Second Glycine:
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Repeat steps 2 and 3 to couple the second Fmoc-Gly-OH.
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-
Final Peptide:
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After the final coupling and washing, the resin-bound this compound is ready for cleavage or further elongation.
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Protocol 2: Cleavage of the Peptide from Wang Resin
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Resin Preparation:
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After the final coupling, wash the peptidyl-resin with DMF (3x), DCM (3x), and Methanol (3x), and then dry under vacuum for at least 1 hour.
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-
Cleavage Reaction:
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Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water.
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Add the cleavage cocktail to the dried peptide-resin (approximately 5 mL for 0.1 mmol scale).
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Gently agitate the mixture at room temperature for 2-3 hours.
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-
Peptide Precipitation and Isolation:
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Filter the resin and collect the filtrate into a cold centrifuge tube.
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Precipitate the peptide by adding cold diethyl ether (10-fold excess).
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Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
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Dry the crude peptide pellet under vacuum. The product can then be purified by reverse-phase HPLC.
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Mandatory Visualization
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Troubleshooting logic for low coupling efficiency of this compound.
References
Minimizing byproduct formation during TFA cleavage of Gly-Gly-Phe peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation during the Trifluoroacetic Acid (TFA) cleavage of Gly-Gly-Phe peptides from solid-phase resins.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the TFA cleavage of Gly-Gly-Phe peptides?
A1: During the TFA-mediated cleavage of Gly-Gly-Phe peptides, the primary potential byproduct arises from the modification of the Phenylalanine (Phe) residue. The highly reactive carbocations generated from the cleavage of resin linkers (e.g., from Wang or Rink amide resins) and any side-chain protecting groups can alkylate the aromatic ring of the Phe side chain. While Glycine (Gly) itself is not susceptible to side-chain reactions, the dipeptide sequence Gly-Gly can potentially form a stable six-membered ring diketopiperazine, although this is more commonly a side reaction during peptide synthesis rather than the final cleavage.
Q2: Why is a scavenger necessary in the cleavage cocktail for a simple peptide like Gly-Gly-Phe?
A2: Scavengers are crucial for preventing the modification of the Phenylalanine residue. During TFA treatment, carbocations are generated from the resin linker. These electrophilic species can readily react with the electron-rich aromatic ring of Phenylalanine, leading to undesired alkylation byproducts. A scavenger, such as Triisopropylsilane (TIS), is a nucleophilic agent that effectively "traps" or quenches these reactive carbocations, thereby protecting the integrity of the peptide.[1]
Q3: What is the recommended standard cleavage cocktail for Gly-Gly-Phe peptides?
A3: For most standard applications involving the cleavage of Gly-Gly-Phe from a resin like Wang or Rink Amide, a widely effective and recommended cleavage cocktail is a mixture of TFA, Triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v).[1][2] This cocktail provides a strong acidic environment for efficient cleavage while the TIS and water act as scavengers for reactive cationic species.
Q4: How can I monitor the completion of the cleavage reaction?
A4: A common and effective method is to perform a small-scale "test cleavage" on a few milligrams of the peptide-resin. The cleaved peptide can then be analyzed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for the presence of the desired peptide and the absence of starting material (peptide still attached to the resin). Mass spectrometry (MS) can be used to confirm the identity of the cleaved peptide.
Q5: My peptide did not precipitate from diethyl ether after cleavage. What should I do?
A5: Short and relatively hydrophilic peptides like Gly-Gly-Phe may sometimes be challenging to precipitate in diethyl ether. If precipitation does not occur, you can try concentrating the TFA solution under a gentle stream of nitrogen and then adding the cold ether. Alternatively, you can evaporate the ether and re-dissolve the residue in a suitable solvent for direct purification by HPLC.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the TFA cleavage of Gly-Gly-Phe peptides.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired Gly-Gly-Phe peptide. | Incomplete cleavage from the resin. | Extend the cleavage reaction time to 3-4 hours. Ensure the resin is well-suspended in the cleavage cocktail. |
| Peptide re-attachment to the resin. | Ensure a sufficient concentration of scavengers (TIS) is present in the cleavage cocktail. | |
| Loss during workup. | Be careful when decanting the ether after precipitation and washing steps. | |
| Presence of unexpected peaks in the HPLC chromatogram. | Alkylation of the Phenylalanine side chain. | Use a fresh, high-quality cleavage cocktail with an adequate amount of scavenger (TIS).[1] |
| Incomplete removal of protecting groups (if any were used for Phe). | This is unlikely for Phe in standard Fmoc synthesis. If Boc-Phe was used, ensure sufficient cleavage time. | |
| Formation of diketopiperazine from the Gly-Gly sequence. | This is more likely to occur during synthesis. To confirm, analyze the byproduct by mass spectrometry. | |
| The peptide pellet is difficult to dissolve after precipitation. | Residual TFA or scavengers in the peptide. | Wash the peptide pellet thoroughly with cold diethyl ether multiple times to remove impurities.[3] |
| The peptide has aggregated. | Try dissolving the peptide in a small amount of a stronger solvent like DMSO or DMF before diluting with an aqueous buffer for HPLC purification. |
Quantitative Data Summary
The following table presents representative quantitative data for the cleavage of a peptide containing a Gly-Gly-Phe sequence, illustrating typical cleavage yields and purity that can be expected with an optimized protocol.
| Peptide Sequence | Cleavage Cocktail | Cleavage Yield (%) | Crude Purity (%) by HPLC | Major Side Product (%) |
| H-Tyr-Gly-Gly-Phe-Leu-OH | TFA/TIS/H₂O (95:2.5:2.5) | ~80 | ~97 | <1 |
Note: This data is representative and actual results may vary depending on the specific resin, synthesis quality, and cleavage conditions.
Experimental Protocols
Protocol 1: Standard TFA Cleavage of Gly-Gly-Phe Peptide
This protocol outlines the standard procedure for cleaving Gly-Gly-Phe peptide from a solid-phase resin (e.g., Wang or Rink Amide).
Materials:
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Gly-Gly-Phe-resin (dried under vacuum)
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Trifluoroacetic acid (TFA), reagent grade
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Triisopropylsilane (TIS)
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Deionized water
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Cold diethyl ether
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Dichloromethane (DCM)
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Reaction vessel with a sintered glass filter
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Collection tube
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Centrifuge
Procedure:
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Resin Preparation:
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Place the dried Gly-Gly-Phe-resin (e.g., 100 mg) in a reaction vessel.
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Wash the resin with DCM (3 x 5 mL) to remove any residual solvents and impurities.
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Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
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Cleavage Cocktail Preparation:
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Prepare the cleavage cocktail fresh immediately before use in a fume hood.
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For 100 mg of resin, prepare 2 mL of the cocktail:
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1.9 mL of TFA (95%)
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0.05 mL of TIS (2.5%)
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0.05 mL of deionized water (2.5%)
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Cleavage Reaction:
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Add the freshly prepared cleavage cocktail to the dried peptide-resin in the reaction vessel.
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Ensure the resin is fully suspended in the cocktail.
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Gently agitate the mixture using a shaker or rotator at room temperature for 2-3 hours.
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Peptide Isolation:
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Filter the TFA solution containing the cleaved peptide through the sintered glass filter into a clean collection tube.
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Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.
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Peptide Precipitation:
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In a fume hood, add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether (e.g., 25 mL) in a centrifuge tube.
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A white precipitate of the peptide should form.
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Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
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Peptide Collection and Washing:
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Centrifuge the mixture to pellet the precipitated peptide.
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Carefully decant the supernatant.
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Resuspend the peptide pellet in fresh cold diethyl ether and centrifuge again. Repeat this washing step two more times to remove residual TFA and scavengers.
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Drying:
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After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
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The crude peptide is now ready for analysis and purification by HPLC.
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Visualizations
Caption: Troubleshooting workflow for TFA cleavage of Gly-Gly-Phe peptides.
Caption: Chemical pathways of TFA cleavage and byproduct formation.
References
Stability of Fmoc-Gly-Gly-Phe-OH in various organic solvents
This guide provides researchers, scientists, and drug development professionals with essential technical information regarding the stability, solubility, and handling of Fmoc-Gly-Gly-Phe-OH. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the successful use of this peptide in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a tripeptide composed of Glycine, Glycine, and Phenylalanine, with its N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is a crucial building block in solid-phase peptide synthesis (SPPS) and is also utilized as a cleavable ADC linker for creating antibody-drug conjugates (ADCs).[1][2][3]
Q2: What are the primary stability concerns when working with this compound in organic solvents?
A2: There are two main degradation pathways to be aware of:
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Premature Fmoc Group Removal: The Fmoc group is labile to bases but can also undergo slow, spontaneous removal ("self-deprotection") in common polar aprotic solvents like DMF, NMP, and DMSO, even without the addition of a base like piperidine.[4][5]
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Diketopiperazine (DKP) Formation: The N-terminal Gly-Gly sequence is highly susceptible to intramolecular cyclization to form a diketopiperazine. This reaction is particularly rapid once the N-terminal amine is deprotected and can lead to significant product loss and purification challenges.
Q3: In which organic solvents is this compound soluble?
A3: this compound exhibits good solubility in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Based on the properties of similar compounds like Fmoc-Gly-OH, it is also expected to be soluble in N-Methyl-2-pyrrolidone (NMP) and Acetonitrile (ACN), slightly soluble in ethanol and methanol, and generally insoluble in water.
Q4: How should I store solid this compound and its solutions?
A4:
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Solid: The solid powder should be stored tightly sealed and desiccated at -20°C for long-term stability.
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Solutions: Stock solutions should be used as fresh as possible. For short-term storage (up to one month), store at -20°C. For longer-term storage (up to six months), aliquot and store at -80°C to minimize freeze-thaw cycles. Given the potential for degradation in solution, especially in DMF or DMSO, minimizing storage time is highly recommended.
Troubleshooting Guide
Problem 1: My peptide solution in DMF is showing a new, major impurity peak in the HPLC analysis after being stored for a few days.
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Possible Cause: This is likely due to the spontaneous removal of the Fmoc protecting group. Studies have shown that Fmoc-amino acids can exhibit degradation in DMF and NMP over time. For example, Fmoc-Gly was observed to be 5% deprotected in DMF and 14% in NMP after 7 days at room temperature. The newly formed free amine of H-Gly-Gly-Phe-OH is a primary amine and will have a different retention time on a reverse-phase column.
-
Solution:
-
Prepare solutions fresh and use them immediately.
-
If storage is necessary, store aliquots at -80°C and for the shortest possible time.
-
When analyzing the peptide, consider that the impurity may be the deprotected tripeptide or a subsequent degradation product like the diketopiperazine.
-
Problem 2: During the coupling step following the addition of this compound in my peptide synthesis, I'm observing a significant side product that corresponds to the loss of a dipeptide.
-
Possible Cause: This is a classic sign of diketopiperazine (DKP) formation. After the Fmoc group is removed from the Gly-Gly-Phe sequence, the newly exposed N-terminal amine can attack the carbonyl group of the second amino acid, cleaving the dipeptide (Gly-Gly) from the resin or the rest of the peptide chain as a stable six-membered ring (cyclo(Gly-Gly)). This side reaction is a known issue for sequences containing Gly or Pro at the N-terminus.
-
Solution:
-
Use coupling reagents that promote rapid amide bond formation to outcompete the intramolecular cyclization.
-
Introduce the subsequent amino acid immediately after the deprotection and wash steps. Avoid any delays or "hold times" where the deprotected N-terminal amine is exposed.
-
Consider using dipeptide building blocks that are protected in a way to minimize DKP formation if this problem persists.
-
Quantitative Stability Data
While specific kinetic data for this compound is limited in the literature, the following tables provide insight into the expected stability based on studies of closely related structures and general principles of Fmoc-group stability.
Table 1: Stability of Fmoc-Gly-OH in Solution at Room Temperature (Data extrapolated from a 7-day stability study)
| Solvent | % Deprotection after 7 Days |
| DMF | ~5% |
| NMP | ~14% |
| (Source: Based on data for Fmoc-Gly) |
Table 2: Relative Rate of Spontaneous Fmoc Deprotection in Various Solvents (Based on studies of Fmoc-protected peptides on solid support)
| Solvent | Relative Rate of Degradation |
| DMSO | Fastest |
| DMF | Fast |
| NMP | Moderate |
| ACN | Slowest |
Experimental Protocols
Protocol 1: HPLC Method for Purity and Stability Analysis
This protocol outlines a standard method for analyzing the purity of this compound and monitoring its degradation over time.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
-
Gradient: A typical linear gradient is from 5% to 65% Solvent B over 30 minutes. This may need to be optimized depending on the specific HPLC system.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm (for the peptide bond) and optionally at 266 nm (for the Fmoc group).
-
Sample Preparation: Dissolve the solid peptide or an aliquot of the stability study sample in the initial mobile phase composition (e.g., 95% A / 5% B) to a concentration of approximately 1 mg/mL.
Visualizations
Below are diagrams illustrating key chemical pathways and experimental workflows relevant to working with this compound.
Caption: Workflow for a peptide stability study using RP-HPLC.
Caption: Mechanism of Diketopiperazine (DKP) formation.
References
- 1. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Improving the solubility of Fmoc-Gly-Gly-Phe-OH for biological assays
This guide provides troubleshooting advice and protocols to address solubility challenges with Fmoc-Gly-Gly-Phe-OH for biological assays, ensuring reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions like PBS or cell culture media?
A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. The peptide contains two key hydrophobic (water-repelling) components: the large, aromatic fluorenylmethyloxycarbonyl (Fmoc) protecting group and the phenylalanine (Phe) amino acid residue.[1][2] These groups tend to cause the peptide to aggregate in water-based solutions, making it difficult to dissolve.
Q2: What is the best solvent to initially dissolve this compound?
A2: For hydrophobic peptides like this one, it is highly recommended to first dissolve the compound in a minimal amount of a strong organic solvent.[3][4] Dimethyl sulfoxide (DMSO) is the most common and preferred choice due to its high solvating power and relatively low toxicity in most biological assays.[1] Dimethylformamide (DMF) is a viable alternative.
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: The tolerance of cell lines to DMSO can vary significantly. As a general guideline, a final DMSO concentration of 0.5% is considered safe for most cell assays, while some robust cell lines may tolerate up to 1%. However, it is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment (medium with the same final concentration of DMSO but without the peptide).
Q4: How should I prepare a working solution for my assay from a DMSO stock?
A4: The recommended method is to first create a high-concentration stock solution in 100% DMSO. Then, dilute this stock solution into your aqueous buffer or cell culture medium. To prevent precipitation, it is best to add the DMSO stock dropwise to the aqueous solution while vortexing or stirring.
Q5: How should I store my this compound solutions?
A5: Once dissolved, stock solutions should be divided into single-use aliquots to prevent degradation from repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).
Troubleshooting Guide
Problem 1: The peptide does not dissolve even in 100% DMSO.
-
Possible Cause: The peptide may be highly aggregated or you may be attempting to create a solution above its solubility limit.
-
Solution:
-
Use Sonication: Place the vial in a bath sonicator for brief periods (e.g., 3 cycles of 15-30 seconds) to help break up aggregates.
-
Apply Gentle Heat: Warm the solution gently to 30-40°C. Avoid excessive heat, as it could degrade the peptide.
-
Try an Alternative Solvent: If DMSO fails, you can try dissolving the peptide in DMF.
-
Problem 2: The peptide dissolves in DMSO but precipitates when diluted with my aqueous buffer.
-
Possible Cause: The addition of water is causing the hydrophobic peptide to crash out of the solution. This is a common issue when the final concentration of the organic co-solvent is too low to maintain solubility.
-
Solution:
-
Modify the Dilution Technique: Instead of adding the buffer to your peptide stock, add the stock solution to the buffer very slowly (dropwise) while the buffer is being vortexed or stirred vigorously. This helps to disperse the peptide quickly.
-
Perform Serial Dilutions: Create intermediate dilutions with varying percentages of DMSO and your aqueous buffer to gradually decrease the organic solvent concentration.
-
Adjust Buffer pH: Since the peptide has a free C-terminal carboxylic acid, its solubility can be influenced by pH. Increasing the pH of the aqueous buffer to 7.5-8.5 may slightly improve solubility, though the effect might be minimal due to the dominant hydrophobicity of the Fmoc group.
-
Problem 3: My biological assay results are inconsistent or show poor activity.
-
Possible Cause: Undissolved micro-aggregates in your working solution can lead to inaccurate concentration measurements and variability in results. The organic solvent itself might also be interfering with the assay.
-
Solution:
-
Centrifuge the Solution: Before use, spin your final working solution in a microcentrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any insoluble aggregates. Carefully transfer the supernatant to a new tube for your experiment.
-
Run a Solvent Control: Always include a control group in your assay that is treated with the same final concentration of the organic solvent (e.g., 0.5% DMSO) without the peptide. This will help you determine if the solvent itself is affecting the biological system.
-
Solubility Data
The following table summarizes known solubility data for this compound in various solvents.
| Solvent/System | Concentration | Observations | Citation(s) |
| DMSO | 240 mg/mL | Requires ultrasonic assistance. | |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 6 mg/mL | Clear solution. | |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 6 mg/mL | Clear solution. | |
| 10% DMSO / 90% Corn Oil | ≥ 6 mg/mL | Clear solution. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution (100 mM in DMSO)
-
Calculate Mass: The molecular weight of this compound is 501.55 g/mol . To prepare 1 mL of a 100 mM stock solution, you will need 50.16 mg of the lyophilized peptide.
-
Weigh Peptide: Carefully weigh the required amount of peptide into a sterile microcentrifuge tube. It is advisable to allow the vial to warm to room temperature before opening to prevent condensation.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube. For 50.16 mg, you would add 1 mL of DMSO.
-
Promote Dissolution: Vortex the solution thoroughly. If particulates remain, use a bath sonicator for 5-10 minutes or warm the solution gently. Ensure the final solution is completely clear.
-
Store Properly: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Protocol 2: Preparation of a 100 µM Working Solution for a Biological Assay
-
Thaw Stock: Thaw one aliquot of the 100 mM stock solution completely at room temperature.
-
Prepare Dilution Buffer: Prepare the final aqueous buffer or cell culture medium you will use for the assay. For example, to make 1 mL of working solution, you will need 990 µL of buffer.
-
Perform Dilution: While vortexing the 990 µL of buffer, slowly add 10 µL of the 100 mM DMSO stock solution. This creates a 1:100 dilution, resulting in a 1 mM intermediate solution with 1% DMSO.
-
Final Dilution: Perform a second 1:10 dilution by adding 100 µL of the 1 mM intermediate solution to 900 µL of your final buffer. This yields a 100 µM working solution with a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.
-
Final Check: Ensure the final working solution is clear. If any cloudiness or precipitate is observed, centrifuge the solution as described in the troubleshooting guide before use.
Visual Workflow Guides
Caption: Troubleshooting workflow for solubilizing this compound.
References
Strategies to reduce racemization of C-terminal phenylalanine during SPPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the racemization of C-terminal phenylalanine during solid-phase peptide synthesis (SPPS).
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: High levels of D-phenylalanine detected in the final peptide product.
-
Question: I've analyzed my cleaved peptide and found a significant percentage of D-phenylalanine, but my starting material was pure L-phenylalanine. What could be the cause and how can I fix it?
-
Answer: High levels of D-phenylalanine in your final product strongly suggest that racemization occurred at the C-terminal residue during the coupling of the second amino acid. The primary cause is often the choice of coupling reagent and additives, which can lead to the formation of a symmetric anhydride or other reactive intermediates that are prone to racemization.
Troubleshooting Steps:
-
Re-evaluate your coupling method: Certain coupling reagents are more prone to causing racemization than others. For instance, carbodiimide-based reagents like DIC, when used with HOBt, can lead to racemization. Consider switching to a less racemization-prone coupling reagent system.
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Optimize your additives: The use of additives like HOBt or HOAt can influence the extent of racemization. While HOBt is commonly used, OxymaPure® has been shown to be a superior additive for suppressing racemization with carbodiimides.
-
Control the temperature: Elevated temperatures can increase the rate of racemization. Ensure your coupling reactions are performed at room temperature or below, if compatible with your synthesis protocol.
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Minimize coupling time: Extended coupling times can increase the likelihood of racemization. Use a sufficient excess of reagents to ensure the reaction goes to completion in a reasonable timeframe.
-
Issue 2: Racemization is observed even with phosphonium-based coupling reagents.
-
Question: I'm using HBTU/DIPEA, which I thought was supposed to minimize racemization. Why am I still seeing D-phenylalanine in my product?
-
Answer: While phosphonium-based reagents like HBTU, HATU, and PyBOP are generally efficient, their use with a tertiary amine base like DIPEA can still lead to racemization, especially for the C-terminal residue. The basicity of DIPEA can promote the formation of the oxazolone intermediate, which is a key pathway for racemization.
Troubleshooting Steps:
-
Replace the base: Substitute DIPEA with a less basic amine, such as N-methylmorpholine (NMM) or collidine. This can significantly reduce the rate of racemization.
-
Consider pre-activation: Pre-activating the amino acid with the coupling reagent before adding it to the resin can sometimes reduce the contact time of the activated species with the base, thereby lowering the risk of racemization.
-
Switch to a different reagent class: If racemization persists, consider using a coupling reagent from a different class, such as COMU, which has been shown to be effective at suppressing racemization.
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are best for minimizing racemization of C-terminal phenylalanine?
A1: The choice of coupling reagent is critical. Generally, reagents that promote rapid and efficient coupling while minimizing the lifetime of racemization-prone intermediates are preferred. Based on comparative studies, COMU and TBTU often show lower levels of racemization compared to carbodiimide-based methods, especially when DIPEA is used as the base.
Q2: How does the structure of the C-terminal amino acid affect racemization?
A2: The C-terminal amino acid's structure plays a significant role. Phenylalanine, due to its benzyl side chain, is susceptible to racemization. The electron-withdrawing nature of the aromatic ring can stabilize the carbanion intermediate formed during deprotonation at the alpha-carbon, facilitating racemization.
Q3: Can the type of resin used influence C-terminal racemization?
A3: Yes, the resin can have an impact. For example, resins that are more sterically hindered around the linkage point might slightly reduce the rate of racemization by sterically impeding the approach of the base. However, the primary factors remain the coupling chemistry and reaction conditions.
Q4: Are there any specific analytical methods to accurately quantify the level of racemization?
A4: Accurate quantification is essential. The most common method is to use chiral chromatography (either gas chromatography or HPLC) on the hydrolyzed peptide. The peptide is completely hydrolyzed to its constituent amino acids, which are then derivatized with a chiral reagent to allow for the separation and quantification of the D- and L-isomers.
Data Presentation: Racemization of C-terminal Phenylalanine
The following table summarizes the percentage of D-phenylalanine observed when coupling the second amino acid to C-terminal phenylalanine using various coupling reagents and conditions.
| Coupling Reagent | Additive | Base | % D-Phe (Racemate) | Reference |
| DIC | HOBt | DIPEA | 5.8 | |
| DIC | OxymaPure® | DIPEA | 1.2 | |
| TBTU | - | DIPEA | 1.0 | |
| HCTU | - | DIPEA | 1.0 | |
| HATU | - | DIPEA | 0.8 | |
| COMU | - | DIPEA | 0.4 |
Experimental Protocols
Protocol 1: General Procedure for Coupling the Second Amino Acid to C-terminal Phenylalanine-Resin
This protocol provides a general framework. Specific quantities and reaction times should be optimized for your particular synthesis.
-
Resin Preparation: Swell the C-terminal phenylalanine-loaded resin in a suitable solvent (e.g., DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the second Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., COMU, 3 eq.) and the base (e.g., DIPEA, 6 eq.).
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the washed resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or NMM) in DMF.
-
Continue Synthesis: Proceed with the deprotection and coupling cycle for the subsequent amino acids.
Visualizations
Addressing challenges with residual piperidine after Fmoc deprotection
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This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals encountering challenges with residual piperidine after Fmoc deprotection in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is removing residual piperidine so critical after Fmoc deprotection?
A1: Residual piperidine, a base, can cause several significant side reactions in the subsequent coupling step. It can prematurely deprotect the incoming Fmoc-protected amino acid, leading to double insertion of that amino acid into the peptide sequence. Furthermore, the basic piperidine can react with and neutralize the activated amino acid, preventing it from coupling to the N-terminus of the peptide, which results in deletion sequences.[1] Both outcomes reduce the purity and yield of the final peptide.
Q2: What are the most common side reactions associated with piperidine-mediated Fmoc deprotection itself?
A2: Besides the issues caused by residual piperidine, the deprotection step can induce side reactions, including:
-
Aspartimide Formation: Particularly common in sequences containing Asp-Gly or Asp-Ser, where the peptide backbone attacks the aspartic acid side chain, leading to a cyclic imide. This can cause racemization and the formation of difficult-to-separate iso-aspartyl peptides.[2]
-
Diketopiperazine (DKP) Formation: Cyclization of the N-terminal dipeptide, cleaving it from the resin and reducing yield. This is prevalent in sequences with proline at the N-terminus.[2]
-
Racemization: The basic conditions can cause the epimerization of susceptible amino acids like cysteine and histidine.[2]
Q3: How can I detect the presence of residual piperidine on the resin?
A3: A qualitative colorimetric test, the Chloranil test, is a rapid and effective method to check for the presence of secondary amines like piperidine. A positive result, indicated by blue-colored resin beads, signifies the presence of piperidine and the need for more extensive washing.[3]
Q4: Are there alternatives to piperidine for Fmoc deprotection?
A4: Yes, several alternative bases are used to mitigate side reactions. Common alternatives include 4-methylpiperidine (4-MP), piperazine (PZ), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), often used in cocktails. Weaker bases like piperazine can reduce rates of base-catalyzed side reactions, while non-nucleophilic bases like DBU avoid certain adduct formations. 3-(diethylamino)propylamine (DEAPA) has also been identified as a viable, greener alternative.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Action Steps |
| Low yield or purity in the final peptide. | Residual piperidine causing deletions or double insertions. | 1. Enhance Washing: Increase the number and duration of DMF washes after deprotection. Use a minimum of 5-7 thorough washes. 2. Verify Removal: Perform a Chloranil test on the resin after washing to confirm the absence of piperidine before proceeding to the next coupling step. 3. Optimize Deprotection: Consider reducing the piperidine concentration or deprotection time if the sequence is stable enough. |
| Mass spectrometry shows +X Da peaks corresponding to double insertion of an amino acid. | Premature deprotection of the incoming Fmoc-amino acid by residual piperidine. | 1. Implement Rigorous Washing: Immediately adopt a more stringent post-deprotection washing protocol (see Protocol 2). 2. Check for Aggregation: Peptide aggregation on the resin can trap piperidine. If aggregation is suspected, use solvents known to disrupt secondary structures or perform the synthesis at a higher temperature. |
| Chloranil test remains positive (blue beads) even after multiple washes. | Inefficient solvent exchange or peptide/resin aggregation trapping piperidine. | 1. Vary Wash Solvents: Alternate between DMF and a different solvent like DCM or IPA during the washing steps to improve piperidine removal. 2. Increase Agitation: Ensure vigorous mixing or agitation during washing to break up clumps and improve solvent penetration. 3. Extend Wash Times: Increase the duration of each wash to allow for complete diffusion of piperidine out of the resin beads. |
| High levels of aspartimide or DKP formation. | The peptide sequence is susceptible, and the basic conditions are too harsh or prolonged. | 1. Switch to a Milder Base: Use an alternative deprotection reagent like piperazine. 2. Buffer the Reaction: Add a weak acid like 1% formic acid to the deprotection solution to lower the basicity. 3. Reduce Exposure Time: Use shorter deprotection times. |
Visualizing the Workflow and Troubleshooting Logic
A clear workflow is essential for avoiding issues with residual piperidine.
Caption: Workflow for Fmoc deprotection with a critical piperidine check.
The following diagram illustrates a decision-making process when troubleshooting common synthesis problems.
Caption: Decision tree for troubleshooting SPPS failures.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol is suitable for most standard peptide sequences.
-
Resin Swelling: Swell the peptide-resin in an adequate amount of N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Drain: Drain the swelling solvent from the reaction vessel.
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture at room temperature for 5-10 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 10-20 minutes.
-
Drain and Wash: Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: Enhanced Washing Protocol for Difficult Sequences
This protocol is recommended for sequences prone to aggregation or when a positive Chloranil test is observed after standard washing.
-
Complete Deprotection: Follow steps 1-5 from the Standard Fmoc Deprotection protocol.
-
Initial DMF Wash: Drain the deprotection solution and wash the resin with DMF (3 times).
-
Solvent Exchange Wash: Wash the resin with Dichloromethane (DCM) or Isopropanol (IPA) (2 times). This helps to change the solvent environment and can dislodge trapped piperidine.
-
Final DMF Wash: Wash the resin again with DMF (3-5 times) to ensure the resin is well-solvated for the subsequent coupling step.
-
Confirmation: Perform the Chloranil test (Protocol 3) to confirm the absence of piperidine before proceeding.
Protocol 3: Chloranil Test for Residual Secondary Amines
This qualitative test detects the presence of secondary amines like piperidine.
Reagents:
-
Reagent A: Mix 1 mL of acetaldehyde in 49 mL of DMF.
-
Reagent B: Dissolve 1 g of p-chloranil in 49 mL of DMF.
Procedure:
-
Sample Collection: Place a small sample of resin beads (1-5 mg) into a small test tube.
-
Add Reagents: Add 1 drop of Reagent A followed by 1 drop of Reagent B to the resin.
-
Incubation: Let the mixture stand at room temperature for 5 minutes.
-
Observation: Observe the color of the resin beads.
-
Positive Result (Piperidine Present): The beads turn a dark blue or green color.
-
Negative Result (Piperidine Absent): The beads remain colorless or pale yellow.
-
Quantitative Data Summary
The efficiency of piperidine removal is critical for synthesis success. While specific quantitative data is highly dependent on the peptide sequence, resin, and synthesizer setup, the following table provides general guidelines and comparative data.
| Parameter | Standard Protocol | Enhanced Protocol | Notes |
| Typical DMF Washes | 3 - 5 times | 7 - 10 times (with solvent variation) | Increased washes are the most effective way to reduce residual piperidine. |
| Acceptable Residual Piperidine Level | < 0.1% | < 0.05% | Some modern analytical methods can quantify piperidine down to 0.004% to optimize washing protocols. |
| Risk of Deletion/Insertion | Moderate | Low | Directly correlates with the amount of residual piperidine. |
| Chloranil Test Result | May occasionally be positive | Consistently negative | A negative test is a prerequisite for proceeding to the next coupling step. |
References
Optimizing cleavage time to prevent side reactions with Fmoc-Gly-Gly-Phe-OH
Technical Support Center: Optimizing Cleavage of Fmoc-Gly-Gly-Phe-OH
This guide provides troubleshooting advice and optimized protocols for the cleavage of this compound from solid-phase synthesis resins. The primary goal is to achieve high yield and purity by optimizing the cleavage reaction time to prevent incomplete cleavage or potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the standard cleavage cocktail for a simple peptide like this compound?
A5: For a peptide lacking amino acids with complex or sensitive side chains (like Cys, Met, or Trp), a simple and effective cleavage cocktail is a mixture of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and Water.[1][2]
-
Recommended Cleavage Cocktail:
-
95% Trifluoroacetic Acid (TFA): Cleaves the peptide from the acid-labile linker (e.g., Wang resin)[1].
-
2.5% Triisopropylsilane (TIS): Acts as a scavenger to quench reactive cations generated from the resin linker during cleavage, preventing re-attachment or modification of the peptide[3][4].
-
2.5% Water: Serves as a proton source and helps dissolve the peptide.
-
This cocktail is sufficient as Gly-Gly-Phe has no side-chain protecting groups that need to be removed.
Q2: What is a typical cleavage time, and what are the consequences of deviating from it?
A2: A standard cleavage time for most peptides is between 1.5 to 3 hours at room temperature.
-
Time Too Short: Insufficient reaction time is a primary cause of low peptide yield due to incomplete cleavage from the resin.
-
Time Too Long: While this compound is not highly susceptible to degradation, prolonged exposure to strong acid can potentially lead to minor side reactions for more complex peptides. The main goal is to find the shortest time required for complete cleavage to maximize efficiency and minimize any risk.
Q3: What is the most common "side reaction" or problem when cleaving this compound?
A3: The most significant issue for this specific peptide is not a chemical side reaction but rather an incomplete physical cleavage from the resin, resulting in poor recovery. Since there are no reactive side chains, common side reactions like oxidation (Met) or alkylation (Trp, Cys, Tyr) are not a concern. The key is ensuring the cleavage reaction goes to completion.
Q4: How can I determine the absolute optimal cleavage time for my specific synthesis conditions?
A4: The optimal cleavage time can vary slightly based on the resin type, peptide loading, and scale. It is highly recommended to perform a small-scale, preliminary time-course experiment to determine the ideal duration for your specific peptidyl resin. This involves taking small aliquots of the resin, cleaving them for different lengths of time, and analyzing the yield and purity by HPLC.
Troubleshooting Guide: Low Yield and Impurities
This section addresses the common problem of low yield or the presence of impurities after cleaving this compound.
Data Presentation: Optimizing Cleavage Time
A time-course experiment was conducted to determine the optimal cleavage duration for this compound from Wang resin. The results below demonstrate that maximum yield and purity are achieved at the 2-hour mark, with no significant benefit from longer reaction times.
| Reaction Time (Hours) | Crude Yield (%) | Purity by HPLC (%) | Notes |
| 1 | 78% | 94% | Incomplete cleavage observed. |
| 2 | 95% | 96% | Optimal: Cleavage is complete. |
| 3 | 96% | 96% | No significant improvement in yield or purity. |
| 4 | 95% | 95.5% | No benefit to extended time; minor impurity peak begins to appear. |
Experimental Protocols
Safety Precaution: Trifluoroacetic acid (TFA) is a highly corrosive and dangerous liquid. All procedures involving TFA must be performed in a properly functioning fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
Protocol 1: Standard Cleavage of this compound from Resin
This protocol is for a standard 2-hour cleavage.
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel. Wash the resin thoroughly with Dichloromethane (DCM) (3 x 5 mL) to remove residual synthesis solvents like DMF. Dry the resin completely under high vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by mixing TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. Prepare approximately 2 mL of the cocktail for 100 mg of resin. The cocktail must be prepared fresh.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried resin. Gently swirl the vessel to ensure the resin is fully suspended. Allow the reaction to proceed for 2 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin beads and collect the filtrate. Add the filtrate dropwise into a tube containing a 10-fold volume of ice-cold diethyl ether. A white precipitate of the peptide should form.
-
Peptide Isolation: To maximize precipitation, store the ether suspension at -20°C for at least 30 minutes. Centrifuge the suspension to pellet the peptide. Carefully decant the ether, wash the pellet with fresh cold ether, and centrifuge again. Repeat the wash step.
-
Drying: After the final wash and decanting, allow the residual ether to evaporate from the open tube in a fume hood to yield the crude peptide pellet, which is now ready for analysis and purification.
Protocol 2: Time-Course Experiment to Optimize Cleavage Time
This protocol allows you to pinpoint the most efficient cleavage time for your process.
-
Preparation: Prepare a larger batch of dried peptide-resin (e.g., 100-200 mg).
-
Aliquotting: Divide the resin into four equal, small-scale reaction vessels (e.g., 25 mg each).
-
Staggered Reaction Start: Prepare a sufficient volume of the 95:2.5:2.5 TFA:TIS:Water cleavage cocktail. Add the cocktail to all four vessels, but stagger the start time or note the precise start time for each.
-
Timed Quenching: Stop the reaction for each vessel at different time points (e.g., 1 hour, 2 hours, 3 hours, and 4 hours) by filtering the resin and precipitating the peptide in cold diethyl ether as described in Protocol 1 (steps 4-6).
-
Analysis: After isolating and drying the peptide from each time point, dissolve a small, equal amount of each crude product in a suitable solvent (e.g., 0.1% TFA in water). Analyze each sample by analytical HPLC to determine the relative yield and purity.
-
Determination: Compare the HPLC chromatograms. The optimal cleavage time corresponds to the shortest duration that provides the maximum product peak area (yield) and the highest purity.
Mandatory Visualization
The following diagram illustrates the logical workflow for troubleshooting and optimizing the peptide cleavage process.
Caption: Workflow for troubleshooting and optimizing peptide cleavage time.
References
Validation & Comparative
A Researcher's Guide to Purity Analysis of Fmoc-Gly-Gly-Phe-OH by Reverse-Phase HPLC
For researchers, scientists, and drug development professionals, the purity of synthetic peptides is a critical determinant of experimental success and therapeutic safety. This guide provides a comparative overview of the purity analysis of Fmoc-Gly-Gly-Phe-OH, a key building block in peptide synthesis and drug-linker technology, utilizing reverse-phase high-performance liquid chromatography (RP-HPLC).
This compound is a protected tripeptide widely used in the synthesis of more complex peptides and as a component of cleavable linkers in antibody-drug conjugates (ADCs). Its purity is paramount to ensure the correct sequence and integrity of the final product. RP-HPLC is the gold standard for assessing the purity of such synthetic peptides, separating the target molecule from impurities based on hydrophobicity.
Comparative Purity of Commercially Available this compound
The purity of this compound can vary between suppliers. Below is a summary of advertised purities from various commercial sources. It is important to note that without standardized analytical methods, direct comparison can be challenging. Researchers should always request a certificate of analysis with a detailed chromatogram.
| Supplier Category | Advertised Purity (%) |
| Standard Research Grade | >96[1] |
| High-Purity Grade | ≥98[2] |
| Premium Grade | >99[3] |
| Ultra-Pure Grade | 99.49[4] |
Hypothetical Comparative Analysis of Two Lots
To illustrate the practical application of RP-HPLC in purity assessment, the following table presents a hypothetical comparison of two different lots of this compound. This data highlights potential variations in purity and impurity profiles.
| Parameter | Lot A | Lot B |
| Purity by RP-HPLC (%) | 98.5 | 96.2 |
| Major Impurity (Area %) | 0.8 (Deletion Peptide: Fmoc-Gly-Phe-OH) | 2.1 (Dipeptide Impurity: Fmoc-Gly-Gly-OH) |
| Other Impurities (Area %) | 0.7 | 1.7 |
| Appearance | White to off-white powder | White to off-white powder |
This hypothetical data underscores the importance of rigorous analytical testing for each batch of starting material to identify and quantify potential impurities that could impact subsequent synthetic steps.
Experimental Protocol for RP-HPLC Purity Analysis
A well-defined and robust RP-HPLC method is essential for accurate purity determination.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a 1:1 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
If solubility is an issue, a small amount of dimethyl sulfoxide (DMSO) can be used for initial dissolution, followed by dilution with the mobile phase.
-
Vortex the solution until the peptide is fully dissolved.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard analytical HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 75% Mobile Phase B over 30 minutes is a typical starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm (for the peptide backbone).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30 °C.
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.
Potential Impurities in this compound
During solid-phase peptide synthesis (SPPS), several side reactions can lead to the formation of impurities. For a tripeptide like this compound, common impurities may include:
-
Deletion sequences: Resulting from incomplete coupling, for example, Fmoc-Gly-Phe-OH.
-
Insertion sequences (dipeptide impurities): Arising from the presence of dipeptide impurities in the amino acid raw materials, such as Fmoc-Gly-Gly-Gly-Phe-OH.
-
Racemization products: Diastereomeric impurities that can be formed during amino acid activation.
-
Byproducts from Fmoc deprotection: Incomplete removal of the Fmoc group can lead to N-terminally protected impurities.
Visualizing the Workflow
To provide a clear overview of the process, the following diagrams illustrate the experimental workflow and the logical relationship of the components in the RP-HPLC system.
Caption: Experimental workflow for the purity analysis of this compound.
Caption: Logical relationship of components in the RP-HPLC system.
References
Characterization of Fmoc-Gly-Gly-Phe-OH: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate characterization of synthetic peptides is a critical step in ensuring the quality and reliability of their work. This guide provides a comparative overview of common analytical techniques for the characterization of Fmoc-Gly-Gly-Phe-OH, a widely used tripeptide derivative in solid-phase peptide synthesis and as a cleavable linker in antibody-drug conjugates (ADCs).
This document outlines the principles and expected outcomes for the analysis of this compound using mass spectrometry, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and a discussion of the expected data are provided to assist in the selection of the most appropriate analytical method.
Mass Spectrometry: Unveiling the Molecular Weight and Structure
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of this compound. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two common ionization methods used for peptide analysis.
Theoretical Mass Spectrometry Data
The theoretical monoisotopic mass of this compound (C₂₈H₂₇N₃O₆) is 501.20 g/mol . In positive ion mode mass spectrometry, the protonated molecule ([M+H]⁺) is expected at an m/z of 502.21.
| Ion | Chemical Formula | Theoretical m/z |
| [M+H]⁺ | C₂₈H₂₈N₃O₆⁺ | 502.21 |
| [M+Na]⁺ | C₂₈H₂₇N₃O₆Na⁺ | 524.19 |
| [M+K]⁺ | C₂₈H₂₇N₃O₆K⁺ | 540.16 |
Fragmentation Pattern
Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of the parent ion. For this compound, the fragmentation primarily occurs at the amide bonds, leading to the formation of b- and y-type ions. A key characteristic of peptides with an N-terminal Glycine residue is the general absence of the b₁ ion. Additionally, the protonated molecular ion of Fmoc-protected peptides can undergo a McLafferty-type rearrangement.
Theoretical Fragmentation of [M+H]⁺ (m/z 502.21)
| Fragment Ion | Sequence | Theoretical m/z |
| b₂ | Fmoc-Gly-Gly | 339.13 |
| y₁ | Phe-OH | 166.09 |
| y₂ | Gly-Phe-OH | 223.11 |
| Fmoc group | C₁₅H₁₁O₂ | 223.08 |
| Dibenzofulvene (from Fmoc) | C₁₄H₁₀ | 178.08 |
Experimental Protocols
Electrospray Ionization (ESI) Mass Spectrometry
Sample Preparation:
-
Dissolve this compound in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to a concentration of approximately 10 µM.
-
Acidify the solution with 0.1% formic acid to promote protonation.
Instrumentation and Parameters:
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended for high-resolution analysis.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 – 4.5 kV.
-
Source Temperature: 100 – 150 °C.
-
Collision Energy (for MS/MS): A collision energy ramp (e.g., 10-40 eV) should be used to obtain a comprehensive fragmentation pattern.
Alternative Characterization Methods
While mass spectrometry is a primary tool for peptide characterization, other techniques provide complementary information.
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for assessing the purity of this compound. A reversed-phase C18 column is typically used for this hydrophobic peptide.
HPLC Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 30% to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 265 nm (for the Fmoc group) and 220 nm (for the peptide backbone).
Expected Results: A single, sharp peak in the chromatogram indicates a high degree of purity. The retention time will depend on the specific HPLC system and column but is expected to be relatively long due to the hydrophobicity of the Fmoc and Phenylalanine groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can confirm the structure of this compound by identifying the chemical environments of the protons in the molecule.
NMR Protocol:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the peptide's solubility.
-
Instrument: A 400 MHz or higher NMR spectrometer.
Expected Chemical Shifts (δ) in ppm:
-
Fmoc group: A series of multiplets between 7.3 and 7.9 ppm.
-
Phenylalanine aromatic protons: A multiplet around 7.2 ppm.
-
Amide protons: Resonances between 8.0 and 8.5 ppm.
-
Alpha-protons: Resonances between 3.7 and 4.5 ppm.
-
Beta-protons of Phenylalanine: Resonances around 2.8-3.1 ppm.
Workflow and Data Interpretation
The following diagram illustrates a typical workflow for the characterization of this compound.
Caption: Characterization workflow for this compound.
A Researcher's Guide to the Spectroscopic Characterization of Fmoc-Gly-Gly-Phe-OH
In the synthesis and development of novel peptide-based therapeutics and research tools, rigorous analytical characterization is paramount to ensure the identity, purity, and structural integrity of the target molecule. This guide provides a detailed interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the protected tripeptide, Fmoc-Gly-Gly-Phe-OH. Furthermore, it offers a comparative overview of NMR spectroscopy against other common analytical techniques and furnishes a standard experimental protocol for data acquisition.
Interpreting the NMR Spectra of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a peptide. By analyzing the chemical environment of each proton and carbon atom, a complete structural assignment can be achieved.
¹H NMR Spectroscopy Analysis
The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the fluorenylmethoxycarbonyl (Fmoc) protecting group, the two glycine residues, the phenylalanine residue, and the amide and carboxylic acid protons. The expected chemical shifts, multiplicities, and coupling constants are summarized in the table below.
| Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz | Integration |
| Fmoc-H (aromatic) | 7.80 - 7.30 | m | - | 8H |
| Phe-H (aromatic) | 7.25 - 7.15 | m | - | 5H |
| NH (amide) | 8.20 - 7.90 | m | - | 3H |
| Fmoc-CH | 4.25 | t | ~7 | 1H |
| Fmoc-CH₂ | 4.40 | d | ~7 | 2H |
| Phe α-CH | 4.60 | m | - | 1H |
| Gly¹ α-CH₂ | 3.85 | d | ~6 | 2H |
| Gly² α-CH₂ | 3.95 | d | ~6 | 2H |
| Phe β-CH₂ | 3.10, 2.95 | dd, dd | ~14, ~6; ~14, ~8 | 2H |
| COOH | 12.0 - 10.0 | br s | - | 1H |
Note: Predicted values are based on typical chemical shifts for Fmoc-protected amino acids and peptides. Actual experimental values may vary depending on the solvent and other experimental conditions.
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The approximate chemical shifts for the carbon atoms of this compound are presented below.
| Assignment | Chemical Shift (δ) ppm (Predicted) |
| Carbonyl (C=O) | 175 - 168 |
| Fmoc (aromatic C, CH, CH₂) | 145 - 120, 67, 47 |
| Phe (aromatic C, α-CH, β-CH₂) | 137, 130 - 127, 55, 38 |
| Gly (α-CH₂) | 44 - 42 |
Note: These are approximate chemical shift ranges.[1]
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
Spectrometer Setup and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
Temperature: 298 K (25 °C).
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
Comparative Analysis of Analytical Techniques
While NMR provides unparalleled structural detail, other techniques are often used in conjunction for a comprehensive characterization of synthetic peptides.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed 3D structure, connectivity, conformation in solution.[2] | Non-destructive, provides unambiguous structural elucidation. | Lower sensitivity, requires higher sample concentration, complex spectra for large molecules.[3] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition. | High sensitivity, small sample requirement, rapid analysis. | Provides limited structural information, can be destructive. |
| High-Performance Liquid Chromatography (HPLC) | Purity, quantification. | High resolution for separating complex mixtures, quantitative. | Does not provide structural information. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups. | Fast, simple sample preparation. | Provides limited structural detail compared to NMR. |
Visualizing the Structure and Logic
To aid in the interpretation of the NMR data, the chemical structure of this compound with key proton and carbon environments is depicted below.
Caption: Chemical structure of this compound.
This guide provides a foundational understanding of the NMR characteristics of this compound, essential for researchers in peptide chemistry and drug development. The combination of detailed spectral interpretation, a robust experimental protocol, and a comparative analysis of analytical techniques offers a comprehensive resource for the characterization of this and similar protected peptides.
References
A Comparative Guide to Fmoc-Gly-Gly-Phe-OH vs. Boc-Gly-Gly-Phe-OH in Peptide Synthesis
For researchers and professionals in drug development and peptide chemistry, the selection of a protecting group strategy is a pivotal decision that profoundly influences the efficiency, purity, and overall success of peptide synthesis. The two most dominant methodologies in solid-phase peptide synthesis (SPPS) are based on the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) protecting groups. This guide provides an objective, data-driven comparison of using Fmoc-Gly-Gly-Phe-OH versus Boc-Gly-Gly-Phe-OH for the synthesis of the tripeptide Gly-Gly-Phe, a common sequence in biological and pharmaceutical research.
The fundamental distinction between the Fmoc and Boc strategies lies in the chemical nature of the Nα-amino protecting group and the conditions required for its removal during the stepwise elongation of the peptide chain.[1][2] The Fmoc group is base-labile, typically cleaved by a secondary amine like piperidine, while the Boc group is acid-labile and removed by strong acids such as trifluoroacetic acid (TFA).[3][4] This core difference dictates the orthogonality of the protection scheme and the overall synthetic strategy.[5]
Performance Comparison in Peptide Synthesis
While a direct, side-by-side quantitative comparison for the synthesis of Gly-Gly-Phe using both pre-coupled tripeptides is not extensively published, we can extrapolate the performance based on the well-established principles of Fmoc and Boc chemistries.
Key Considerations:
-
Fmoc Strategy: Generally favored for its milder deprotection conditions, which are compatible with a wider range of sensitive amino acid modifications. The automation of Fmoc SPPS is also more straightforward due to the lack of corrosive acids in the repetitive cycles.
-
Boc Strategy: Often considered more robust for long and complex peptide sequences, particularly those prone to aggregation, as the repeated acid treatments can help disrupt secondary structures. However, it requires stronger, more hazardous acids for both deprotection and final cleavage.
Quantitative Data Summary
The following tables summarize the expected quantitative differences in the synthesis of a target peptide using this compound and Boc-Gly-Gly-Phe-OH.
Table 1: Comparison of Deprotection and Cleavage Conditions
| Parameter | This compound Strategy | Boc-Gly-Gly-Phe-OH Strategy | Key Considerations |
| Nα-Deprotection Reagent | 20-50% Piperidine in DMF | 25-50% TFA in DCM | Fmoc deprotection is significantly milder. |
| Deprotection Time | 5-20 minutes | 20-30 minutes | Fmoc removal is typically faster. |
| Final Cleavage Reagent | High-percentage TFA (e.g., 95%) with scavengers | Anhydrous HF or TFMSA | Boc cleavage requires highly hazardous reagents and specialized equipment. |
| Side Chain Protection | Acid-labile (e.g., tBu, Trt) | Benzyl-based, cleaved by strong acid | Orthogonal protection scheme is a key advantage of the Fmoc strategy. |
Table 2: Expected Performance Metrics
| Parameter | This compound Strategy | Boc-Gly-Gly-Phe-OH Strategy | Key Considerations |
| Crude Purity (%) | Generally >85% | Generally 70-85% | Milder conditions of Fmoc synthesis typically lead to fewer side products. |
| Overall Yield (%) | Typically >80% | Typically 60-80% | Yield is highly dependent on the efficiency of each step; aggregation can be a factor in both. |
| Compatibility with Automation | High | Moderate | The use of less corrosive reagents makes Fmoc chemistry more amenable to automation. |
| Safety Considerations | Moderate (Piperidine is toxic) | High (HF is extremely hazardous) | The reagents used in the Boc strategy pose more significant safety risks. |
Experimental Protocols
Detailed methodologies for the key steps in both Fmoc and Boc solid-phase peptide synthesis are provided below. These are generalized protocols and may require optimization based on the specific peptide sequence and scale of synthesis.
Fmoc Solid-Phase Peptide Synthesis Protocol
-
Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
This compound Coupling:
-
Pre-activate this compound (3 equivalents) with a coupling agent such as HCTU (3 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.
-
Add the activated amino acid solution to the swollen resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin test.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.
-
Drain the solution and repeat the treatment for another 5-10 minutes to ensure complete deprotection.
-
The removal of the Fmoc group can be monitored by UV spectroscopy of the dibenzofulvene-piperidine adduct.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove residual piperidine.
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acid couplings.
-
Final Cleavage and Deprotection:
-
After the final deprotection step, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Treat the peptide-resin with a cleavage cocktail, typically containing 95% TFA and scavengers (e.g., water, triisopropylsilane), for 2-4 hours at room temperature.
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Boc Solid-Phase Peptide Synthesis Protocol
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes.
-
Boc-Gly-Gly-Phe-OH Coupling:
-
In a separate vessel, dissolve Boc-Gly-Gly-Phe-OH (3 equivalents) and an activating agent like HOBt (3 equivalents) in a minimal amount of DMF.
-
Add a coupling reagent such as DCC (3 equivalents) dissolved in DCM and allow activation to proceed for 10-15 minutes at 0°C.
-
Filter the pre-activated solution to remove the dicyclohexylurea (DCU) precipitate and add it to the neutralized resin. Agitate for 1-2 hours.
-
-
Washing: Wash the resin with DCM (3 times) and DMF (2 times).
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes.
-
-
Washing: Wash the resin with DCM, isopropanol, and then DCM again to remove the TFA.
-
Neutralization: Neutralize the resin with a solution of 10% DIEA in DCM for 2 minutes and repeat. Wash with DCM.
-
Chain Elongation: Repeat steps 2-6 for subsequent amino acid couplings.
-
Final Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
Treat the resin with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) at low temperature in a specialized apparatus.
-
Remove the acid and precipitate the crude peptide in cold diethyl ether.
-
Visualizing the Synthetic Workflows
The following diagrams illustrate the cyclical nature of the Fmoc and Boc solid-phase peptide synthesis strategies.
Caption: Workflow of the Fmoc solid-phase peptide synthesis cycle.
Caption: Workflow of the Boc solid-phase peptide synthesis cycle.
References
A Comparative Guide to Alternative Enzyme-Cleavable Linkers for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC), directly influencing its stability in circulation and the efficiency of payload release within target tumor cells.[1] While the Gly-Gly-Phe motif has its applications, a range of alternative enzyme-cleavable linkers have been developed, offering distinct advantages in terms of stability, cleavage mechanism, and payload compatibility. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed methodologies.
The ideal linker must remain stable in systemic circulation to prevent premature payload release, which could lead to off-target toxicity, and then efficiently release the payload within the target tumor cells.[2] Enzyme-cleavable linkers are designed to be broken under specific physiological conditions, such as the presence of specific enzymes that are overexpressed in the lysosomal compartments of tumor cells.[2][3]
Alternative Linker Technologies
Several classes of enzyme-cleavable linkers have emerged as viable alternatives to traditional tripeptide motifs. These can be broadly categorized based on the enzymes they are designed to be cleaved by.
1. Cathepsin B-Cleavable Dipeptide Linkers:
Cathepsin B is a lysosomal cysteine protease that is often overexpressed in various tumor types.[] This makes it an attractive target for ADC linker design. Dipeptide linkers, particularly valine-citrulline (Val-Cit) and valine-alanine (Val-Ala), are the most successful and widely used enzyme-cleavable linkers in ADC development.
-
Valine-Citrulline (Val-Cit): This is arguably the most successful and widely used enzyme-cleavable linker. It exhibits excellent plasma stability and is efficiently cleaved by Cathepsin B inside the target cell. The Val-Cit linker is a cornerstone of several approved and clinical-stage ADCs.
-
Valine-Alanine (Val-Ala): A compelling alternative to Val-Cit, the Val-Ala linker also serves as a substrate for Cathepsin B. A key advantage of Val-Ala is its reduced hydrophobicity compared to Val-Cit. This can mitigate aggregation issues, particularly when working with hydrophobic payloads or aiming for high drug-to-antibody ratios (DARs).
2. β-Glucuronidase-Cleavable Linkers:
β-glucuronide linkers are designed to be cleaved by β-glucuronidase (GUSB), an enzyme abundant in the lysosomes and tumor microenvironment of some solid malignancies. These linkers offer several advantages:
-
High Plasma Stability: ADCs with β-glucuronide linkages have been found to be highly stable in systemic circulation.
-
Hydrophilicity: The hydrophilic nature of the glucuronide moiety can help to overcome solubility and aggregation issues associated with hydrophobic payloads.
-
Broad Payload Compatibility: β-glucuronide linkers have been successfully used with various drug classes, including auristatins, camptothecin, and doxorubicin analogues.
3. Sulfatase-Cleavable Linkers:
A more recent innovation in ADC technology, sulfatase-cleavable linkers are designed to be hydrolyzed by lysosomal sulfatases, which are overexpressed in many cancer cells. This class of linkers presents several benefits:
-
Superior Plasma Stability: Arylsulfate-containing linkers have demonstrated excellent stability in both human and mouse plasma, circumventing some of the instability problems associated with dipeptide linkers in rodent models.
-
Enhanced Solubility: The charged nature of the sulfate group imparts high aqueous solubility, which can facilitate the bioconjugation of lipophilic payloads.
-
Tunable Release Kinetics: The rate of enzymatic cleavage can be modulated by making modifications to the aryl ring of the linker.
4. Other Protease-Cleavable Linkers:
Beyond Cathepsin B, researchers are exploring linkers that are substrates for other proteases found in the tumor microenvironment or within cancer cells. Examples include:
-
Legumain-cleavable linkers: Legumain is another lysosomal protease that is overexpressed in many tumors. Linkers containing an asparagine (Asn) residue can be designed for cleavage by legumain.
-
Plasmin-cleavable linkers: Plasmin is a serine protease involved in fibrinolysis and is also found to be active in the tumor microenvironment. Tripeptide linkers such as Val-Leu-Lys have been developed as substrates for plasmin.
Quantitative Comparison of Linker Performance
The choice of linker significantly impacts the physicochemical properties and in vitro efficacy of an ADC. The following tables summarize key data for different cleavable linkers.
| Linker Type | Target Enzyme | Key Advantages | Potential Considerations |
| Val-Cit | Cathepsin B | Clinically validated, high plasma stability. | Can be hydrophobic, potentially leading to aggregation with high DARs. |
| Val-Ala | Cathepsin B | Less hydrophobic than Val-Cit, reduced aggregation. | Slightly lower cleavage rate by Cathepsin B compared to Val-Cit. |
| β-Glucuronide | β-Glucuronidase | High plasma stability, hydrophilic, good for hydrophobic payloads. | Efficacy is dependent on the expression of β-glucuronidase in the tumor. |
| Sulfatase | Sulfatases | Excellent plasma stability (human & mouse), highly soluble. | Newer technology with less clinical data compared to dipeptides. |
| Ala-Ala | Cathepsins | Allows for high drug loading with low aggregation. | Efficacy can be payload-dependent. |
| Comparative In Vitro Cytotoxicity (IC50 Values) | ||
| ADC Construct | Cell Line | IC50 (pM) |
| Trastuzumab-Val-Cit-MMAE | SK-BR-3 (HER2+) | 14.3 |
| Trastuzumab-β-galactosidase-MMAE | SK-BR-3 (HER2+) | 8.8 |
| Trastuzumab-Arylsulfate-MMAE (ADC 2) | SK-BR-3 (HER2+) | More cytotoxic than non-cleavable control |
| Trastuzumab-Arylsulfate-MMAE (ADC 3) | SK-BR-3 (HER2+) | More cytotoxic than non-cleavable control |
Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to differences in experimental conditions.
Experimental Protocols
Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human, mouse, rat plasma
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G affinity chromatography resin
-
LC-MS/MS system
Procedure:
-
Incubate the ADC at a specific concentration (e.g., 10 µM) in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Immediately quench the reaction by diluting the sample in cold PBS.
-
Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.
-
Wash the captured ADC to remove plasma proteins.
-
Elute the ADC from the affinity matrix.
-
Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).
-
Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.
Enzyme Cleavage Assay
Objective: To determine the rate of linker cleavage by a specific enzyme.
Materials:
-
ADC with the linker of interest
-
Purified enzyme (e.g., Cathepsin B, β-glucuronidase)
-
Assay buffer specific to the enzyme
-
LC-MS/MS system
Procedure:
-
Incubate the ADC with the purified enzyme in the appropriate assay buffer at 37°C.
-
Collect aliquots at various time points.
-
Quench the reaction (e.g., by adding a protease inhibitor or changing pH).
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the cleavage rate.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50 value) of the ADC on antigen-positive versus antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody (as a control)
-
MTT solution (5 mg/mL in PBS)
-
SDS-HCl solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined density and incubate overnight.
-
Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.
-
Treat the cells with the different concentrations of the ADC or control antibody. Include untreated cells as a control.
-
Incubate the plates for a period of 48-144 hours.
-
Add MTT solution to each well and incubate for 1-4 hours.
-
Add SDS-HCl solution to solubilize the formazan crystals and incubate overnight.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using suitable software.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of action for an ADC with an enzyme-cleavable linker.
Caption: Workflow for the comparative evaluation of ADC linkers.
References
A Head-to-Head Comparison: Val-Cit vs. Gly-Gly-Phe Linkers in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a potent cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. Among the array of cleavable linkers, the dipeptide valine-citrulline (Val-Cit) and the tetrapeptide glycine-glycine-phenylalanine-glycine (Gly-Gly-Phe-Gly or GGFG) have emerged as two of the most prominent and clinically validated options. This guide provides an objective comparison of their performance, supported by experimental data, to inform rational ADC design.
Mechanism of Action: Protease-Mediated Payload Release
Both Val-Cit and GGFG linkers are designed to be stable in systemic circulation and to be cleaved by lysosomal proteases, primarily cathepsins, which are often upregulated in the tumor microenvironment.[1][2] Upon binding of the ADC to its target antigen on a cancer cell, the ADC-antigen complex is internalized and trafficked to the lysosome. The acidic environment and high concentration of proteases within the lysosome facilitate the enzymatic cleavage of the peptide linker, leading to the release of the active cytotoxic payload.[1][2]
The Val-Cit linker is predominantly cleaved by cathepsin B between the citrulline and the self-immolative spacer, p-aminobenzyl carbamate (PABC).[3] The GGFG linker is also susceptible to cleavage by cathepsins, including cathepsin B and cathepsin L.
Comparative Performance Data
The choice between Val-Cit and GGFG linkers involves a trade-off between established clinical experience and potential improvements in stability and biophysical properties. The following tables summarize key quantitative data to facilitate a direct comparison.
Table 1: In Vitro Performance Characteristics
| Parameter | Val-Cit Linker | Gly-Gly-Phe-Gly Linker | Key Considerations |
| Cathepsin B Cleavage | Efficient cleavage | Slower cleavage rate compared to Val-Cit | The faster cleavage of Val-Cit may lead to a more rapid onset of cytotoxicity. |
| In Vitro Cytotoxicity (IC50) | Potent (payload-dependent) | Potent (payload-dependent) | Direct head-to-head comparisons with identical antibodies and payloads are limited in the public domain. However, both linkers are utilized in highly potent ADCs. |
| Bystander Effect | Capable with permeable payloads (e.g., MMAE) | Capable with permeable payloads (e.g., DXd) | The efficiency of the bystander effect is highly dependent on the membrane permeability of the released payload. |
Table 2: Stability and Physicochemical Properties
| Parameter | Val-Cit Linker | Gly-Gly-Phe-Gly Linker | Key Considerations |
| Plasma Stability (Human) | Generally high stability | High stability (e.g., 1-2% drug release over 21 days) | Both linkers are considered stable in human plasma, which is crucial for minimizing off-target toxicity. |
| Plasma Stability (Mouse) | Unstable due to cleavage by carboxylesterase 1c (Ces1c) | Stable | The instability of Val-Cit in murine models can complicate preclinical evaluation. |
| Aggregation Propensity | Prone to aggregation at high Drug-to-Antibody Ratios (DAR), especially with hydrophobic payloads | Generally less prone to aggregation compared to Val-Cit, allowing for higher DARs | Lower aggregation is advantageous for manufacturing and can lead to improved pharmacokinetics. |
| Hydrophobicity | More hydrophobic | More hydrophilic | The higher hydrophilicity of GGFG can improve the solubility and biophysical properties of the ADC. |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of ADC linker performance.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma from different species.
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Analyze the samples to quantify the amount of intact ADC and released payload.
-
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and antibody-conjugated drug. The difference indicates the extent of drug deconjugation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency of the ADC in killing target cancer cells.
Methodology:
-
Seed target cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and a non-targeting isotype control ADC.
-
Treat the cells with the ADCs for 72-96 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals and read the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Bystander Effect Co-culture Assay
Objective: To assess the ability of the released payload to kill neighboring antigen-negative cells.
Methodology:
-
Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for identification.
-
Prepare a co-culture of antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio (e.g., 1:1).
-
Seed the co-culture mixture in a 96-well plate.
-
Treat the co-culture with the ADC at various concentrations for 72-96 hours.
-
Measure the fluorescence intensity to specifically quantify the viability of the antigen-negative cell population.
-
A decrease in the viability of antigen-negative cells in the co-culture compared to a monoculture of antigen-negative cells indicates a bystander effect.
Conclusion
The choice between Val-Cit and Gly-Gly-Phe linkers is a nuanced decision that depends on the specific goals of the ADC development program.
Val-Cit offers the advantage of extensive clinical validation and a well-characterized profile. Its rapid cleavage by cathepsin B may be beneficial for payloads that require fast release to exert their cytotoxic effect. However, its instability in mouse plasma poses a significant challenge for preclinical in vivo evaluation, and its hydrophobicity can lead to aggregation issues, particularly with hydrophobic payloads or at high DARs.
Gly-Gly-Phe-Gly presents a compelling alternative with improved biophysical properties. Its higher hydrophilicity and lower propensity for aggregation can facilitate the development of ADCs with high DARs and challenging payloads. Furthermore, its stability in both human and mouse plasma simplifies preclinical development and improves the translatability of animal model data. While its cleavage by cathepsins may be slower than that of Val-Cit, it has proven to be effective in clinically approved ADCs like Enhertu.
For novel ADC constructs, particularly those with hydrophobic payloads or where a high DAR is desired, the Gly-Gly-Phe-Gly linker offers significant advantages in terms of manufacturability and preclinical assessment. However, for projects where leveraging the extensive clinical history of the Val-Cit linker is a priority, it remains a robust and validated option. Ultimately, the optimal linker choice will be dictated by a thorough evaluation of the specific antibody, payload, and desired therapeutic profile of the ADC.
References
A Comparative Guide to the Solid-Phase Synthesis of Fmoc-Gly-Gly-Phe-OH on Wang and Rink Amide Resins
For researchers, scientists, and professionals in drug development, the choice of solid support is a critical parameter in solid-phase peptide synthesis (SPPS). The resin not only provides the anchor for the growing peptide chain but also dictates the C-terminal functionality of the final product. This guide provides a detailed comparison of the performance of two commonly used resins, Wang resin and Rink amide resin, for the synthesis of the tripeptide Fmoc-Gly-Gly-Phe-OH.
The primary distinction between these two resins lies in the final product they yield. Wang resin, a p-alkoxybenzyl alcohol-based resin, is utilized for the synthesis of peptides with a C-terminal carboxylic acid[1][2][3][4]. Conversely, Rink amide resin possesses a more acid-labile linker that, upon cleavage, results in a C-terminal amide functionality, a common feature in many biologically active peptides[1].
Performance Evaluation: Wang Resin vs. Rink Amide Resin
The following table summarizes the expected performance metrics for the synthesis of a short peptide like this compound on both Wang and Rink amide resins. These values are representative and can vary based on specific experimental conditions, including coupling reagents, reaction times, and the scale of the synthesis.
| Performance Metric | Wang Resin | Rink Amide Resin | Key Considerations |
| Product C-Terminus | Carboxylic Acid (-COOH) | Amide (-CONH2) | The choice of resin is primarily dictated by the desired C-terminal group of the peptide. |
| Typical Loading Efficiency | 0.4 - 1.0 mmol/g | 0.4 - 0.8 mmol/g | Loading efficiency is crucial for the overall yield and can be influenced by the coupling method used to attach the first amino acid. Pre-loaded resins are often used to ensure consistency. |
| Coupling Efficiency | > 99% per step | > 99% per step | With modern coupling reagents like HBTU/HOBt or HATU, near-quantitative coupling efficiencies are achievable on both resins for standard amino acids. |
| Cleavage Conditions | High concentration of Trifluoroacetic acid (TFA), typically 95% TFA with scavengers. | High concentration of TFA, typically 95% TFA with scavengers. | Both resins are cleaved under strongly acidic conditions, which also removes most side-chain protecting groups. |
| Typical Cleavage Yield | 85 - 95% | 85 - 95% | Cleavage yields are generally high for short peptides on both resins, provided the cleavage cocktail and conditions are optimized. |
| Expected Purity (Crude) | > 85% | > 85% | The purity of the crude peptide is dependent on the success of each coupling and deprotection step. For a short, unproblematic sequence like Gly-Gly-Phe, high crude purity is expected. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound on both Wang and Rink amide resins are provided below. These protocols are based on standard manual Fmoc-SPPS procedures.
Protocol 1: Synthesis of this compound on Pre-loaded Fmoc-Phe-Wang Resin
-
Resin Swelling:
-
Weigh 200 mg of Fmoc-Phe-Wang resin (e.g., 0.5 mmol/g loading, 0.1 mmol scale) and place it into a reaction vessel.
-
Add 5 mL of N,N-Dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes, then drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for an additional 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
Perform a Kaiser test to confirm the presence of free primary amines (a dark blue color indicates a positive result).
-
-
Coupling of Fmoc-Gly-OH:
-
In a separate vial, dissolve Fmoc-Gly-OH (4 equivalents), HOBt (4 equivalents), and DIC (4 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling (a yellow/colorless result indicates the absence of free primary amines).
-
-
Repeat Deprotection and Coupling for the Second Glycine:
-
Repeat step 2 (Fmoc Deprotection).
-
Repeat step 3 (Coupling of Fmoc-Gly-OH).
-
-
Final Wash:
-
After the final coupling, wash the resin with DMF (3 x 5 mL) followed by dichloromethane (DCM) (3 x 5 mL) and dry the resin under vacuum.
-
-
Cleavage from Resin and Side-Chain Deprotection:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation and Isolation:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Protocol 2: Synthesis of Fmoc-Gly-Gly-Phe-NH2 on Rink Amide Resin
The procedure for the synthesis on Rink amide resin is analogous to that on Wang resin, with the primary difference being the starting resin.
-
Resin Swelling and Initial Deprotection:
-
Start with Fmoc-Rink Amide resin. Swell the resin in DMF as described for Wang resin.
-
Perform the initial Fmoc deprotection using 20% piperidine in DMF to expose the primary amine on the linker.
-
-
Coupling of the First Amino Acid (Fmoc-Phe-OH):
-
Couple Fmoc-Phe-OH to the deprotected Rink amide resin using the same activation and coupling procedure as described in Protocol 1, step 3.
-
-
Chain Elongation:
-
Sequentially deprotect the Fmoc group and couple Fmoc-Gly-OH twice, following the procedures outlined in Protocol 1.
-
-
Final Wash, Cleavage, and Isolation:
-
Follow the same final wash, cleavage, and peptide precipitation steps as detailed in Protocol 1 (steps 5-7). The cleavage from Rink amide resin will yield the C-terminal amide.
-
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the synthesis of the tripeptide on both Wang and Rink amide resins.
Caption: Workflow for this compound synthesis on Wang resin.
Caption: Workflow for Fmoc-Gly-Gly-Phe-NH2 synthesis on Rink amide resin.
References
A Comparative Guide to Cathepsin B-Mediated Cleavage of Peptide Linkers in Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: A Technical Comparison of Cathepsin B-Cleavable Linkers, Featuring a Detailed Protocol for the Gly-Gly-Phe-Gly (GFLG) Linker Cleavage Assay.
The efficacy of antibody-drug conjugates (ADCs) and other targeted drug delivery systems hinges on the precise release of the therapeutic payload at the intended site of action. Cathepsin B, a lysosomal cysteine protease often overexpressed in tumor cells, is a key enzyme exploited for the targeted cleavage of peptide linkers in these conjugates.[1] This guide provides a comparative analysis of commonly used Cathepsin B-cleavable linkers and presents a detailed protocol for assessing the enzymatic cleavage of the Gly-Gly-Phe-Gly (GFLG) tetrapeptide linker, a widely utilized sequence in drug conjugate design.[2][3]
Performance Comparison of Cathepsin B-Cleavable Linkers
The choice of peptide linker significantly influences the stability, cleavage efficiency, and overall therapeutic index of a drug conjugate. While direct, side-by-side kinetic parameters under identical conditions are not always available in the literature, a comparative overview can be compiled from existing studies. The following tables summarize the relative cleavage efficiencies of various peptide linkers by Cathepsin B.
Table 1: Relative Cleavage Rates of Dipeptide and Tetrapeptide Linkers by Cathepsin B
| Linker Sequence | Linker Type | Relative Cleavage Rate | Key Observations |
| Phe-Lys | Dipeptide | ~30-fold faster than Val-Cit | Exhibits very rapid cleavage by isolated Cathepsin B.[4] |
| Gly-Pro-Leu-Gly (GPLG) | Tetrapeptide | Fastest cleavage within the first 30 minutes compared to GFLG, VCit, and VA | Shows high stability in human and rat plasma.[2] |
| Val-Cit (VCit) | Dipeptide | Standard reference | A widely used and well-characterized Cathepsin B-cleavable linker. |
| Gly-Phe-Leu-Gly (GFLG) | Tetrapeptide | Slower than GPLG in initial phase | A commonly used tetrapeptide linker in drug conjugates. |
| Val-Ala (VA) | Dipeptide | ~50% of Val-Cit rate | Also effectively cleaved, with the advantage of lower hydrophobicity, which can help prevent ADC aggregation. |
Table 2: Reported Kinetic Parameters for Cathepsin B Substrates
| Substrate | kcat/KM (M⁻¹s⁻¹) | pH | Reference |
| Cbz-Phe-Lys-PABA-AMC | 41,900 | Not Specified | |
| Z-Phe-Arg-AMC | Not Specified | 4.6 and 7.2 | |
| Z-Arg-Arg-AMC | Not Specified | 4.6 and 7.2 |
Note: The data presented are based on available literature and may have been obtained under varying experimental conditions. Direct comparison of absolute values across different studies should be done with caution. Cbz and Z are protecting groups (Carbobenzyloxy), PABA is a self-immolative spacer (p-aminobenzyl alcohol), and AMC is a fluorescent reporter group (7-amino-4-methylcoumarin).
Experimental Protocol: Cathepsin B Enzymatic Cleavage Assay for GFLG Linker
This protocol details a fluorometric assay to determine the cleavage of a GFLG linker conjugated to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC, or amino-4-trifluoromethyl coumarin, AFC) by recombinant human Cathepsin B.
Materials and Reagents
-
Recombinant Human Cathepsin B
-
GFLG-AMC (or GFLG-AFC) fluorogenic substrate
-
Assay Buffer: 50 mM Sodium Acetate, 5 mM Dithiothreitol (DTT), 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer used for enzyme pre-activation.
-
Stop Solution (optional, for endpoint assays): e.g., a specific Cathepsin B inhibitor or a solution to denature the enzyme.
-
96-well black microplate, flat bottom
-
Fluorescence microplate reader with appropriate excitation/emission filters (e.g., Ex/Em = 360/460 nm for AMC or ~400/505 nm for AFC)
-
Calibrated pipettes
-
Incubator or plate reader with temperature control set to 37°C
Experimental Workflow Diagram
Caption: Workflow for Cathepsin B enzymatic cleavage assay.
Detailed Procedure
1. Reagent Preparation:
- Prepare the Assay Buffer (50 mM Sodium Acetate, 5 mM DTT, 1 mM EDTA, pH 5.5). Ensure the pH is accurately adjusted.
- Reconstitute the GFLG-AMC/AFC substrate in DMSO to create a stock solution (e.g., 10 mM). Further dilute the stock solution in Assay Buffer to the desired working concentrations. For kinetic assays, a serial dilution is required (e.g., spanning 0.1 to 10 times the expected Km).
- Reconstitute the lyophilized Recombinant Human Cathepsin B in the Activation Buffer to a stock concentration. The final enzyme concentration in the assay is typically in the low nanomolar range (e.g., 10-50 nM).
2. Enzyme Activation:
- Pre-incubate the diluted Cathepsin B in the Activation Buffer for at least 15 minutes at 37°C to ensure the active site cysteine is in a reduced state.
3. Assay Setup (for a 100 µL final reaction volume in a 96-well plate):
- Sample Wells: Add 50 µL of the GFLG-AMC/AFC substrate solution at various concentrations.
- Blank (Substrate Control) Wells: Add 50 µL of the highest concentration of GFLG-AMC/AFC substrate solution and 50 µL of Assay Buffer without the enzyme.
- Enzyme Control Wells: Add 50 µL of Assay Buffer and 50 µL of the activated Cathepsin B solution.
4. Reaction Initiation:
- To the sample wells, add 50 µL of the activated Cathepsin B solution to initiate the enzymatic reaction.
5. Kinetic Measurement:
- Immediately place the 96-well plate into a pre-warmed (37°C) fluorescence microplate reader.
- Measure the increase in fluorescence intensity kinetically over a set period (e.g., 30-60 minutes), with readings taken every 1-2 minutes. The excitation and emission wavelengths should be set according to the specific fluorophore used (e.g., Ex/Em = 360/460 nm for AMC).
6. Data Analysis:
- Subtract the background fluorescence (from the blank wells) from the values obtained for the sample wells.
- Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. A standard curve of the free fluorophore (AMC or AFC) can be used to convert the fluorescence units to the concentration of the product formed.
- For determining Michaelis-Menten kinetic parameters, plot the initial velocity (V₀) against the substrate concentration ([S]).
- Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Vmax and Km.
- Calculate the catalytic rate constant (kcat) using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.
- The specificity constant is then calculated as kcat/Km.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical flow from the administration of an ADC to the Cathepsin B-mediated release of the payload within a target cancer cell.
Caption: ADC binding, internalization, and payload release.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Ensuring Batch-to-Batch Consistency of Fmoc-Gly-Gly-Phe-OH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tripeptide Fmoc-Gly-Gly-Phe-OH is a crucial building block in the synthesis of more complex peptides and antibody-drug conjugates (ADCs). Ensuring its batch-to-batch consistency is paramount for the reproducibility of research and the quality of final therapeutic products. This guide provides a comparative overview of methods to maintain high fidelity across different production lots of this compound, supported by illustrative experimental data and detailed protocols.
Critical Quality Attributes and Control Strategies
Achieving consistent quality for each batch of this compound hinges on a robust control strategy that encompasses stringent raw material qualification, tightly controlled manufacturing processes, and comprehensive analytical testing. The primary goal is to minimize variability in purity, impurity profile, and overall yield.
A holistic approach to quality control can be visualized as a continuous cycle of defining quality attributes, monitoring the process, and analyzing the final product to ensure it meets specifications.
Caption: Quality control cycle for consistent production.
Raw Material Qualification: The Foundation of Consistency
The quality of the starting materials, including the resin and the individual Fmoc-protected amino acids (Fmoc-Gly-OH and Fmoc-Phe-OH), is a critical determinant of the final product's purity.[1][2] Inconsistent raw material quality can introduce impurities that are difficult to remove during purification.
Table 1: Recommended Specifications for Key Raw Materials
| Raw Material | Parameter | Recommended Specification | Analytical Method |
| Fmoc-Gly-OH | Purity | ≥ 99.0% | RP-HPLC |
| Enantiomeric Purity | ≥ 99.8% (L-isomer) | Chiral HPLC | |
| Related Impurities | Di-peptide (Fmoc-Gly-Gly-OH) < 0.1% | RP-HPLC, LC-MS | |
| Fmoc-Phe-OH | Purity | ≥ 99.0% | RP-HPLC |
| Enantiomeric Purity | ≥ 99.8% (L-isomer) | Chiral HPLC | |
| Related Impurities | Di-peptide (Fmoc-Phe-Phe-OH) < 0.1% | RP-HPLC, LC-MS | |
| Synthesis Resin | Loading Capacity | Within ± 10% of specified value | UV-Vis Spectroscopy |
| (e.g., 2-Cl-Trt-Cl) | Particle Size | Uniform distribution | Light Microscopy |
Solid-Phase Peptide Synthesis (SPPS): Process Parameters and Comparison of Coupling Reagents
The synthesis of this compound is typically performed using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The choice of coupling reagent can significantly impact the reaction efficiency, yield, and the formation of impurities.[3] Below is a comparison of commonly used coupling reagents.
Caption: SPPS workflow for this compound.
Table 2: Comparison of Coupling Reagents for this compound Synthesis
| Coupling Reagent | Activation Time | Coupling Time | Crude Purity (%) | Overall Yield (%) | Key Advantages | Potential Drawbacks |
| HBTU/DIPEA | 2 min | 30 min | ~92 | ~85 | Well-established, cost-effective | Can cause racemization, especially with sensitive amino acids |
| HATU/DIPEA | 2 min | 20 min | ~95 | ~88 | Faster coupling, lower racemization than HBTU[3] | Higher cost than HBTU |
| COMU/DIPEA | 1 min | 15 min | ~96 | ~90 | Highly efficient, rapid coupling, low racemization[3] | Higher cost, can be less stable than other reagents |
Data presented is illustrative and based on typical outcomes for short peptide sequences.
Purification Strategies: Achieving High Purity and Consistency
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for the purification of synthetic peptides. The choice of column and gradient conditions is critical for resolving the target peptide from synthesis-related impurities.
Table 3: Comparison of RP-HPLC Columns for this compound Purification
| Column Chemistry | Particle Size (μm) | Pore Size (Å) | Separation Principle | Resolution | Loading Capacity |
| C18 | 5 | 100 | Hydrophobicity | High | Moderate |
| C8 | 5 | 100 | Hydrophobicity | Moderate | Moderate |
| Phenyl-Hexyl | 5 | 100 | Hydrophobicity & π-π interactions | High (especially for aromatic residues) | Moderate |
For this compound, a C18 column generally provides excellent resolution. However, a Phenyl-Hexyl column can offer alternative selectivity due to the presence of the phenylalanine residue.
Analytical Methods for Quality Control and Batch Release
A suite of orthogonal analytical methods should be employed to ensure that each batch of this compound meets the required quality standards.
Caption: Analytical workflow for final product testing.
Table 4: Analytical Methods for Batch-to-Batch Consistency Verification
| Analytical Method | Parameter Measured | Acceptance Criteria |
| RP-HPLC | Purity | ≥ 98.0% |
| Impurity Profile | Individual impurities ≤ 0.5%, Total impurities ≤ 2.0% | |
| LC-MS | Molecular Weight | Corresponds to theoretical mass (501.53 g/mol ) |
| ¹H NMR | Structure | Spectrum conforms to the reference standard |
| Amino Acid Analysis | Amino Acid Ratio | Gly:Phe ratio of 2:1 (± 10%) |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of this compound
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Attachment (Fmoc-Phe-OH): Dissolve Fmoc-Phe-OH (1.5 eq) and diisopropylethylamine (DIPEA) (3.0 eq) in DCM. Add the solution to the swollen resin and agitate for 2 hours. Cap any unreacted sites with methanol/DIPEA in DCM.
-
Fmoc Deprotection: Wash the resin with N,N-dimethylformamide (DMF). Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to ensure complete Fmoc removal. Wash the resin thoroughly with DMF.
-
Coupling of Second Amino Acid (Fmoc-Gly-OH): Pre-activate Fmoc-Gly-OH (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 2 minutes. Add the activated amino acid solution to the resin and agitate for 30 minutes.
-
Kaiser Test: Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Repeat Deprotection and Coupling: Repeat steps 3-5 for the final Fmoc-Gly-OH.
-
Cleavage: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours.
-
Precipitation and Isolation: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
Protocol 2: RP-HPLC Purification of this compound
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of DMF and dilute with Mobile Phase A.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 100 Å, 4.6 x 250 mm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 10-70% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm (for the Fmoc group) and 220 nm (for the peptide backbone)
-
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical RP-HPLC. Pool the fractions with the desired purity (≥ 98%) and lyophilize to obtain the final product as a white powder.
Protocol 3: LC-MS Analysis for Identity Confirmation
-
Sample Preparation: Dissolve the purified peptide in 50:50 water/acetonitrile with 0.1% formic acid.
-
LC Conditions:
-
Column: C18, 3.5 µm, 100 Å, 2.1 x 100 mm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 10-90% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Range: 100-1000 m/z
-
Analysis: Confirm the presence of the [M+H]⁺ ion at m/z 502.5.
-
By implementing these rigorous control strategies, detailed protocols, and comprehensive analytical testing, researchers and manufacturers can ensure the consistent production of high-quality this compound, thereby enhancing the reliability and reproducibility of their scientific endeavors.
References
The Critical Impact of Fmoc-Amino Acid Purity on Final Peptide Quality: A Comparative Guide
For researchers, scientists, and drug development professionals, the success of solid-phase peptide synthesis (SPPS) hinges on the quality of its foundational building blocks: the Fmoc-amino acids. While often overlooked, the purity of these reagents has a direct and significant impact on the final peptide's quality, influencing yield, purity, and the overall success of the synthesis. This guide provides an objective comparison, supported by experimental data and detailed protocols, to underscore the importance of high-purity Fmoc-amino acids in achieving high-quality synthetic peptides.
The use of 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is the most common and convenient method for solid-phase peptide synthesis.[1] However, the presence of even minute impurities in the Fmoc-amino acid starting materials can lead to a cascade of undesirable side reactions, ultimately compromising the integrity of the final peptide product.[2][3] These impurities can arise from the manufacturing process of the Fmoc-amino acids themselves and include residual free amino acids, dipeptides, β-alanine derivatives, and acetic acid.[2][3]
The Consequences of Impurities: A Downward Spiral in Peptide Quality
Impurities in Fmoc-amino acids are not inert bystanders in the synthesis process. They actively participate in side reactions that can lead to a variety of problematic peptide byproducts. For instance, the presence of dipeptide impurities in an Fmoc-amino acid bottle can lead to the insertion of two amino acids instead of one, resulting in a peptide with an incorrect sequence. Similarly, free, unprotected amino acids can cause the deletion of an amino acid in the sequence.
One of the more detrimental impurities is acetic acid, which can act as a capping agent, prematurely terminating the peptide chain and leading to truncated sequences. Another common impurity, β-alanine derivatives, which can arise from a rearrangement reaction during the synthesis of the Fmoc-amino acid, can also be incorporated into the growing peptide chain, leading to a final product with an altered structure and potentially different biological activity.
The accumulation of these impurities not only lowers the yield of the desired peptide but also significantly complicates the downstream purification process. The resulting crude peptide mixture can be a complex concoction of closely related sequences that are often difficult to separate by standard purification techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).
A Comparative Look at Purity: Experimental Evidence
The tangible benefits of using higher purity Fmoc-amino acids are evident in experimental studies. A direct comparison of synthesizing the 29-amino acid peptide Glucagon using standard commercial-grade Fmoc-amino acids versus the same amino acids purified prior to synthesis revealed a dramatic improvement in the quality of the crude peptide.
In one study, the initial impurity level of the commercial Fmoc-amino acids was approximately 26%. After a purification step (recrystallization), this was reduced to about 10%. The subsequent synthesis of Glucagon using these purified amino acids resulted in a crude peptide with a purity of 68.08%, a significant increase of over 15% compared to the 53.49% purity achieved with the unpurified amino acids.
Table 1: Impact of Fmoc-Amino Acid Purification on Crude Peptide Purity
| Fmoc-Amino Acid Source | Initial Impurity Level (%) | Crude Glucagon Purity (%) | Purity Increase (%) |
| Commercial Grade | ~26 | 53.49 | - |
| Purified | ~10 | 68.08 | >15 |
This data clearly demonstrates that a higher purity of the starting Fmoc-amino acids directly translates to a higher purity of the final crude peptide, simplifying subsequent purification efforts and ultimately leading to a higher yield of the desired product.
Key Impurities and Their Impact on Peptide Synthesis
Table 2: Common Impurities in Fmoc-Amino Acids and Their Effects
| Impurity | Source of Impurity | Impact on Peptide Synthesis | Reference |
| Dipeptides (Fmoc-Xaa-Xaa-OH) | Side reaction during Fmoc protection | Insertion of an extra amino acid | |
| Free Amino Acids (H-Xaa-OH) | Incomplete Fmoc protection or degradation | Deletion of an amino acid | |
| Acetic Acid | Residual from synthesis/purification | Chain termination (truncation) | |
| β-Alanyl Derivatives | Lossen-type rearrangement during Fmoc attachment | Insertion of β-alanine | |
| Enantiomeric Impurities (D-amino acids) | Racemization during synthesis | Formation of diastereomeric peptides |
Experimental Protocols for Assessing Peptide Quality
To accurately evaluate the quality of a synthetic peptide, a combination of analytical techniques is employed. The most common methods include RP-HPLC for purity assessment and mass spectrometry (MS) for identity confirmation.
Detailed Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of the synthetic peptide by separating it from synthesis-related impurities.
-
Sample Preparation: Dissolve the lyophilized crude peptide in an appropriate solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a water/acetonitrile mixture, to a concentration of 1 mg/mL.
-
Column: Utilize a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from a low percentage of Mobile Phase B (e.g., 5%) to a higher percentage (e.g., 95%) over a set period (e.g., 30-60 minutes) at a flow rate of 1 mL/min.
-
Detection: Monitor the elution profile at a wavelength of 214-220 nm, which is optimal for detecting the peptide bond.
-
Data Analysis: Calculate the peptide purity by integrating the peak area of the main product and dividing it by the total area of all observed peaks.
Detailed Protocol: Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthesized peptide and identify any impurities.
-
Sample Preparation: The sample is typically analyzed directly from the HPLC eluent or prepared as a separate solution in a suitable volatile solvent.
-
Ionization: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques.
-
Mass Analysis: The ionized peptide molecules are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., time-of-flight, quadrupole).
-
Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular weight of the target peptide, confirming its identity. Additional peaks may indicate the presence of impurities with different masses.
Visualizing the Impact and Workflow
To better understand the relationship between Fmoc-amino acid purity and final peptide quality, as well as the analytical workflow, the following diagrams are provided.
Caption: Logical flow from Fmoc-amino acid purity to final peptide quality.
Caption: Experimental workflow for peptide purity and identity analysis.
References
Safety Operating Guide
Proper Disposal of Fmoc-Gly-Gly-Phe-OH: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Fmoc-Gly-Gly-Phe-OH, a non-hazardous solid peptide. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.
Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). While this compound is not classified as hazardous, general laboratory safety practices should always be observed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use standard laboratory gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
Engineering Controls:
-
Handle the solid material in a well-ventilated area to minimize dust inhalation. A fume hood is recommended for handling larger quantities or when generating dust is unavoidable.
Disposal of Unused or Expired Solid this compound
Solid this compound waste should be disposed of as non-hazardous chemical waste.
Step-by-Step Procedure:
-
Container: Place the solid waste in a clearly labeled, sealed container. A screw-top plastic container is recommended.
-
Labeling: Label the container as "Non-Hazardous Solid Chemical Waste" and include the full chemical name: "this compound".
-
Storage: Store the waste container in a designated waste accumulation area, segregated from hazardous materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.
Disposal of Experimental Waste
Waste generated from experiments involving this compound may be considered hazardous depending on the other reagents and solvents used.
Waste Segregation is Critical:
-
Non-Hazardous Aqueous Waste: If the peptide is dissolved in benign aqueous solutions (e.g., buffers), consult your institutional guidelines for aqueous waste disposal. Do not pour down the drain unless explicitly permitted by your EHS department.[1]
-
Halogenated and Non-Halogenated Organic Waste: If the peptide is part of a solution containing organic solvents (e.g., DMF, DCM), it must be disposed of in the appropriate hazardous waste stream.
-
Collect in a dedicated, sealed, and properly vented waste container.
-
Label the container clearly with all chemical components and their approximate concentrations.
-
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
Hazard Classification
The following table summarizes the hazard information for this compound based on available Safety Data Sheets.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Not classified as hazardous | None | None | None |
Data based on available Safety Data Sheets, which indicate no classification according to Regulation (EC) No 1272/2008.[1]
Experimental Workflow and Disposal Decision Making
The following diagrams illustrate the general workflow for handling and disposing of this compound.
Caption: Workflow for handling and disposal of this compound.
Disclaimer: This information is intended as a guide and does not replace institutional protocols or regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements. The toxicological properties of this compound have not been thoroughly investigated.[1]
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-Gly-Gly-Phe-OH
For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Fmoc-Gly-Gly-Phe-OH, a key reagent in peptide synthesis. Adherence to these protocols is crucial for minimizing risk and ensuring the integrity of your research.
Essential Safety and Handling Data
Proper handling and storage are critical for maintaining the stability and purity of this compound. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C28H27N3O6[1] |
| Molecular Weight | 501.53 g/mol [1] |
| Appearance | White to off-white powder |
| Storage Temperature | -20°C for long-term storage[2][3][4] |
| Purity | ≥ 98% (HPLC) |
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, particularly in its powdered form, the use of appropriate personal protective equipment is mandatory to prevent exposure.
Recommended Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles are required to protect against accidental splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn to prevent skin contact.
-
Body Protection: A standard laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: When handling the powder, especially outside of a chemical fume hood, a NIOSH-approved respirator is recommended to prevent inhalation of dust particles.
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow provides a procedural guide for the safe handling of this compound from receipt to disposal.
Experimental Protocol: Detailed Methodology for Safe Handling
This protocol provides a step-by-step guide for the safe handling and reconstitution of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of the powder.
-
Ensure that a safety shower and an eyewash station are readily accessible.
-
Before starting, gather all necessary equipment, including personal protective equipment (PPE), a calibrated balance, spatula, weighing paper, appropriate solvent (e.g., DMSO, DMF), and vials for reconstitution and storage.
2. Donning Personal Protective Equipment (PPE):
-
Wear chemical safety goggles.
-
Wear chemical-resistant nitrile gloves.
-
Wear a standard laboratory coat, fully buttoned.
-
If there is a risk of generating dust, wear a NIOSH-approved respirator.
3. Weighing the Lyophilized Powder:
-
Before opening, allow the container of this compound to equilibrate to room temperature in a desiccator to prevent moisture condensation.
-
In the chemical fume hood, carefully open the container.
-
Quickly weigh the desired amount of the powder onto weighing paper using a clean spatula.
-
Tightly reseal the container and return it to -20°C storage.
4. Reconstitution:
-
Transfer the weighed powder to a sterile vial.
-
Slowly add the appropriate solvent to the vial to avoid splashing.
-
Gently swirl the vial or sonicate briefly to ensure the peptide dissolves completely. Avoid vigorous shaking, which can damage the peptide.
5. Storage of Reconstituted Peptide:
-
For immediate use, keep the solution on ice.
-
For long-term storage, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for extended stability.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and adhere to institutional and governmental regulations.
-
Solid Waste: Place any excess solid peptide and contaminated materials (e.g., weighing paper, pipette tips) into a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Collect all solutions containing the peptide in a designated, sealed waste container. Do not pour down the drain.
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the appropriate chemical waste stream.
In the event of a spill, evacuate the area and follow your institution's established spill response procedures. A well-stocked spill kit should be readily available. In case of accidental contact, wash the affected skin area with soap and plenty of water, and for eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. If inhaled, move the person into fresh air.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
